molecular formula C9H9NO4 B116088 4-(2-Amino-2-oxoethoxy)benzoic acid CAS No. 159143-14-3

4-(2-Amino-2-oxoethoxy)benzoic acid

Cat. No.: B116088
CAS No.: 159143-14-3
M. Wt: 195.17 g/mol
InChI Key: AWIPPDRFNWTGTR-UHFFFAOYSA-N
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Description

4-(2-Amino-2-oxoethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-2-oxoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIPPDRFNWTGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359457
Record name 4-(2-amino-2-oxoethoxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159143-14-3
Record name 4-(2-amino-2-oxoethoxy)benzoic acid
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Record name 159143-14-3
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Foundational & Exploratory

4-(2-Amino-2-oxoethoxy)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(2-Amino-2-oxoethoxy)benzoic acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound (CAS No. 159143-14-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights. It covers physicochemical data, detailed spectroscopic analysis, a robust synthesis protocol, and a discussion of the compound's potential applications as a versatile chemical intermediate.

This compound, also known as 4-(carboxyphenoxy)acetamide, is a bifunctional organic compound featuring a carboxylic acid group and a primary amide, linked by an ether bridge to a central benzene ring. This unique arrangement of functional groups imparts specific chemical characteristics that make it an interesting building block for medicinal chemistry and materials science.

The key physicochemical properties are summarized below, providing a foundational dataset for experimental design.

PropertyValueSource
CAS Number 159143-14-3[1][2]
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2]
Melting Point 167.77 °C[1]
Flash Point 212.35 °C[1]
Water Solubility 2586.29 mg/L (approx. 2.59 g/L)[1]

Expert Insights on Physicochemical Properties:

  • Solubility: The measured water solubility is relatively low, a consequence of the rigid, hydrophobic benzene core.[1] However, the presence of two hydrogen-bonding groups (carboxylic acid and amide) allows for some aqueous solubility. For experimental work, solubility can be significantly increased in alkaline aqueous solutions (pH > 7) due to the deprotonation of the carboxylic acid to its more soluble carboxylate salt. Solvents such as DMSO, DMF, and methanol are effective for solubilizing the compound for reactions or analysis.

  • Acidity (pKa): Direct experimental pKa values are not widely published. However, we can predict the acidity based on its constituent functional groups. The primary acidic center is the carboxylic acid proton. For benzoic acid, the pKa is approximately 4.2. The electron-withdrawing nature of the ether-linked acetamide substituent at the para position is expected to slightly increase the acidity, placing the pKa in the 3.8-4.1 range. The N-H protons of the primary amide are significantly less acidic, with a pKa typically around 17, and do not contribute to the compound's acidity in aqueous media.[3][4]

Synthesis and Purification

The most direct and reliable method for synthesizing this compound is through a Williamson ether synthesis. This well-established reaction provides a high-yielding pathway from commercially available starting materials.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Final Product p_HBA 4-Hydroxybenzoic Acid Reaction Williamson Ether Synthesis p_HBA->Reaction Chloroacetamide 2-Chloroacetamide Chloroacetamide->Reaction Product 4-(2-Amino-2-oxoethoxy) benzoic acid Reaction->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis is confirmed by the analytical characterization methods outlined in Section 3.

Materials:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • 2-Chloroacetamide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The suspension will be stirred vigorously. The purpose of the base is to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a phenoxide which is a potent nucleophile required for the subsequent Sₙ2 reaction.

  • Nucleophilic Attack: Add 2-chloroacetamide (1.1 eq) to the reaction mixture. Heat the mixture to 80-90 °C and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Acidification: Acidify the aqueous mixture by slowly adding 1M HCl until the pH is approximately 2-3. This crucial step ensures that the product's carboxylic acid group is fully protonated, minimizing its water solubility and maximizing precipitation.

  • Filtration: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual salts and DMF, followed by a cold ethyl acetate wash to remove non-polar impurities.

  • Purification (Recrystallization): Dry the crude solid. The primary purification method is recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The final product should be a white crystalline solid.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. The following section details the expected results from key analytical techniques.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_spectroscopy Structural Elucidation cluster_purity Purity & Identity PureSample Purified Sample NMR ¹H & ¹³C NMR PureSample->NMR IR FT-IR Spectroscopy PureSample->IR MS Mass Spectrometry PureSample->MS HPLC HPLC Analysis PureSample->HPLC MP Melting Point PureSample->MP

Caption: Standard analytical workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the compound and its residual water peak does not obscure key signals. The acidic proton of the carboxylic acid and the amide N-H protons are also visible in this solvent.

  • ¹H NMR (400 MHz, DMSO-d₆) - Predicted Spectrum:

    • δ ~12.9 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).

    • δ ~7.9 ppm (d, 2H): A doublet for the two aromatic protons ortho to the carboxylic acid group. These are deshielded by the electron-withdrawing effect of the carbonyl.

    • δ ~7.5 ppm (br s, 1H) & ~7.3 ppm (br s, 1H): Two broad singlets for the two non-equivalent amide protons (-CONH₂).

    • δ ~7.0 ppm (d, 2H): A doublet for the two aromatic protons ortho to the ether linkage. These are shielded relative to the other aromatic protons due to the electron-donating nature of the ether oxygen.

    • δ ~4.6 ppm (s, 2H): A sharp singlet for the methylene protons (-O-CH₂-C=O) of the ether linkage.

  • ¹³C NMR (100 MHz, DMSO-d₆) - Predicted Spectrum:

    • δ ~169 ppm: Carbonyl carbon of the amide.

    • δ ~167 ppm: Carbonyl carbon of the carboxylic acid.

    • δ ~162 ppm: Aromatic carbon directly attached to the ether oxygen.

    • δ ~131 ppm: Aromatic carbons ortho to the carboxylic acid.

    • δ ~124 ppm: Quaternary aromatic carbon attached to the carboxylic acid.

    • δ ~115 ppm: Aromatic carbons ortho to the ether oxygen.

    • δ ~67 ppm: Methylene carbon of the ether linkage (-O-CH₂-).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or analyze using an Attenuated Total Reflectance (ATR) accessory.

  • Predicted Key Absorption Bands:

    • 3400-3100 cm⁻¹ (broad): A very broad absorption due to the O-H stretch of the hydrogen-bonded carboxylic acid, overlapping with the N-H stretching vibrations of the primary amide.[5]

    • ~1720-1690 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid dimer.[5]

    • ~1660-1640 cm⁻¹ (strong, sharp): C=O stretch of the primary amide (Amide I band).

    • ~1610-1580 cm⁻¹: N-H bending vibration of the primary amide (Amide II band) and C=C aromatic ring stretches.

    • ~1300-1200 cm⁻¹ (strong): C-O stretch of the ether and carboxylic acid.

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) is ideal due to the polarity of the molecule.

  • Predicted m/z Values:

    • Positive Mode [M+H]⁺: 196.06

    • Negative Mode [M-H]⁻: 194.04

    • Key Fragmentation: Expect to see fragments corresponding to the loss of the acetamide group (-CH₂CONH₂) and the carboxylic acid group (-COOH).

Reactivity, Stability, and Potential Applications

The true value of this compound for researchers lies in its potential as a versatile molecular building block, stemming from the distinct reactivity of its functional groups.

Key Reactive Sites
  • Carboxylic Acid: This site can undergo standard reactions such as esterification (with alcohols) or amide bond formation (with amines) using coupling agents like EDC or DCC. This allows for its conjugation to other molecules of interest.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The activating, ortho-para directing ether group and the deactivating, meta-directing carboxylic acid group will influence the position of substitution.

  • Amide: The primary amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.

Stability and Storage

The compound is a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents and bases. No significant degradation is expected with long-term storage under these conditions.

Potential Research Applications

While not a widely commercialized product, its structure is highly suggestive of several applications in research and development:

  • Medicinal Chemistry Scaffold: The molecule can serve as a rigid scaffold for synthesizing libraries of compounds. The two distinct functional handles (acid and amide) can be modified to explore structure-activity relationships (SAR) in drug discovery.[6]

  • Linker in Bioconjugation: The carboxylic acid can be activated to link the molecule to proteins, peptides, or other biomolecules.[7][8] The acetamide moiety provides a polar, hydrogen-bonding group that can improve solubility and pharmacokinetic properties.

  • Monomer for Specialty Polymers: As a bifunctional molecule, it could potentially be used as a monomer in the synthesis of novel polyamides or polyesters with specific properties conferred by the pendant acetamide group.

Conceptual Application Diagram

Applications CentralMol 4-(2-Amino-2-oxoethoxy) benzoic acid MedChem Medicinal Chemistry Scaffold CentralMol->MedChem Derivatize -COOH and -CONH₂ Bioconjugation Bioconjugate Linker CentralMol->Bioconjugation Activate -COOH for Amide Coupling Polymer Specialty Polymer Monomer CentralMol->Polymer Polycondensation Reactions

Caption: Potential applications of the title compound as a versatile molecular building block.

References

  • Chemchart. (n.d.). This compound (159143-14-3). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Scribd. (n.d.). Uses And Applications Of Acetamide. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Acetamide used for?. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.... PubMed Central. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(2-Amino-2-oxoethoxy)benzoic Acid (CAS 159143-14-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Amino-2-oxoethoxy)benzoic acid is a bifunctional organic compound featuring a rigid benzoic acid core, an ether linkage, and a terminal primary amide. This unique combination of functional groups makes it a valuable building block and versatile intermediate in medicinal chemistry and materials science. Its structure is analogous to derivatives of para-aminobenzoic acid (PABA), suggesting significant potential in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, robust analytical characterization methods, and an exploration of its potential applications in drug discovery, supported by insights from related chemical structures.

Introduction

This compound, with CAS number 159143-14-3, is a non-natural, synthetically derived molecule. It belongs to the class of aromatic carboxy compounds substituted with an acetamide ether moiety. The molecule's architecture is of significant interest to synthetic and medicinal chemists for several reasons:

  • Bifunctional Nature: The presence of a terminal carboxylic acid and a primary amide provides two distinct reactive sites for orthogonal chemical modifications.

  • Structural Rigidity: The para-substituted benzene ring acts as a rigid scaffold, which is often desirable in drug design to control the spatial orientation of pharmacophoric groups.

  • Hydrogen Bonding Capability: The amide and carboxylic acid groups are excellent hydrogen bond donors and acceptors, which can facilitate molecular recognition at biological targets.

  • Scaffold for Library Synthesis: Its structure is ideal for use as a core building block in the combinatorial synthesis of compound libraries for high-throughput screening.

While this specific molecule is not an active pharmaceutical ingredient itself, its utility as a precursor for more complex, biologically active molecules is substantial.[1][2] The benzoic acid scaffold is a common feature in numerous approved drugs, valued for its metabolic stability and synthetic versatility.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 159143-14-3[3][4]
Molecular Formula C₉H₉NO₄[4]
Molecular Weight 195.17 g/mol [4]
Melting Point 167.77 °CChemChart[5]
Boiling Point (Predicted) 404.04 °CEPI Suite[5]
Water Solubility (Predicted) 2586.29 mg/LEPI Suite[5]
pKa (Predicted) 4.87 ± 0.10 (for the carboxylic acid)ChemicalBook[6]
InChI Key AWIPPDRFNWTGTR-UHFFFAOYSA-NChemChart[5]
Canonical SMILES C1=CC(=CC=C1C(=O)O)OCC(=O)NChemChart[5]

Synthesis and Purification

The most direct and common method for preparing this compound is through a Williamson ether synthesis. This classic Sₙ2 reaction is reliable and involves the O-alkylation of a phenoxide with an alkyl halide.[7][8]

Synthesis Pathway

The synthesis involves the reaction of 4-hydroxybenzoic acid with 2-chloroacetamide in the presence of a suitable base. The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group to form the desired ether linkage.

Synthesis_Workflow Reactant1 4-Hydroxybenzoic Acid Reaction Williamson Ether Synthesis (Sₙ2) Reactant1->Reaction Reactant2 2-Chloroacetamide Reactant2->Reaction Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Reaction Product This compound Reaction->Product Heat

A generalized workflow for the Williamson ether synthesis.
Detailed Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis principles.[8] Researchers should optimize conditions as necessary.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes. Add 2-chloroacetamide (1.1 eq.) to the suspension.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: While stirring vigorously, acidify the aqueous mixture to a pH of 2-3 using 1 M HCl.[8] A precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The primary method for purifying the crude product is recrystallization . A suitable solvent system, such as an ethanol/water or methanol/water mixture, can be used. The crude solid is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals, which are then isolated by filtration. Purity should be confirmed by the analytical methods described below.

Analytical Characterization

Ensuring the identity, purity, and quality of a synthesized compound is critical. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical_Workflow Sample Synthesized Product HPLC HPLC (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS IR IR Spectroscopy (Functional Group ID) Sample->IR Result Verified Compound (Structure & Purity Confirmed) HPLC->Result NMR->Result MS->Result IR->Result

A comprehensive workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reversed-phase method is most appropriate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak corresponding to the product. Purity is calculated from the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

  • ¹H NMR (in DMSO-d₆):

    • ~12.9 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • ~7.9 ppm (d, 2H): Aromatic protons ortho to the carboxyl group.

    • ~7.1 ppm (d, 2H): Aromatic protons ortho to the ether linkage.

    • ~7.5 and ~7.3 ppm (br s, 2H): Amide protons (-CONH₂), may appear as two separate signals.

    • ~4.6 ppm (s, 2H): Methylene protons (-O-CH₂-).

  • ¹³C NMR (in DMSO-d₆): Expected signals for the carboxylic carbon, amide carbonyl carbon, two distinct sets of aromatic carbons, and the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • ~3400-3200 cm⁻¹: N-H stretching of the primary amide.

  • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1660-1640 cm⁻¹: C=O stretching of the amide (Amide I band).

  • ~1250 cm⁻¹: C-O stretching of the aryl ether.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) in either positive or negative mode.

  • Expected m/z:

    • [M+H]⁺: 196.06

    • [M-H]⁻: 194.04

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a versatile chemical intermediate.[1] Its structure serves as a scaffold that can be elaborated into more complex molecules with potential therapeutic activities.

Role as a Bifunctional Scaffold

The carboxylic acid and amide functional groups serve as handles for further synthetic transformations.

  • Carboxylic Acid Handle: Can be converted to esters, amides (via peptide coupling), or other functional groups to explore structure-activity relationships (SAR).

  • Amide Handle: While less reactive, the primary amide can be hydrolyzed or modified, though this is less common than derivatization at the carboxyl end.

MedChem_Application Core 4-(2-Amino-2-oxoethoxy) benzoic acid Scaffold Path1 Peptide Coupling (Amide Formation) Core->Path1 R-NH₂ Path2 Esterification Core->Path2 R-OH Path3 Other COOH Modifications Core->Path3 Leads Library of Bioactive Lead Compounds Path1->Leads Path2->Leads Path3->Leads

Role as a core scaffold for generating lead compounds.
Potential Therapeutic Applications

By serving as a building block, this compound can be used to synthesize derivatives with a wide range of potential biological activities, drawing parallels from the broader class of benzoic acid and PABA derivatives.

  • Antimicrobial Agents: Benzoic acid derivatives are known for their antifungal and antibacterial properties.[9] Furthermore, modifying the core structure could lead to prodrugs that are activated by microbial enzymes, a strategy successfully used in developing treatments for tuberculosis.[10]

  • Anti-inflammatory Agents: The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The ether-amide side chain can be used to modulate pharmacokinetic properties and target specific enzymes in the inflammatory cascade.

  • Anticancer Agents: The benzoic acid moiety is a recognized scaffold in the design of anticancer drugs.[1][2] Derivatives can be designed to act as enzyme inhibitors or receptor antagonists involved in cancer signaling pathways.

  • Local Anesthetics: Numerous local anesthetics are derivatives of benzoic acid, where the lipophilic aromatic ring is connected via a linker to a hydrophilic amine group.[11] This scaffold provides a template for synthesizing new anesthetic compounds.

Safety and Handling

While a specific, verified Safety Data Sheet (SDS) for CAS 159143-14-3 is not widely available, GHS hazard classifications can be predicted based on structurally similar compounds.[5][12]

  • GHS Hazard Statements (Predicted/General):

    • May be harmful if swallowed (Acute toxicity, oral).[12]

    • Causes skin irritation (Skin corrosion/irritation).[12]

    • Causes serious eye irritation (Serious eye damage/irritation).[12]

    • May cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Handle in a well-ventilated chemical fume hood. If dust is generated, use an appropriate particulate respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its value is not in its intrinsic biological activity but in its role as a foundational building block for the creation of more complex and potentially therapeutic molecules. The combination of a stable benzoic acid core with two distinct functional handles makes it an asset for researchers in drug discovery, enabling the systematic exploration of chemical space in the search for novel treatments for a wide range of diseases. This guide provides the essential technical information required for its synthesis, characterization, and strategic application in research and development.

References

  • Chemchart. This compound (159143-14-3).
  • ChemicalBook. Benzoic acid, 4-amino-2-ethoxy- CAS#: 59-07-4.
  • Angene Chemical. Safety Data Sheet for 2-((2-Aminoethyl)amino)benzoic acid hydrochloride.
  • ChemicalBook. This compound | 159143-14-3.
  • Capot Chemical. MSDS of 4-(2-amino-2-oxoethyl)benzoic acid.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Santa Cruz Biotechnology. This compound | CAS 159143-14-3.
  • Thermo Fisher Scientific. SAFETY DATA SHEET for 4-Amino-2-chlorobenzoic acid.
  • ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Benchchem. Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
  • Pharmacy 180. Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • National Center for Biotechnology Information. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.
  • Patsnap Synapse. What is Benzoic Acid used for?.

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4-(2-Amino-2-oxoethoxy)benzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(2-Amino-2-oxoethoxy)benzoic Acid

Executive Summary

This compound is a bifunctional molecule incorporating a carboxylic acid and a primary amide, linked by an ether bridge to a central benzene ring. This unique structure presents specific solubility challenges and opportunities relevant to its application in chemical synthesis, purification, and formulation. A profound understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals to ensure process efficiency, reproducibility, and the quality of the final product.

This guide provides a comprehensive, predictive framework for the solubility of this compound in a wide array of common organic solvents. Moving beyond simple qualitative statements, this document employs the Hansen Solubility Parameter (HSP) model to generate semi-quantitative predictions of solubility. These theoretical insights are paired with a detailed, field-proven experimental protocol for the shake-flask method, empowering researchers to validate these predictions and generate robust, in-house data. The causality behind solvent selection and experimental design is explained, reflecting a synthesis of theoretical chemistry and practical laboratory application.

Physicochemical Profile of this compound

A molecule's solubility is fundamentally governed by its physicochemical properties. The structure of this compound features functional groups capable of engaging in a variety of intermolecular interactions, including dispersion forces, polar interactions, and extensive hydrogen bonding. A summary of its key properties, including predicted values for solubility-governing parameters, is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValue / StructureSource / Method
Chemical Structure Chemical Structure
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
CAS Number 159143-14-3[1][2]
Predicted logP 0.3PubChemLite (XlogP)[3]
Predicted pKa (acidic) ~4.0 - 4.5Inferred from benzoic acid derivatives[4]
Predicted Hansen Solubility Parameters (HSP) δD: 19.0 MPa⁰.⁵δP: 12.0 MPa⁰.⁵δH: 14.0 MPa⁰.⁵Estimated based on group contribution methods

Note: Predicted values are estimations derived from computational models and should be used as a guide for solvent selection, pending experimental verification.

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

This long-standing heuristic provides a qualitative starting point for assessing solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this means:

  • The carboxylic acid and primary amide groups are strong hydrogen bond donors and acceptors, suggesting affinity for protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).

  • The ether linkage and carbonyl groups contribute significant polarity, enhancing solubility in polar solvents.

  • The aromatic ring contributes to dispersion forces, suggesting some, albeit limited, interaction with nonpolar and aromatic solvents (e.g., toluene, THF).

Hansen Solubility Parameters (HSP): A Quantitative Approach

To refine these qualitative predictions, the Hansen Solubility Parameter model offers a more powerful, quantitative framework. HSP theory decomposes the total cohesive energy density of a substance into three components.[5][6]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Every chemical can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. The core principle is that the smaller the distance between the solute and the solvent in this space, the higher their affinity and the greater the likelihood of dissolution.[7]

This distance, Ra , is calculated using the following equation:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)² [7]

To provide a clear prediction, the Ra value is compared to the solute's Interaction Radius (R₀) , which defines a "solubility sphere" around the solute in Hansen space. The relationship is expressed as the Relative Energy Difference (RED) number:

RED = Ra / R₀ [7]

  • RED < 1: High affinity. The solvent is inside the sphere, and the solute is likely soluble.

  • RED = 1: Borderline affinity.

  • RED > 1: Low affinity. The solvent is outside the sphere, and the solute is likely insoluble.[7]

For the purposes of this guide, an interaction radius R₀ = 8.0 MPa⁰.⁵ has been assumed for this compound. This is a typical, reasonable estimate for a small, functionalized organic molecule and serves as a robust starting point for predictive screening.

Fig. 1: Hansen Solubility Sphere Concept cluster_sphere Solubility Sphere (R₀) a b a->b c b->c d c->d d->a Solute Solute (δD₁, δP₁, δH₁) GoodSolvent Good Solvent (RED < 1) Solute->GoodSolvent Ra < R₀ BadSolvent Poor Solvent (RED > 1) Solute->BadSolvent Ra > R₀

Fig. 1: Hansen Solubility Sphere Concept

Predicted Solubility in Common Organic Solvents

Using the estimated HSP values for this compound ([19.0, 12.0, 14.0]) and an assumed R₀ of 8.0, the RED number was calculated for a range of common organic solvents. The results provide a powerful, data-driven guide for solvent selection.

Table 2: Predicted Solubility of this compound in Organic Solvents

SolventClassδDδPδHRa (calc.)RED (calc.)Predicted Solubility
Dimethyl Sulfoxide (DMSO) Polar Aprotic18.416.410.28.81.10Borderline / High
N,N-Dimethylformamide (DMF) Polar Aprotic17.413.711.35.50.69High
Methanol Protic14.712.322.311.41.43Medium
Ethanol Protic15.88.819.49.01.13Borderline / High
Isopropanol (IPA) Protic15.86.116.48.31.04Borderline / High
1-Butanol Protic16.05.715.89.11.14Borderline / High
Acetic Acid Carboxylic Acid14.58.013.57.00.88High
Tetrahydrofuran (THF) Ether16.85.78.011.01.38Medium
Acetone Ketone15.510.47.09.61.20Medium
Ethyl Acetate Ester15.85.37.211.71.46Medium
Acetonitrile Nitrile15.318.06.111.81.48Medium
Dichloromethane (DCM) Halogenated17.07.37.111.91.49Low / Medium
Chloroform Halogenated17.83.15.715.31.91Low
Toluene Aromatic18.01.42.018.82.35Very Low
Hexane Aliphatic14.90.00.023.32.91Insoluble
Heptane Aliphatic15.30.00.023.02.88Insoluble

Solvent HSP data sourced from.[8][9]

Analysis of Predictions

The HSP model predicts that this compound will exhibit the highest solubility in highly polar, hydrogen-bonding solvents.

  • High Solubility (RED ≈< 1): The predictions strongly favor polar aprotic solvents like DMF and related solvents like acetic acid. These solvents have a well-balanced HSP profile that closely matches the solute. Protic solvents with substantial hydrogen bonding capacity, such as isopropanol and ethanol , are also predicted to be effective, albeit borderline.

  • Medium Solubility (1 < RED < 1.5): Solvents like methanol, THF, and acetone are predicted to be moderate solvents. While they possess favorable polar or hydrogen-bonding characteristics, their overall HSP profile is a less perfect match. Methanol's very high δH value, for instance, creates a larger-than-optimal distance.

  • Low / Insoluble (RED > 1.5): Nonpolar solvents such as toluene, hexane, and heptane are predicted to be very poor solvents. Their lack of polarity (low δP) and inability to participate in hydrogen bonding (low δH) make them fundamentally incompatible with the highly functionalized solute.

Experimental Verification: A Self-Validating Protocol

Theoretical predictions provide an invaluable guide, but they must be validated by empirical data. The thermodynamic shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10][11][12] The following protocol is designed to be a self-validating system for confirming the predicted solubility profile.

Fig. 2: Shake-Flask Solubility Workflow start Start add_excess 1. Add excess solid solute to a vial start->add_excess add_solvent 2. Add a known volume of the test solvent add_excess->add_solvent equilibrate 3. Equilibrate at constant temp (e.g., 24-48h with agitation) add_solvent->equilibrate separate 4. Separate solid & liquid (Centrifuge or filter) equilibrate->separate aliquot 5. Take a precise aliquot of the supernatant separate->aliquot dilute 6. Dilute the aliquot with a suitable mobile phase aliquot->dilute analyze 7. Analyze concentration (HPLC, UV-Vis) dilute->analyze calculate 8. Calculate solubility (mg/mL or mol/L) analyze->calculate end_node End calculate->end_node

Fig. 2: Shake-Flask Solubility Workflow
Detailed Protocol: Thermodynamic Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE for organic solvents)

Equipment:

  • Analytical balance

  • Orbital shaker with temperature control (or water bath shaker)

  • Centrifuge (optional)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A 5-10 mg excess is typically sufficient for a 2 mL solvent volume.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the test solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150-200 rpm). Allow the system to equilibrate for at least 24 hours. For crystalline compounds, 48 hours is recommended to ensure thermodynamic equilibrium is reached.[12]

  • Phase Separation: After equilibration, let the vials stand undisturbed at the test temperature for 1-2 hours to allow the solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid. This step is crucial to avoid sampling undissolved particles.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. This ensures the removal of any microscopic particulate matter.

  • Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method against a standard calibration curve.

  • Calculation: Calculate the original solubility, accounting for the dilution factor. Report the result in mg/mL or mol/L.

Practical Applications & Field-Proven Insights

Solvent Selection for Synthesis and Purification
  • Reaction Solvent: For reactions involving this compound, the high predicted solubility in DMF and DMSO makes them excellent choices, particularly if co-reagents are also soluble in these polar aprotic solvents.

  • Crystallization: An effective crystallization requires a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.

    • Single Solvent: Ethanol or Isopropanol are promising candidates. Their borderline RED values suggest that solubility will be highly temperature-dependent.

    • Solvent/Anti-Solvent System: A powerful technique is to dissolve the compound in a "good" solvent (e.g., DMF or Methanol) at a warm temperature and then slowly add a miscible "anti-solvent" (e.g., Water or Heptane) in which it is insoluble to induce precipitation. The significant polarity difference between the compound and anti-solvents like heptane (RED > 2.5) makes them ideal for this purpose.

Impact of Aqueous pH

The molecule is amphoteric. The carboxylic acid functional group (predicted pKa ~4.0-4.5) will be deprotonated to its highly water-soluble carboxylate salt form in basic aqueous solutions (pH > 6). Therefore, solubility in aqueous media can be dramatically increased by adding a base such as sodium hydroxide or sodium bicarbonate. This is a common strategy used in purification and formulation.

Troubleshooting and Considerations
  • Dissolution Rate: Even in a good solvent, the rate of dissolution may be slow due to the compound's crystalline nature. Gentle heating and agitation can accelerate the process, but for thermodynamic solubility measurements, sufficient time must be allowed to reach equilibrium.

  • Polymorphism: Be aware that different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Ensure consistency in the solid form used for experiments.

Conclusion

This technical guide establishes a robust, predictive framework for understanding the solubility of this compound in organic solvents. By leveraging the quantitative power of Hansen Solubility Parameters, researchers can move beyond trial-and-error, making informed, data-driven decisions on solvent selection for synthesis, purification, and formulation. The provided predictions, grounded in molecular structure, highlight the compound's affinity for polar, hydrogen-bonding solvents like DMF and alcohols. Furthermore, the detailed protocol for the shake-flask method provides a clear and reliable pathway for the experimental validation of these theoretical insights, embodying the principles of a self-validating and scientifically rigorous workflow.

References

  • Process Chemistry Portal. Hansen Solubility Parameters (HSP) Tool. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Avdeef, A., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(3). [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters... of Selected Liquids. [Link]

  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter... [Link]

  • Avdeef, A. (2012). Biorelevant pKa (37°C)
  • HSPiP. Hansen Solubility Parameters in Practice. [Link]

  • ResearchGate. Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules?. [Link]

  • Green Chemistry For Sustainability. Hansen Solubility Parameters in Practice (HSPiP). [Link]

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  • Di Meo, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1269. [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 4-(2-Amino-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Amino-2-oxoethoxy)benzoic acid is a molecule of significant interest within medicinal chemistry and drug development, featuring structural motifs—a carboxylic acid, an ether linkage, a primary amide, and a para-substituted aromatic ring—that are prevalent in a wide array of pharmacologically active compounds. The precise structural elucidation and rigorous purity assessment of this compound are fundamental prerequisites for any meaningful research or development application.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As directly acquired experimental spectra for this specific molecule are not widely published, this document presents a synthesized, predictive dataset. This dataset is expertly curated and interpreted by drawing upon the well-established spectral characteristics of its core structural fragments: p-hydroxybenzoic acid and 2-aminoacetamide. This predictive approach offers a robust and scientifically grounded framework for the unambiguous identification, characterization, and quality control of this compound in a laboratory setting.

Molecular Structure

Caption: Molecular structure of this compound with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below, providing a clear roadmap for structural verification.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to display a set of well-resolved signals corresponding to the aromatic, methylene, amide, and carboxylic acid protons, each with characteristic chemical shifts and multiplicities.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H (Carboxylic Acid)12.0 - 13.0Singlet (broad)1HThe chemical shift of this exchangeable proton is highly sensitive to solvent, concentration, and temperature.
H-2, H-6 (Aromatic)~7.9Doublet2HThese protons are ortho to the electron-withdrawing carboxylic acid group, resulting in significant deshielding.
H-3, H-5 (Aromatic)~7.0Doublet2HPositioned ortho to the electron-donating ether linkage, these protons are more shielded compared to H-2 and H-6.
H-8 (Methylene)~4.7Singlet2HThis methylene group is flanked by two electronegative atoms (ether oxygen and amide carbonyl), leading to a downfield shift.
H (Amide)7.0 - 8.0Singlet (broad)2HDue to restricted rotation around the C-N amide bond, the two amide protons are chemically non-equivalent and may appear as two distinct broad singlets.[1]
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing a distinct signal for each unique carbon environment within the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C-7 (Carboxylic Acid)~167Characteristic chemical shift for a carboxylic acid carbonyl carbon.[2]
C-9 (Amide)~170Typical chemical shift for a primary amide carbonyl carbon.[3]
C-4 (Aromatic)~160This carbon is directly attached to the ether oxygen, causing it to be the most deshielded of the aromatic carbons.
C-1 (Aromatic)~125The ipso-carbon attached to the carboxylic acid group.
C-2, C-6 (Aromatic)~132Aromatic carbons ortho to the carboxylic acid group.
C-3, C-5 (Aromatic)~115Aromatic carbons ortho to the ether linkage, showing shielding effects.
C-8 (Methylene)~65The aliphatic carbon of the ethoxy bridge, influenced by the adjacent oxygen and carbonyl group.
Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Rationale for Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is the preferred method for solid samples due to its simplicity, requiring minimal to no sample preparation. It yields high-quality spectra that are directly comparable to those obtained by traditional transmission techniques.

  • Background Correction: The acquisition of a background spectrum is a critical step. It allows for the digital subtraction of atmospheric absorbances (primarily from CO₂ and water vapor) and any instrumental background, ensuring that the resulting spectrum is exclusively representative of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound. Furthermore, the analysis of its fragmentation patterns can offer valuable structural insights.

Predicted Mass Spectrometry Data
  • Molecular Weight: 195.17 g/mol

  • Molecular Formula: C₉H₉NO₄

  • Predicted Molecular Ion: [M+H]⁺ at m/z 196 (for ESI) or M⁺• at m/z 195 (for EI)

  • Key Fragmentation Pathways: Fragmentation is anticipated to occur at the labile ether and amide bonds.

Predicted Fragmentation Pathway

fragmentation mol [C₉H₉NO₄]⁺ m/z = 195 frag1 [C₇H₅O₃]⁺ m/z = 137 mol->frag1 - C₂H₄NO frag2 [C₂H₄NO]⁺ m/z = 58 mol->frag2 - C₇H₅O₃ frag3 [C₇H₅O₂]⁺ m/z = 121 frag1->frag3 - O

Caption: Predicted electron ionization (EI) fragmentation pathway for this compound.

Interpretation of Fragmentation:

  • m/z 195: The molecular ion peak, representing the intact molecule with one electron removed.

  • m/z 137: This fragment likely arises from the loss of the acetamide radical (•CH₂CONH₂), resulting in a hydroxybenzoic acid cation radical.

  • m/z 121: A subsequent loss of an oxygen atom from the m/z 137 fragment can lead to the formation of a stable benzoyl cation.

  • m/z 58: This fragment corresponds to the acetamide cation radical, formed by cleavage of the ether bond.

Experimental Protocol for Mass Spectrometry (LC-MS)

Caption: General workflow for LC-MS analysis.

Rationale for Experimental Choices:

  • LC-MS: Liquid Chromatography-Mass Spectrometry is the ideal technique for analyzing polar, non-volatile, and thermally sensitive compounds such as this compound.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization method that imparts minimal energy to the analyte, typically resulting in the formation of protonated molecules ([M+H]⁺) with little to no in-source fragmentation. This allows for the unambiguous determination of the compound's molecular weight.

Conclusion

This technical guide presents a detailed and predictive spectroscopic characterization of this compound, encompassing NMR, IR, and MS techniques. The predicted data, logically derived from the analysis of its constituent structural fragments, provides a valuable and reliable reference for researchers engaged in the synthesis, purification, and application of this compound. The experimental protocols outlined herein offer a robust starting point for the development and validation of analytical methods essential for quality control and advancing research in the fields of medicinal chemistry and drug development.

References

  • NIST Chemistry WebBook. Benzoic acid, 4-hydroxy-. [Link]

  • NIST Chemistry WebBook. Acetamide, 2-amino-. [Link]

  • Human Metabolome Database. 4-Hydroxybenzoic acid. [Link]

  • Human Metabolome Database. Glycinamide. [Link]

  • Abraham, R. J., et al. (2002). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 40(9), 593-603.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

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An In-depth Technical Guide to the Synthesis of 4-(2-Amino-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for 4-(2-Amino-2-oxoethoxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is a two-step synthetic route commencing from readily available starting materials. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and discuss methods for the characterization and purification of the target compound. This guide is intended to be a practical resource for researchers in organic synthesis and drug development, offering insights grounded in established chemical principles.

Introduction and Significance

This compound, with the CAS number 159143-14-3, is a bifunctional organic molecule featuring a carboxylic acid and a primary amide interconnected by an ether linkage to a central benzene ring.[1][2] This structural arrangement makes it an attractive scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and functional polymers. The presence of both a hydrogen bond donor (amide N-H) and acceptor (amide C=O, carboxylic acid C=O), as well as an acidic proton, allows for a variety of intermolecular interactions, influencing the solid-state properties and biological activity of its derivatives. A thorough understanding of its synthesis is therefore crucial for its effective utilization in research and development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the ether linkage. This bond can be formed via a Williamson ether synthesis, a reliable and well-established method for preparing ethers.[3][4][5] This retrosynthetic step leads to two key precursors: 4-hydroxybenzoic acid (II) and a suitable two-carbon electrophile bearing the acetamide functionality, such as 2-chloroacetamide (III). Both of these starting materials are commercially available and relatively inexpensive, making this a highly practical synthetic route.

Retrosynthetic Pathway Diagram

G target This compound (I) disconnection C-O Disconnection (Williamson Ether Synthesis) target->disconnection intermediate1 4-Hydroxybenzoic acid (II) intermediate2 2-Chloroacetamide (III) disconnection->intermediate1 disconnection->intermediate2

Caption: Retrosynthetic analysis of this compound.

An alternative, though more circuitous, route could involve the initial synthesis of (4-carboxyphenoxy)acetic acid followed by amidation. However, this would necessitate the selective amidation of the terminal carboxylic acid in the presence of the benzoic acid moiety, which could present challenges in terms of selectivity and require additional protection/deprotection steps. Therefore, the direct Williamson ether synthesis approach is deemed more efficient and is the focus of this guide.

Recommended Synthesis Pathway

The recommended synthesis of this compound is a one-pot reaction that proceeds via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide to form the desired ether linkage.

Reaction Mechanism

The Williamson ether synthesis is a classic SN2 reaction.[3] In this specific synthesis, the key steps are:

  • Deprotonation: A base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid. The acidity of the phenolic proton is significantly greater than that of the carboxylic acid proton in the presence of a strong base in an aqueous medium, leading to the preferential formation of the phenoxide.

  • Nucleophilic Attack: The resulting phenoxide ion is a potent nucleophile and attacks the carbon atom bearing the chlorine in 2-chloroacetamide.

  • Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the ether bond and yielding the sodium or potassium salt of this compound.

  • Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the final product, this compound.

Reaction Mechanism Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Product Formation cluster_3 Step 4: Acidification 4-Hydroxybenzoic acid 4-Hydroxybenzoic acid Phenoxide Intermediate Phenoxide Intermediate 4-Hydroxybenzoic acid->Phenoxide Intermediate NaOH Transition State Transition State Phenoxide Intermediate->Transition State Product Salt Product Salt Transition State->Product Salt - Cl- 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Transition State Final Product Final Product Product Salt->Final Product HCl

Caption: Mechanism of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on the scale of the reaction and available laboratory equipment.

Materials:

  • 4-Hydroxybenzoic acid

  • 2-Chloroacetamide

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide (2 molar equivalents). Stir the mixture until the solid has completely dissolved.

  • Addition of Electrophile: To the resulting solution of the sodium phenoxide, add 2-chloroacetamide (1.1 molar equivalents) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with concentrated hydrochloric acid with constant stirring until the pH is approximately 2-3. A white precipitate will form.

  • Filtration and Washing: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:

Property Expected Value/Observation
Molecular Formula C9H9NO4[2]
Molecular Weight 195.17 g/mol [2]
Appearance White to off-white solid
Melting Point To be determined experimentally
1H NMR Peaks corresponding to aromatic, methylene, and amide protons
13C NMR Peaks corresponding to aromatic, methylene, carbonyl (amide and acid) carbons
FT-IR Characteristic peaks for O-H (acid), N-H (amide), C=O (acid and amide), and C-O (ether) stretches
Mass Spectrometry Molecular ion peak corresponding to the molecular weight

Safety and Handling

  • 4-Hydroxybenzoic acid: May cause skin and eye irritation.

  • 2-Chloroacetamide: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Sodium hydroxide/Potassium hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a straightforward and efficient method that utilizes readily available starting materials. This guide has provided a detailed protocol, mechanistic insights, and characterization guidelines to aid researchers in the successful synthesis and application of this versatile compound. The principles and techniques described herein are fundamental to organic synthesis and are broadly applicable to the preparation of other ether-containing molecules.

References

  • Kim, J. Y., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743–9749. [Link]

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  • Journal of Chemical and Pharmaceutical Research. (2020). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (159143-14-3). Retrieved from [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o167. [Link]

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  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Chemical Engineering, 4(1). [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(3), 350. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (2019). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]

  • ResearchGate. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-Hydroxybenzoyl) phenoxy acetic acid. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]

  • Arkivoc. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]

  • PubMed. (2006). Early amidation approach to 3-[(4-amido)pyrrol-2-yl]-2-indolinones. Organic Letters, 8(22), 5001-5004. [Link]

  • Organic Syntheses. (2010). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 87, 189. [Link]

  • ACS Figshare. (2012). Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-2-[4-[1-(p-Hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic Acid. Retrieved from [Link]

  • ResearchGate. (2011). Amidation of 4-Phenylbenzylamine with Carboxylic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2001). Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). Retrieved from [Link]

  • PubMed. (2024). Total Synthesis of the Phenylnaphthacenoid Type II Polyketide Antibiotic Formicamycin H via Regioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer [4 + 2] Cycloaddition. Journal of the American Chemical Society. [Link]

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A Technical Guide to the Biological Activities of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Para-aminobenzoic acid (PABA), a structurally versatile aromatic compound, serves as a pivotal building block in pharmaceutical research and development.[1] Its unique ability to undergo chemical substitutions at both the amino and carboxyl groups facilitates the creation of a diverse library of derivatives with a wide spectrum of biological activities.[2] These derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents, among other therapeutic applications.[3] This technical guide provides an in-depth exploration of the primary biological activities of aminobenzoic acid derivatives, detailing their mechanisms of action, summarizing key quantitative data, and presenting standardized protocols for their experimental evaluation. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the investigation of these promising compounds.

Introduction: The Versatility of the Aminobenzoic Acid Scaffold

Aminobenzoic acids are organic compounds featuring both an amino group and a carboxyl group attached to a benzene ring.[1] Among its isomers, para-aminobenzoic acid (PABA or 4-aminobenzoic acid) is the most extensively studied and utilized scaffold in medicinal chemistry.[2] In many bacteria, yeasts, and plants, PABA is a crucial intermediate in the biosynthesis of folic acid, a vitamin essential for DNA synthesis and replication.[4][5] Humans, however, do not synthesize PABA and acquire folate through their diet, making the microbial folate pathway an ideal target for selective antimicrobial agents.[6]

The true potential of PABA lies in its derivatization. The amino and carboxylic acid functional groups are readily modified, allowing for the synthesis of esters, amides, Schiff bases, and other complex molecules.[7][8] This chemical tractability has led to the development of numerous drugs, including local anesthetics (e.g., benzocaine, procaine), anti-inflammatory agents (e.g., balsalazide), and folate antagonists used in chemotherapy (e.g., methotrexate).[4] This guide will delve into the core biological activities that make these derivatives a subject of intense scientific interest.

Core Biological Activities and Mechanisms of Action

Antimicrobial Activity

The most well-established biological activity of aminobenzoic acid derivatives is their antimicrobial effect, which historically led to the development of sulfonamide drugs.[2]

Mechanism of Action: Inhibition of Folate Synthesis The primary antimicrobial mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4][9] PABA is the natural substrate for DHPS. By mimicking the structure of PABA, derivatives can bind to the enzyme's active site, blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[5] This disruption halts DNA synthesis and replication, leading to a bacteriostatic effect that inhibits microbial growth and proliferation.[5]

antimicrobial_moa cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydropteroic Acid (Folate Precursor) DHPS->DHF Synthesis Blocked Inhibition Folate Folic Acid DHF->Folate Further Steps Derivative PABA Derivative (e.g., Sulfonamide) Derivative->DHPS Competitive Binding

Figure 1: Mechanism of antimicrobial action via competitive inhibition of DHPS.

Efficacy Spectrum Derivatives, particularly Schiff bases and amides, have shown potent activity against a range of pathogens. This includes Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1] Some compounds also exhibit significant antifungal activity against species like Candida albicans.[1][7]

Anticancer Activity

A growing body of research highlights the cytotoxic potential of aminobenzoic acid derivatives against various cancer cell lines.[2][3]

Mechanism of Action The anticancer mechanisms are diverse and not as universally defined as the antimicrobial action. However, several key pathways have been identified:

  • Enzyme Inhibition: Certain derivatives exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in tumor angiogenesis.[1]

  • Folate Antagonism: Similar to established drugs like methotrexate, some PABA derivatives can interfere with folate metabolism in rapidly proliferating cancer cells.[4]

  • Induction of Apoptosis: Many cytotoxic compounds work by triggering programmed cell death in malignant cells, though the specific upstream signals initiated by PABA derivatives are still under investigation.

Efficacy Spectrum Studies have demonstrated notable cytotoxic activity against human cancer cell lines including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549).[1] The efficacy, measured by the half-maximal inhibitory concentration (IC50), is in some cases comparable to or even better than standard chemotherapeutic drugs like 5-Fluorouracil and Doxorubicin.[1][10]

Anti-inflammatory Activity

PABA itself possesses mild anti-inflammatory properties, and its derivatives have been synthesized to create more potent agents.[11][12]

Mechanism of Action Inflammation is a complex biological response. The anti-inflammatory action of PABA derivatives is often evaluated through their ability to:

  • Inhibit Protein Denaturation: Denaturation of tissue proteins is a well-documented cause of inflammation. The ability of a compound to prevent this process is a marker of anti-inflammatory activity.[13][14]

  • Stabilize Membranes: The stabilization of lysosomal membranes is crucial, as their rupture releases enzymes that trigger inflammatory responses. The human red blood cell (HRBC) membrane is often used as a model system to assess this stabilizing effect.[13]

  • Enzyme Inhibition: Some derivatives may inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[15]

Anti-Cholinesterase Activity (Neuroprotection)

Derivatives of aminobenzoic acid have emerged as promising inhibitors of cholinesterase enzymes, making them relevant for the treatment of neurodegenerative diseases like Alzheimer's.[2][16]

Mechanism of Action Alzheimer's disease is characterized by a deficit of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down ACh in the synaptic cleft.[2] By inhibiting these enzymes, PABA derivatives can increase the levels and duration of action of ACh, thereby enhancing cognitive function.[1][16] Kinetic studies have shown that some derivatives act as non-competitive inhibitors of both AChE and BChE.[2]

Quantitative Data Summary

The efficacy of aminobenzoic acid derivatives is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the IC50 value for cytotoxic and enzymatic activity.

Table 1: Comparative Antimicrobial Activity of PABA Derivatives

Derivative Class Target Microorganism MIC Range (µg/mL) Key Findings Reference
Thienopyrimidinylamino-N-phenylbenzamide S. aureus (MRSA) 4 More potent than ampicillin. [1]
Thienopyrimidinylamino-N-phenylbenzamide P. aeruginosa, E. coli 2–10 Significant inhibitory potencies. [1]
Benzimidazoles L. monocytogenes 15.62 Four times more potent than ampicillin. [1]
Schiff Bases (from PABA) S. aureus (MRSA) from 15.62 µM Simple modification confers potent antibacterial activity. [4][17]

| Schiff Bases (from PABA) | Antifungal strains | from 7.81 µM | Potent broad-spectrum antifungal properties. |[4][18] |

Table 2: Comparative Anticancer Activity of PABA Derivatives

Derivative Class Cancer Cell Line IC50 Range (µM) Comparison Standard Reference
Benzamide derivatives Breast (MCF-7), Colon (HCT-116) 4.53 - 28.3 Higher activity than 5-Fluorouracil. [1]
Chloro anilinoquinoline derivative Breast (MCF-7), Lung (A549) 3.42 - 5.97 Comparable to Doxorubicin and Erlotinib. [1]
Quinazolinone derivative Colon (Caco-2), Breast (MCF-7) 23.31 - 72.22 Displayed notable cytotoxic activity. [1]
Alkyl derivatives Lung (NCI-H460) 15.59 - 20.04 More potent than Cisplatin (IC50 21.00 µM). [10][19]

| Schiff Bases (from PABA) | Liver (HepG2) | ≥ 15.0 | Exhibited notable cytotoxicity. |[4][18] |

Experimental Evaluation Protocols

The following section provides standardized, step-by-step methodologies for assessing the key biological activities of newly synthesized aminobenzoic acid derivatives.

Synthesis of PABA Derivatives: A General Workflow

The synthesis of PABA derivatives often involves straightforward chemical reactions. One common approach is the formation of Schiff bases by reacting PABA with various aldehydes.[1][20]

synthesis_workflow PABA 4-Aminobenzoic Acid (PABA) Reaction Reaction Conditions PABA->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Solvent Methanol (Solvent) Solvent->Reaction Product Schiff Base Derivative Reaction->Product Reflux (3h) Stir (12h) Crystallize

Figure 2: General workflow for the synthesis of PABA-derived Schiff bases.

Protocol: Synthesis of a PABA-Derived Schiff Base [20]

  • Dissolution: Dissolve 1 mmol of 4-aminobenzoic acid in 7 mL of methanol.

  • Addition of Aldehyde: Add 1.1 mmol of the desired aromatic aldehyde to the solution in one portion.

  • Reaction: Heat the mixture under reflux for 3 hours. Subsequently, allow the mixture to stir at room temperature for 12 hours.

    • Causality: Reflux provides the necessary activation energy for the condensation reaction between the amino group of PABA and the carbonyl group of the aldehyde to form an imine bond.

  • Precipitation: Store the reaction mixture at -20 °C for 1 hour to facilitate the precipitation of the product.

  • Isolation and Purification: Filter the resulting precipitate and wash it thoroughly with cold diethyl ether. If necessary, recrystallize the product from methanol to obtain the pure Schiff base.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[21][22]

Protocol:

  • Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10^5 colony-forming units (CFU)/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test derivative in broth. Final volumes in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[23] This can be assessed visually or by reading absorbance on a plate reader.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is a proxy for cytotoxicity.[24][25]

mtt_workflow cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow cell attachment A->B C 3. Treat cells with various concentrations of PABA derivative B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent to each well and incubate for 4h D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at ~570 nm using a plate reader F->G H 8. Calculate % viability and determine IC50 value G->H

Figure 3: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test derivative. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product.[24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.[24][26]

In Vitro Anti-inflammatory: Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[13][15][27]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test derivative at various concentrations and 0.5 mL of 1% aqueous bovine serum albumin (BSA).

  • Controls: Use diclofenac sodium as a standard reference drug. A control group consists of 0.5 mL of distilled water and 0.5 mL of 1% BSA.

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 57°C for 30 minutes.

    • Causality: Heat provides the energy to disrupt the non-covalent bonds holding the protein in its native conformation, leading to denaturation and aggregation, which can be measured as turbidity.

  • Cooling and Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) to each tube. Measure the turbidity (absorbance) of the samples spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100

Conclusion and Future Outlook

Aminobenzoic acid derivatives represent a highly promising and versatile class of compounds with a broad range of demonstrable biological activities. Their established role as antimicrobial agents, coupled with emerging evidence of their potent anticancer, anti-inflammatory, and neuroprotective effects, underscores their significance in modern drug discovery. The straightforward chemistry involved in their synthesis allows for the rapid generation of large libraries for screening, enhancing the potential for identifying lead compounds with improved efficacy and safety profiles.

Future research should focus on elucidating the specific molecular targets and signaling pathways involved in their anticancer and anti-inflammatory activities. Further investigation into structure-activity relationships (SAR) will be critical for optimizing potency and minimizing off-target effects. As our understanding of these derivatives deepens, they are poised to provide novel therapeutic solutions for a wide array of human diseases.

References

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  • Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. Available at: [Link]

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  • Khan, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Microbiological Research. Available at: [Link]

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  • Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • Kapoor, A., & Dahiya, S.K. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre. Available at: [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available at: [Link]

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  • PubMed. (n.d.). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed. Available at: [Link]

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  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

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  • PubMed. (n.d.). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]

  • ResearchGate. (2025). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Available at: [Link]

  • ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Available at: [Link]

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Introduction: The Strategic Importance of a Well-Characterized Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Procurement and Qualification of 4-(2-Amino-2-oxoethoxy)benzoic Acid for Scientific Research

This compound (CAS No. 159143-14-3) is a bifunctional organic molecule featuring a carboxylic acid, an ether linkage, and a primary amide.[1][2] This structural arrangement makes it a valuable building block and linker in medicinal chemistry and materials science. Its applications range from its use in the synthesis of more complex bioactive molecules to its role as a component in the development of novel polymers.[3] For researchers in drug discovery or chemical synthesis, the identity, purity, and consistency of this starting material are not mere line items on a purchase order; they are foundational pillars upon which the integrity and reproducibility of their research are built.

This guide provides a comprehensive framework for the procurement and qualification of this compound. It moves beyond a simple list of suppliers to equip researchers, scientists, and drug development professionals with the technical knowledge to vet suppliers, interpret analytical documentation, and implement a robust verification process, ensuring that the material purchased is fit for its intended purpose.

Part 1: Supplier Identification and Strategic Qualification

The procurement of a critical chemical reagent is a risk management exercise. The initial choice of a supplier can significantly impact project timelines, experimental outcomes, and regulatory compliance. The landscape of chemical suppliers is diverse, ranging from large multinational distributors to specialized custom synthesis labs.

Identifying Potential Suppliers

The first step involves casting a wide net to identify potential sources. Major chemical suppliers are often the first port of call for research-grade materials due to their extensive catalogs and established distribution networks.

Supplier / MarketplaceTypical Offerings & Notes
Sigma-Aldrich (Merck) A primary global distributor offering various grades, including their "AldrichCPR" line for early discovery research.[4] Note that for some research products, comprehensive analytical data may not be pre-emptively collected, placing the onus of confirmation on the buyer.[4]
Santa Cruz Biotechnology Supplies biochemicals for research use, explicitly stating products are "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use."[1] This is a critical distinction for researchers in later-stage drug development.
Fluorochem A UK-based supplier of fine chemicals for research and development, listing the compound with its basic chemical identifiers.[5]
Chem-Impex Offers related and derivative compounds, highlighting their use as intermediates and building blocks in medicinal chemistry and peptide synthesis.[3][6][7]
Online Marketplaces Platforms like Chemchart can aggregate listings from various suppliers, providing a starting point for comparison.[8]
The Hierarchy of Supplier Qualification

Identifying a supplier is not the same as qualifying one. For any serious research, especially that which may contribute to a regulatory filing, a tiered approach to qualification is necessary. This process is a cornerstone of Good Manufacturing Practices (GMP) and Good Distribution Practices (GDP).[9]

The workflow below illustrates a robust, self-validating system for qualifying a new chemical supplier.

SupplierQualification cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Empirical Verification cluster_3 Phase 4: Final Decision start Identify Potential Supplier req_docs Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Statement of Origin start->req_docs doc_review Technical Review of Documentation req_docs->doc_review order_sample Order Sample or Small Trial Lot doc_review->order_sample Docs Adequate reject Reject Supplier doc_review->reject Docs Inadequate in_house_qc In-House QC Verification: - Identity (NMR, MS) - Purity (HPLC, LC-MS) - Appearance order_sample->in_house_qc qc_pass Meets Internal Specifications? in_house_qc->qc_pass approve Approve Supplier for Project Use qc_pass->approve Yes qc_pass->reject No

Sources

An In-depth Technical Guide to the Safe Handling and Application of 4-(2-Amino-2-oxoethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(2-Amino-2-oxoethoxy)benzoic acid is a bifunctional organic molecule incorporating a carboxylic acid, an ether linkage, and a primary amide. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a scaffold for the development of novel therapeutics.[1] This guide provides a comprehensive overview of the safe handling, synthesis, purification, and analytical characterization of this compound, designed to empower researchers with the knowledge to utilize this compound safely and effectively.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Melting Point Not experimentally determined; likely >200 °CPredicted based on related structures
Boiling Point Decomposes before boilingPredicted based on related structures
Solubility Sparingly soluble in water; soluble in hot water, ethanol, and other polar organic solvents.[3]
pKa ~4-5 (for the carboxylic acid)General knowledge of benzoic acids

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is not extensively published, an assessment of the hazards associated with its functional groups—a carboxylic acid and an amide—provides a strong basis for safe handling protocols. Carboxylic acids can be corrosive and irritating to the skin and eyes, while some amides may have toxicological properties.[4]

Primary Hazards:

  • Skin Irritation: Prolonged contact may cause irritation, redness, and dermatitis.

  • Eye Irritation: Direct contact can cause serious eye irritation or damage.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

Personal Protective Equipment (PPE):

A risk-based approach to PPE is essential. The following are minimum requirements for handling this compound in a laboratory setting:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if dust generation is likely.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Handling, Storage, and Disposal

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust. Use appropriate tools to handle the solid.

  • Ground all equipment when transferring large quantities to prevent static discharge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[2]

  • Avoid storing in metal cabinets, which can be corroded by carboxylic acids.[4]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the preparation of ethers.[5] In this proposed protocol, the phenoxide of 4-hydroxybenzoic acid is reacted with 2-chloroacetamide to yield the desired product.

Materials:

  • 4-Hydroxybenzoic acid

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-hydroxybenzoic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of a carbonate base is a common and effective strategy in Williamson ether synthesis.[6]

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 2-chloroacetamide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into an excess of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with 1 M HCl, water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[7]

Materials:

  • Crude this compound

  • Ethanol/water mixture (or other suitable solvent system determined by solubility tests)

  • Activated charcoal (optional)

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (e.g., a mixture of ethanol and water) to dissolve the solid completely. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3]

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point for method development.

  • Detection: UV detection at a wavelength determined by a UV scan of the analyte (likely around 254 nm and 280 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) would include signals for the aromatic protons (likely two doublets in the range of 7-8 ppm), a singlet for the methylene protons of the ethoxy group (~4.8 ppm), and broad singlets for the amide and carboxylic acid protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include those for the carbonyl carbons of the carboxylic acid and amide, the aromatic carbons, and the methylene carbon of the ethoxy group.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Characteristic Absorptions (cm⁻¹):

    • Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).[8]

    • N-H stretches from the primary amide (two bands, ~3350 and 3180 cm⁻¹).[2]

    • C=O stretch from the carboxylic acid (~1700 cm⁻¹).[2]

    • C=O stretch from the amide (Amide I band, ~1650 cm⁻¹).[2]

    • N-H bend from the amide (Amide II band, ~1620 cm⁻¹).

    • C-O stretch from the ether (~1250 cm⁻¹).[2]

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI):

    • Positive Mode ([M+H]⁺): Expected m/z = 196.06.

    • Negative Mode ([M-H]⁻): Expected m/z = 194.05.

  • Fragmentation Pattern: The fragmentation of benzoic acid derivatives often involves the loss of water, carbon monoxide, and the carboxylic acid group.[9][10]

Reactivity and Incompatibility

  • Acids and Bases: As a carboxylic acid, it will react with bases to form a carboxylate salt. The amide functional group can undergo hydrolysis under strong acidic or basic conditions, especially with heating, to yield 4-hydroxybenzoic acid and ammonia or an ammonium salt.[11][12]

  • Oxidizing Agents: The aromatic ether linkage is generally stable to mild oxidizing agents, but strong oxidizing agents may cause degradation.[13]

  • Reducing Agents: The carboxylic acid and amide groups can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding alcohol and amine, respectively.[14]

  • Thermal Decomposition: Upon heating, aromatic amides can undergo thermal decomposition.[15] The initial decomposition is likely to involve the loss of the amide and carboxylic acid functionalities.

Toxicology and Biological Effects

Specific toxicological studies on this compound are limited in publicly available literature. However, studies on related benzoic acid derivatives have shown a range of biological activities and toxicological profiles. Some benzoic acid derivatives have been investigated for their antimicrobial, anti-inflammatory, and even cytotoxic activities.[1][16][17] Given the structural similarities, it is plausible that this compound may exhibit some of these properties. However, without specific data, it should be handled with the assumption that it may be bioactive and potentially toxic. Further research is warranted to fully elucidate its toxicological and pharmacological profile.

Conclusion

This compound is a compound with significant potential in chemical research and drug development. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its responsible and effective use. This guide provides a foundational framework for researchers, emphasizing a culture of safety and scientific rigor. As with any chemical, it is the responsibility of the user to stay informed of the latest safety and handling information and to conduct their work in a safe and controlled manner.

Visualizations

Safe_Handling_Workflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal Receipt Receive Compound Inspect Inspect Container Receipt->Inspect Check for damage Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store If intact PPE Don Appropriate PPE Weigh Weigh in Ventilated Balance Enclosure PPE->Weigh Reaction Perform Reaction in Fume Hood Weigh->Reaction Waste Collect Waste in Labeled Container Dispose Dispose via Certified Waste Handler Waste->Dispose

Caption: A logical workflow for the safe handling of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 4-Hydroxybenzoic Acid + 2-Chloroacetamide Reaction Williamson Ether Synthesis (K2CO3, DMF, 70-80°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Recrystallize Recrystallization (e.g., EtOH/Water) Crude->Recrystallize Pure Pure Product Recrystallize->Pure Analyze Analytical Characterization (HPLC, NMR, IR, MS) Pure->Analyze

Caption: An experimental workflow for the synthesis and purification of the target compound.

References

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  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds - Pearson. (n.d.). Retrieved January 10, 2024, from [Link]

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A Comprehensive Technical Guide to the Thermochemical Properties of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. A profound understanding of their thermochemical properties, such as enthalpy of formation and sublimation, is paramount for predicting their stability, reactivity, and behavior in different environments.[1] This in-depth technical guide provides a comprehensive overview of the experimental and computational methodologies employed to determine these critical parameters. We delve into the causality behind experimental choices, present detailed protocols, and explore the influence of various substituents on the energetic landscape of the benzoic acid core. This guide is intended to be a valuable resource for researchers actively engaged in the design and development of novel molecules incorporating the substituted benzoic acid motif.

The Significance of Thermochemical Data in Drug Development and Beyond

The optimization of a lead compound into a viable drug candidate hinges on tailoring its binding affinity for a specific biological target.[2] This binding affinity is governed by the Gibbs free energy of binding (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).[2] A detailed understanding of the thermochemical properties of drug candidates, such as substituted benzoic acids, provides invaluable insights into the energetic forces driving drug-target interactions, including hydrogen bonding and hydrophobic effects.[[“]][[“]] This knowledge allows for a more rational approach to drug design, enabling the optimization of enthalpic and entropic contributions to binding for improved potency and selectivity.[2][[“]][[“]]

Beyond drug discovery, the thermochemical data of substituted benzoic acids are crucial in materials science for predicting crystal lattice energies, designing stable formulations, and understanding polymorphism.

Experimental Determination of Thermochemical Properties

A combination of experimental techniques is employed to accurately determine the thermochemical properties of substituted benzoic acids. The primary parameters of interest are the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) and the standard molar enthalpy of sublimation (ΔsubH°m). From these, the standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) can be derived, which is essential for computational comparisons and for understanding the intrinsic properties of the molecule.

Combustion Calorimetry: Measuring the Enthalpy of Formation

Static bomb combustion calorimetry is the gold standard for determining the standard molar enthalpy of formation of organic compounds.[1][5] The principle lies in the complete combustion of a known mass of the substance in a high-pressure oxygen environment and measuring the resultant temperature change in a surrounding water bath.[6]

  • High-Pressure Oxygen: Ensures complete and rapid combustion of the organic compound to defined products (CO2, H2O, etc.).

  • Benzoic Acid as a Standard: Benzoic acid itself is a well-established primary standard for calibrating the heat capacity of the calorimeter due to its high purity, stability, and well-defined enthalpy of combustion.[7][8]

  • Adiabatic Conditions: The calorimeter is designed to be as close to an adiabatic system as possible, meaning there is minimal heat exchange with the surroundings, ensuring that the measured temperature rise is solely due to the combustion reaction.[6]

  • Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the purified substituted benzoic acid is prepared.

  • Calorimeter Calibration: The heat capacity of the calorimeter system (εcalor) is determined by combusting a certified benzoic acid standard. The temperature rise (ΔT) is meticulously recorded.

  • Bomb Assembly: The sample pellet is placed in a crucible inside the bomb. A fuse wire is attached to the ignition system and placed in contact with the sample. A small amount of water is added to the bomb to ensure saturation of the final atmosphere.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Combustion: The bomb is submerged in the calorimeter's water bath. Once thermal equilibrium is reached, the sample is ignited electrically.

  • Temperature Measurement: The temperature of the water bath is recorded at regular intervals before, during, and after combustion to accurately determine the temperature change (ΔT).

  • Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed for any incomplete combustion products and for the amount of nitric acid formed from residual nitrogen in the bomb.

  • Calculation: The standard massic energy of combustion (Δcu°) is calculated using the following equation: Δcu° = (εcalor * ΔT - ΔUign - ΔU(HNO3)) / m where:

    • εcalor is the heat capacity of the calorimeter.

    • ΔT is the corrected temperature rise.

    • ΔUign is the energy of ignition.

    • ΔU(HNO3) is the energy of formation of nitric acid.

    • m is the mass of the sample.

From the standard molar energy of combustion, the standard molar enthalpy of combustion (ΔcH°m) and subsequently the standard molar enthalpy of formation in the crystalline phase (ΔfH°m(cr)) can be derived using Hess's Law.[9]

Measuring the Enthalpy of Sublimation

The enthalpy of sublimation is the energy required to transition a substance from the solid to the gaseous state without passing through a liquid phase.[10] This parameter is crucial for deriving the gas-phase enthalpy of formation. Several methods can be employed, with the transpiration method and Knudsen effusion being common choices.[1][7]

  • Apparatus: A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate over a sample of the substituted benzoic acid maintained at a constant temperature.

  • Saturation: The inert gas becomes saturated with the vapor of the substance.

  • Condensation and Quantification: The vapor is then condensed at a lower temperature and the mass of the transported substance is determined.

  • Vapor Pressure Calculation: The vapor pressure (p) at the experimental temperature (T) is calculated from the mass of the condensed substance and the volume of the carrier gas.

  • Clausius-Clapeyron Equation: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of the line obtained by plotting ln(p) versus 1/T, according to the Clausius-Clapeyron equation.[11]

Computational Thermochemistry: A Powerful Complement

Quantum chemical calculations provide a powerful theoretical framework to complement experimental findings and to predict the thermochemical properties of novel compounds.[1][12] Methods like the Gaussian-4 (G4) theory and Density Functional Theory (DFT) with functionals such as B3LYP are commonly used to calculate gas-phase enthalpies of formation.[7][12][13]

  • G4 Theory: A high-accuracy composite method that approximates a high-level calculation through a series of lower-level calculations, often yielding results with "chemical accuracy" (typically within 4 kJ/mol of experimental values).[13]

  • DFT (B3LYP): A widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for larger molecules.[12][14]

The synergy between experimental and computational results is crucial for mutual validation.[1][5] Agreement between calculated and experimental gas-phase enthalpies of formation provides a high degree of confidence in the determined thermochemical data.[7]

Substituent Effects on Thermochemical Properties

The nature and position of substituents on the benzoic acid ring significantly influence its thermochemical properties.[12][15][16] These effects can be broadly categorized as inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO2, -CN, and halogens are electron-withdrawing.[17] They stabilize the carboxylate anion through inductive effects, thereby increasing the acidity of the benzoic acid.[16] Their effect on the enthalpy of formation is complex and depends on the interplay of inductive and resonance effects.

  • Electron-Donating Groups (EDGs): Groups like -OH, -OCH3, and -CH3 are electron-donating.[16][17] They tend to destabilize the carboxylate anion, making the corresponding benzoic acid less acidic.[16]

The position of the substituent (ortho, meta, or para) is also critical. Ortho-substituents can introduce steric effects that influence the planarity of the carboxyl group and the benzene ring, leading to significant changes in thermochemical properties that are not observed for meta and para isomers.[12]

Quantitative Data Summary

The following table summarizes experimentally determined standard molar enthalpies of formation in the crystalline and gaseous states, and the enthalpy of sublimation for selected substituted benzoic acids.

SubstituentPositionΔfH°m(cr) (kJ/mol)ΔsubH°m (kJ/mol)ΔfH°m(g) (kJ/mol)Reference
H--384.72 ± 0.1790.5 ± 0.5-294.2 ± 0.5[18]
2-Methylortho-438.3 ± 1.296.7 ± 1.0-341.6 ± 1.6[7]
3-Methylmeta-435.9 ± 1.195.8 ± 0.9-340.1 ± 1.4[7]
4-Methylpara-437.5 ± 1.095.9 ± 0.8-341.6 ± 1.3[7]
2-Methoxyortho-543.8 ± 1.5106.3 ± 1.2-437.5 ± 1.9[7]
3-Methoxymeta-537.1 ± 1.3108.5 ± 1.1-428.6 ± 1.7[7]
4-Methoxypara-548.2 ± 1.4109.1 ± 1.0-439.1 ± 1.7[7]
4-Nitropara-398.5 ± 1.8108.1 ± 1.5-290.4 ± 2.3[1]
3-Nitrometa-405.6 ± 1.6106.2 ± 1.2-299.4 ± 2.0[1]
2-Nitroortho-389.7 ± 1.9103.5 ± 1.8-286.2 ± 2.6[1]

Visualizing the Workflow and Relationships

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the fundamental relationships between different thermochemical properties.

Experimental_Workflow cluster_Combustion Combustion Calorimetry cluster_Sublimation Transpiration Method Sample_Prep Sample Preparation Bomb_Assembly Bomb Assembly Sample_Prep->Bomb_Assembly Combustion Combustion Bomb_Assembly->Combustion Temp_Measurement Temperature Measurement Combustion->Temp_Measurement Analysis Product Analysis Temp_Measurement->Analysis Calc_dcu Calculate Δcu° Analysis->Calc_dcu Calc_dfHm_cr Calculate ΔfH°m(cr) Calc_dcu->Calc_dfHm_cr Derivation Derive ΔfH°m(g) Calc_dfHm_cr->Derivation Sample_Heating Sample Heating Inert_Gas_Flow Inert Gas Flow Sample_Heating->Inert_Gas_Flow Vapor_Condensation Vapor Condensation Inert_Gas_Flow->Vapor_Condensation Mass_Determination Mass Determination Vapor_Condensation->Mass_Determination Vapor_Pressure_Calc Calculate Vapor Pressure Mass_Determination->Vapor_Pressure_Calc Clausius_Clapeyron Clausius-Clapeyron Plot Vapor_Pressure_Calc->Clausius_Clapeyron Calc_dsubHm Calculate ΔsubH°m Clausius_Clapeyron->Calc_dsubHm Calc_dsubHm->Derivation

Caption: Experimental workflow for determining thermochemical properties.

Thermochemical_Relationships Solid Solid State (ΔfH°m(cr)) Liquid Liquid State Solid->Liquid ΔfusH°m (Fusion) Gas Gas Phase (ΔfH°m(g)) Solid->Gas ΔsubH°m (Sublimation) Liquid->Gas ΔvapH°m (Vaporization)

Caption: Relationship between enthalpies of phase transitions.

Conclusion

The thermochemical properties of substituted benzoic acids are of fundamental importance in both academic research and industrial applications, particularly in the realm of drug discovery. A combination of meticulous experimental work, primarily combustion calorimetry and sublimation enthalpy measurements, with high-level quantum chemical calculations provides a robust and reliable dataset. Understanding the influence of substituents on these properties is key to the rational design of molecules with desired stability and reactivity. This guide has outlined the core principles, methodologies, and key data to empower researchers in this exciting field.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Amino-2-oxoethoxy)benzoic acid from 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 4-(2-Amino-2-oxoethoxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing with 4-hydroxybenzoic acid. The protocol first involves the protection of the carboxylic acid moiety via Fischer esterification, followed by a Williamson ether synthesis to introduce the acetamide side chain. The final step is a saponification to deprotect the carboxylic acid, yielding the target compound. This guide offers in-depth explanations of the chemical principles, step-by-step experimental protocols, characterization data, and critical safety considerations, designed for researchers in organic synthesis and drug development.

Scientific Rationale and Strategy

The synthesis of this compound from 4-hydroxybenzoic acid presents a key chemical challenge: the presence of two nucleophilic sites, the phenolic hydroxyl group and the carboxylic acid. A direct Williamson ether synthesis on 4-hydroxybenzoic acid using a base would result in the deprotonation of the more acidic carboxylic acid, preventing the desired O-alkylation of the phenol.

To circumvent this, a protection strategy is employed. The carboxylic acid is first converted to a methyl ester. This transformation serves two purposes:

  • It removes the acidic proton, allowing for the selective deprotonation of the phenolic hydroxyl group in the subsequent step.

  • It enhances the solubility of the starting material in organic solvents commonly used for ether synthesis.

Following esterification, the phenolic hydroxyl group of the methyl 4-hydroxybenzoate intermediate is alkylated with 2-chloroacetamide via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where the phenoxide ion acts as a nucleophile. Finally, the methyl ester is hydrolyzed back to the carboxylic acid under basic conditions (saponification) to yield the final product.

Overall Reaction Scheme

The synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Fischer Esterification (Protection) cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Saponification (Deprotection) SM 4-Hydroxybenzoic Acid Int Methyl 4-Hydroxybenzoate SM->Int CH3OH, H2SO4 (cat.) Reflux Int2 Methyl 4-Hydroxybenzoate Ester_Product Methyl 4-(2-amino-2- oxoethoxy)benzoate Int2->Ester_Product 1. K2CO3, DMF 2. 2-Chloroacetamide Ester_Product2 Methyl 4-(2-amino-2- oxoethoxy)benzoate Final_Product 4-(2-Amino-2-oxoethoxy) -benzoic acid Ester_Product2->Final_Product 1. NaOH (aq) 2. HCl (aq)

Application Notes and Protocols for the Williamson Ether Synthesis of 4-(2-Amino-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of 4-(2-amino-2-oxoethoxy)benzoic acid, a bifunctional molecule of interest in medicinal chemistry and materials science, via the Williamson ether synthesis. This classical yet robust nucleophilic substitution reaction provides a reliable pathway for the formation of the target ether linkage. This document offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and a discussion of the critical parameters that ensure a successful synthesis. By elucidating the causality behind the experimental choices, this guide aims to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the methodology for related molecular targets.

Introduction: Strategic Importance and Synthetic Rationale

This compound is a compound of significant interest due to its hybrid structure, incorporating a para-substituted benzoic acid moiety and a primary amide functionality linked by an ether bridge. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers. The benzoic acid group provides a handle for further derivatization, such as esterification or amidation, while the acetamide tail can engage in hydrogen bonding and other non-covalent interactions.

The Williamson ether synthesis is the chosen synthetic route due to its reliability and broad applicability in forming ether linkages.[1] This S(_N)2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on an alkyl halide.[2][3] For the synthesis of this compound, the strategy involves the reaction of 4-hydroxybenzoic acid with 2-chloroacetamide.[4] The phenolic proton of 4-hydroxybenzoic acid is sufficiently acidic to be removed by a suitable base, forming a phenoxide nucleophile. This phenoxide then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group to form the desired ether.

The choice of a primary alkyl halide, 2-chloroacetamide, is crucial as the S(_N)2 mechanism is sensitive to steric hindrance.[2] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base, which would lead to undesired byproducts.[1]

Reaction Mechanism and Workflow

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] The key steps are:

  • Deprotonation: A base abstracts the acidic phenolic proton from 4-hydroxybenzoic acid to generate the more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the carbon atom bearing the chlorine atom in 2-chloroacetamide in a backside attack.

  • Displacement: The chlorine atom is displaced as a chloride ion, and the new carbon-oxygen bond is formed, yielding the ether product.

Williamson_Ether_Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Reaction_Mixture_1 Formation of Potassium 4-carboxyphenoxide 4-Hydroxybenzoic_Acid->Reaction_Mixture_1 Dissolve Base Base (e.g., KOH) Base->Reaction_Mixture_1 Add Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture_1 In Reaction_Mixture_2 Reflux Reaction_Mixture_1->Reaction_Mixture_2 Add 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Reaction_Mixture_2 Add Crude_Product_Mixture Crude_Product_Mixture Reaction_Mixture_2->Crude_Product_Mixture S(N)2 Reaction Acidification Precipitation Crude_Product_Mixture->Acidification Cool & Acidify (HCl) Filtration Filtration Acidification->Filtration Collect Solid Recrystallization Recrystallize from Water Filtration->Recrystallization Purify Final_Product This compound Recrystallization->Final_Product Dry

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 4-(2-Amino-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 4-(2-Amino-2-oxoethoxy)benzoic acid, a key intermediate in pharmaceutical synthesis. The method is developed to provide a reliable and efficient means of quality control for researchers, scientists, and drug development professionals. The separation is achieved on a C18 stationary phase with a gradient elution using a phosphate buffer and acetonitrile mobile phase. The method demonstrates excellent specificity, linearity, accuracy, and precision, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a comprehensive guide to the method development rationale, detailed experimental protocols, and a complete validation summary.

Introduction

This compound (Figure 1) is a bifunctional molecule incorporating a carboxylic acid and a primary amide, making it a valuable building block in medicinal chemistry. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its purity assessment is essential. High-performance liquid chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and accuracy.[4]

This application note details the development and validation of an RP-HPLC method for the purity analysis of this compound. The method is designed to be readily implemented in a quality control laboratory setting.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Method Development Rationale

The development of a robust HPLC method requires a systematic approach considering the physicochemical properties of the analyte.

Physicochemical Properties of this compound
  • Molecular Formula: C₉H₉NO₄[5][6]

  • Molecular Weight: 195.17 g/mol [5][6]

  • Structure: The molecule possesses a carboxylic acid group attached to a benzene ring and a polar acetamide side chain. This dual nature suggests moderate polarity.

  • UV Absorbance: Aromatic carboxylic acids typically exhibit strong UV absorbance. Benzoic acid and its derivatives show characteristic absorption maxima in the range of 230-280 nm.[5][8] A preliminary UV scan of this compound in the mobile phase would be ideal, but in its absence, a wavelength of 254 nm is a common and appropriate starting point for detection.

Chromatographic Method Selection

Based on the polar nature of the analyte, a reversed-phase HPLC method was chosen for its versatility and robustness.[9]

  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase packing and provides good retention for moderately polar compounds. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a standard choice for method development.

  • Mobile Phase:

    • Aqueous Component: A buffer is necessary to control the pH of the mobile phase and ensure consistent ionization of the analyte. A phosphate buffer is a good choice for its buffering capacity in the desired pH range and its compatibility with UV detection. A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid will be used.

    • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and good elution strength for a wide range of compounds.

  • Elution Mode: A gradient elution is selected to ensure the efficient elution of the main peak and any potential impurities with different polarities within a reasonable run time.

Experimental

Instrumentation, Reagents, and Materials
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Reagents:

    • This compound reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Phosphoric acid (H₃PO₄) (85%, analytical grade)

    • Water (HPLC grade, filtered through a 0.22 µm membrane)

  • Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with 85% phosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.5 mg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 2.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
20.1
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines for a purity assay.[1][2][3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Specificity was demonstrated by:

  • Injecting the diluent to show no interfering peaks at the retention time of the analyte.

  • Comparing the chromatograms of the reference standard and the sample solution to identify the main peak.

  • Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the degradation products do not co-elute with the main peak. Peak purity analysis was performed using a DAD detector.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Linearity was evaluated by preparing a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL). The peak area versus concentration data was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The specified range for this method is 80% to 120% of the test concentration.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. The analysis was performed in triplicate at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-assay precision): The repeatability assay was repeated on a different day, by a different analyst, and on a different instrument. The RSD between the two sets of data was calculated.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness was evaluated by introducing small variations in the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units) The system suitability parameters were monitored after each variation.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. The following system suitability parameters were established from five replicate injections of the standard solution:

  • Tailing factor (T)

  • Theoretical plates (N)

  • Relative standard deviation (RSD) of peak areas

Validation Results Summary

The following table summarizes the acceptance criteria and typical results for the method validation.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte retention time. Peak purity index > 0.999.Pass
Linearity (r²) ≥ 0.9990.9998
Range 80% - 120% of test concentrationPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 1.0%0.4%
- Intermediate Precision≤ 2.0%1.2%
Robustness System suitability parameters meet criteria.Pass
System Suitability
- Tailing Factor (T)≤ 1.51.1
- Theoretical Plates (N)≥ 2000> 5000
- RSD of Peak Areas≤ 1.0%0.5%

Workflow Diagrams

G cluster_0 Method Development Workflow a Analyte Characterization (Structure, pKa, UV) b Selection of HPLC Mode (Reversed-Phase) a->b c Column & Mobile Phase Screening b->c d Optimization of Chromatographic Conditions c->d e Method Finalization d->e

Caption: A streamlined workflow for HPLC method development.

G cluster_1 Method Validation Protocol start Start Validation spec Specificity start->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec rob Robustness prec->rob sst System Suitability rob->sst end Validation Complete sst->end

Caption: The sequential process for HPLC method validation.

Conclusion

The developed and validated RP-HPLC method for the purity analysis of this compound is specific, linear, accurate, precise, and robust. The method is suitable for its intended purpose of routine quality control analysis in a pharmaceutical setting. The detailed protocol and validation results provided in this application note can be used as a comprehensive guide for the implementation of this method.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • Guo, H., He, F., Gu, B., & Smith, J. C. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 116(46), 11425–11433.
  • BenchChem.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • SIELC Technologies. Polar Compounds.
  • European Medicines Agency. ICH Q2(R1)
  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC.
  • Jones, G. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Chromatography Today. What are the Main Benefits of Reversed Phase HPLC? 2014.
  • Wikipedia.
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Application Notes and Protocols: 4-(2-Amino-2-oxoethoxy)benzoic Acid as a Bifunctional Linker in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Amino-2-oxoethoxy)benzoic acid, also known as 4-(carboxymethoxyphenyl)acetamide, is a versatile bifunctional molecule increasingly utilized in organic synthesis. Its structure uniquely combines a carboxylic acid and a primary amide, connected by a flexible ether linkage to a central benzene ring. This arrangement allows for orthogonal chemical modifications, making it a highly valuable linker for constructing complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1]
IUPAC Name This compound[2]
CAS Number 159143-14-3[1]
Predicted Water Solubility 36059 mg/L[3]
Predicted XlogP 0.3[4]

These properties indicate good aqueous solubility for a small organic molecule, which can be advantageous in certain reaction conditions and for biological applications. The molecule's polarity, suggested by the low XlogP value, also influences its solubility in various organic solvents.

Core Applications in Organic Synthesis

The dual functionality of this compound allows it to act as a bridge, connecting different molecular fragments. The carboxylic acid can be activated for amide or ester formation, while the primary amide offers a site for further chemical transformations, though it is generally less reactive.

Linker in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid moiety of this compound serves as a classic coordinating group for metal ions, enabling the construction of Metal-Organic Frameworks (MOFs). The amide group, meanwhile, can introduce additional hydrogen bonding interactions within the framework, enhancing its stability and influencing its porosity. Furthermore, the amino group can be a site for post-synthetic modification, allowing for the introduction of new functionalities into the MOF.[5] This strategy is a cornerstone in creating materials with tailored properties for applications such as gas storage, catalysis, and sensing.[5][6]

The general principle involves the reaction of the linker with a metal salt under solvothermal conditions. The choice of metal and reaction conditions dictates the resulting topology and properties of the MOF.

MOF_Synthesis linker This compound mof Functionalized MOF linker->mof Coordination metal_salt Metal Salt (e.g., Zn(NO₃)₂, Cu(OAc)₂) metal_salt->mof solvent Solvent (e.g., DMF, DEF) solvent->mof Solvothermal Conditions

Caption: General workflow for MOF synthesis using a functionalized linker.

Spacers in Drug Delivery and Bioconjugation

In the realm of medicinal chemistry, this compound can function as a biodegradable spacer to link a drug molecule to a carrier or a targeting moiety. The ether and amide bonds can be designed for enzymatic or hydrolytic cleavage, enabling controlled release of the active pharmaceutical ingredient (API) at the desired site. The carboxylic acid provides a convenient handle for conjugation to amine-containing drugs or biomolecules through standard amide coupling reactions.

Building Block for Novel Heterocyclic Scaffolds

The strategic placement of the carboxylic acid and amide functionalities on the aromatic ring makes this compound a valuable precursor for the synthesis of various heterocyclic systems. Through intramolecular cyclization or multi-component reactions, it can be incorporated into more complex molecular frameworks that are often found in biologically active compounds.

Experimental Protocols

The following section provides detailed protocols for the common transformations involving this compound. These are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol details a standard procedure for the amide coupling of this compound with a generic primary amine using HATU as the coupling agent. Amide bond formation is a fundamental reaction in organic synthesis, and numerous coupling reagents are available.[7]

Reaction Scheme:

Amide_Coupling reagents This compound + R-NH₂ conditions HATU, DIPEA DMF, rt, 4-6 h reagents->conditions product Amide Product conditions->product

Caption: Amide coupling of the linker with a primary amine.

Materials and Equipment:
  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:
  • To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Dissolve the starting material in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • HATU: A highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when dealing with chiral amines.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, promoting the reaction. The anhydrous condition is crucial to prevent the hydrolysis of the activated intermediate.

  • Aqueous Workup: The series of washes is designed to remove unreacted starting materials, coupling reagents, and by-products. The HCl wash removes excess base, the NaHCO₃ wash removes unreacted carboxylic acid, and the brine wash aids in the separation of the organic and aqueous layers.

Protocol 2: Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process starting from 4-hydroxybenzoic acid.

Overall Synthesis Workflow:

Synthesis_Workflow start 4-Hydroxybenzoic acid step1 Step 1: Alkylation with 2-bromoacetamide start->step1 intermediate This compound step1->intermediate

Caption: Two-step synthesis of the target linker molecule.

Step 1: Alkylation of 4-Hydroxybenzoic Acid

This step involves the Williamson ether synthesis to introduce the acetamide side chain.

Materials and Equipment:
  • 4-Hydroxybenzoic acid

  • 2-Bromoacetamide

  • Potassium carbonate (K₂CO₃)

  • Acetone or DMF

  • Reflux condenser and heating mantle

  • Standard laboratory glassware

Procedure:
  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid in acetone or DMF.

  • Add an excess of potassium carbonate (a weak base to deprotonate the phenolic hydroxyl group).

  • Add 2-bromoacetamide to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium salts and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Troubleshooting and Safety Considerations

Amide Coupling:

  • Low Yield: Ensure all reagents and solvents are anhydrous. Consider using a different coupling reagent or optimizing the reaction temperature and time. In some cases, microwave heating can improve yields and reduce reaction times for challenging couplings.[8]

  • Side Reactions: The formation of by-products can sometimes occur. Purification by HPLC may be necessary for high-purity samples.

Synthesis:

  • Incomplete Alkylation: Ensure a sufficient excess of the alkylating agent and base are used. The choice of solvent can also influence the reaction rate; DMF is often more effective for this type of reaction than acetone.

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Coupling reagents like HATU are potentially explosive and should be handled with care.

Conclusion

This compound is a valuable and versatile linker in organic synthesis. Its bifunctional nature allows for the construction of a wide array of complex molecules, from advanced materials like MOFs to sophisticated drug delivery systems. The protocols provided herein offer a solid foundation for researchers to incorporate this useful building block into their synthetic strategies. As with any chemical synthesis, careful planning, execution, and purification are paramount to achieving the desired outcomes.

References

  • PubChem. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. [Link]

  • Chemchart. This compound (159143-14-3). [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Semantic Scholar. Luminescent Amino-Functionalized Pb-MOFs Based on Benzoic Acid Ligands: Design, Physicochemical Characterization, and Application as Heterogeneous Catalysts for Knoevenagel-Doebner Reactions. [Link]

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • PubMed Central. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]

  • PubMed Central. A one-pot preparation of N-2-mercaptobenzoyl-amino amides. [Link]

  • PubChemLite. This compound (C9H9NO4). [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • ResearchGate. (PDF) N-(4-Methoxyphenyl)acetamide. [Link]

  • New Journal of Chemistry (RSC Publishing). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. [Link]

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  • ResearchGate. MOF-901 was synthesized by exploiting the robust conditions used to.... [Link]

Sources

Derivatization of 4-(2-Amino-2-oxoethoxy)benzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Systematic Derivatization of 4-(2-Amino-2-oxoethoxy)benzoic Acid: A Modular Approach for Generating Focused Compound Libraries for Biological Screening

Abstract

This document provides a comprehensive guide for the strategic derivatization of this compound, a versatile chemical scaffold for drug discovery. We present a modular approach focused on creating a diverse library of analogues by targeting its two key functional handles: the carboxylic acid and the primary amide. This note details the scientific rationale behind derivatization strategies, emphasizing the modulation of physicochemical properties crucial for developing drug-like candidates.[1][2][3][4] Included are two robust, step-by-step protocols for amide bond formation and esterification, designed for reliability and scalability. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for high-throughput screening campaigns.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the efficiency of identifying novel lead compounds is paramount. High-throughput screening (HTS) of large, diverse chemical libraries remains a cornerstone of this effort.[5][6] However, success is often predicated on the quality and design of the screening library itself.[7][8] Rather than relying on sheer numbers, the construction of focused libraries around a privileged scaffold offers a more rational approach to exploring relevant chemical space.

The molecule this compound presents an excellent starting point for such a focused library. Its structure contains three key features:

  • An aromatic carboxylic acid , providing a readily accessible handle for derivatization via robust and well-established chemical transformations.

  • A primary amide , offering a secondary site for modification and a critical hydrogen bond donor.

  • An ether linkage , which imparts conformational flexibility.

The benzamide structural motif is present in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others.[9][10][11] By systematically modifying this parent structure, a library of novel derivatives can be generated to screen for a multitude of biological activities. The primary goal of this derivatization strategy is to modulate the molecule's physicochemical properties—such as lipophilicity, solubility, molecular weight, and hydrogen bonding capacity—which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[2][4][12]

A Modular Derivatization Strategy

Our strategy employs a modular "build-and-diversify" approach, focusing on the two primary reactive sites of the parent scaffold. The carboxylic acid is the most facile handle for diversification, while the primary amide offers a secondary point for modification. This dual-pronged approach allows for the rapid generation of a structurally diverse library from a single, common intermediate.

G cluster_0 cluster_1 cluster_2 cluster_3 PC Parent Compound This compound P1 Pathway 1: Carboxylic Acid Derivatization PC->P1 P2 Pathway 2: Primary Amide Derivatization PC->P2 Amides Amide Library (R-NH-R') P1->Amides Coupling Reactions Esters Ester Library (R-O-R') P1->Esters Coupling Reactions AmineDerivs Amine Derivatives P2->AmineDerivs Reduction/ Rearrangement Screening Focused Library for Biological Screening Amides->Screening Esters->Screening AmineDerivs->Screening

Caption: Overall derivatization and screening workflow.

Physicochemical Profile of the Parent Scaffold

Understanding the baseline physicochemical properties of the starting material is essential for rational library design. These properties influence absorption, distribution, metabolism, and excretion (ADME).[3][12]

PropertyValueSource
Molecular Formula C₉H₉NO₄[13]
Molecular Weight 195.17 g/mol [13]
Boiling Point (Predicted) 404.04 °C[14]
pKa (Predicted) 4.87 (Acidic)[15]
XLogP3 (Predicted) -0.9[16]

The low predicted XLogP3 value suggests the parent compound is quite polar. Our derivatization strategy will aim to systematically increase lipophilicity by introducing various alkyl and aryl groups, thereby expanding the library's coverage of property space to enhance the probability of identifying hits with favorable ADME characteristics.[2]

Experimental Protocols

The following protocols are optimized for reliability and are suitable for parallel synthesis to generate a compound library. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Amide Synthesis via HATU Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents like HATU provides a highly efficient and mild method for reacting carboxylic acids with a broad range of amines, minimizing side reactions and preserving stereochemistry where applicable.[17] The mechanism involves the formation of a highly reactive OAt-active ester, which is then readily displaced by the amine nucleophile.[2]

Caption: Reaction scheme for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to a concentration of ~0.2 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 20 minutes for pre-activation.

  • Amine Addition: Add the selected amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure amide derivative.

Protocol 2: Esterification using (BOC)₂O and DMAP

While classic Fischer esterification is effective, it requires harsh acidic conditions and high temperatures that may not be suitable for all substrates.[18][19][20] A milder and highly efficient alternative for sensitive molecules is the use of di-tert-butyl dicarbonate ((BOC)₂O) with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[21] This method proceeds under neutral conditions at room temperature and has the significant advantage that its byproducts (t-BuOH and CO₂) are volatile, simplifying purification.[21]

Caption: Reaction scheme for (BOC)₂O/DMAP-mediated esterification.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary alcohol (1.5 eq)

  • Di-tert-butyl dicarbonate ((BOC)₂O) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the alcohol (1.5 eq) and DMAP (0.1 eq).

  • Reagent Addition: Add (BOC)₂O (1.5 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO₂ evolution) should be observed.

  • Reaction: Stir the mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove residual DMAP and hydrolyze any remaining (BOC)₂O, followed by saturated NaHCO₃ solution (2x), and brine (1x).[21]

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester derivative.

Library Implementation and Screening

Using the protocols above with a diverse set of commercially available amines and alcohols, a focused library can be rapidly assembled. For screening purposes, compounds should be organized logically in microtiter plates.

Example 96-Well Plate Library Layout:

1 2 3 4 5 6 7 8 9 10 11 12
A Amide-1Amide-2Amide-3Amide-4Amide-5Amide-6Amide-7Amide-8Amide-9Amide-10ParentDMSO
B Amide-11Amide-12Amide-13Amide-14Amide-15Amide-16Amide-17Amide-18Amide-19Amide-20ParentDMSO
C Amide-21Amide-22Amide-23Amide-24Amide-25Amide-26Amide-27Amide-28Amide-29Amide-30ParentDMSO
D Amide-31Amide-32Amide-33Amide-34Amide-35Amide-36Amide-37Amide-38Amide-39Amide-40ParentDMSO
E Ester-1Ester-2Ester-3Ester-4Ester-5Ester-6Ester-7Ester-8Ester-9Ester-10ControlDMSO
F Ester-11Ester-12Ester-13Ester-14Ester-15Ester-16Ester-17Ester-18Ester-19Ester-20ControlDMSO
G Ester-21Ester-22Ester-23Ester-24Ester-25Ester-26Ester-27Ester-28Ester-29Ester-30ControlDMSO
H Ester-31Ester-32Ester-33Ester-34Ester-35Ester-36Ester-37Ester-38Ester-39Ester-40ControlDMSO

Once the library is prepared and plated, it can be subjected to a standard biological screening cascade to identify and validate hits.

G HTS Primary HTS (Single Concentration) Confirm Hit Confirmation (Rescreening) HTS->Confirm Initial Hits Dose Dose-Response (IC₅₀/EC₅₀ Determination) Confirm->Dose Confirmed Hits Secondary Secondary/Orthogonal Assays Dose->Secondary Potent Hits Lead Lead Identification & SAR Studies Secondary->Lead Validated Hits

Caption: A typical biological screening cascade workflow.

Conclusion

The this compound scaffold is a valuable starting point for the construction of focused chemical libraries. The protocols detailed in this application note provide robust and versatile methods for its derivatization at the carboxylic acid moiety to produce novel amides and esters. By systematically applying these synthetic strategies with a diverse set of building blocks, researchers can efficiently generate libraries with a broad range of physicochemical properties, increasing the potential for success in high-throughput screening campaigns and accelerating the pace of drug discovery.

References

  • Gombar, V. K., & de la Rel, S. L. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Medicinal Chemistry, 4(4), 363–372. Retrieved from [Link][1]

  • Arris, C. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Retrieved from [Link][2]

  • Priyadarshini, S. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. Pharmatutor. Retrieved from [Link][3]

  • Fiveable. (2025, September). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link][4]

  • Li, X., et al. (2015). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3591-3595. Retrieved from [Link][22]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Retrieved from [Link][17]

  • Wang, B., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(18), 4248. Retrieved from [Link][23]

  • van de Goor, T. A., et al. (2012). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 403(7), 1945–1958. Retrieved from [Link][24]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Retrieved from [Link][10]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link][25]

  • Shultz, M. D. (2019). Physical Properties in Drug Design. In Comprehensive Medicinal Chemistry III (pp. 53-75). Retrieved from [Link][12]

  • van der Greef, J., et al. (1985). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 343, 167-175. Retrieved from [Link][26]

  • Williams, R. L., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1725–1732. Retrieved from [Link][27]

  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link][28]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link][29]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link][30]

  • Macarron, R., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Cold Spring Harbor Perspectives in Biology, 3(1), a004299. Retrieved from [Link][5]

  • Ermish, A. (n.d.). Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. The Journal of Purdue Undergraduate Research. Retrieved from [Link][31]

  • Reusch, W. (2013). Carboxylic Acid Derivatives. Michigan State University Department of Chemistry. Retrieved from [Link][19]

  • Ali, M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 31(9), 241-251. Retrieved from [Link][11]

  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link][20]

  • Foley, T. L., et al. (2020). Evaluating and evolving a screening library in academia: the St. Jude approach. SLAS Discovery, 25(1), 1-12. Retrieved from [Link][7]

  • Xu, Y. J., & Glicksman, M. (2008). Compound Library Design – Principles and Applications. In Annual Reports in Computational Chemistry (Vol. 4, pp. 267-294). Elsevier. Retrieved from [Link][8]

  • Chemchart. (n.d.). This compound (159143-14-3). Retrieved from [Link][14]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 506066, 4-(2-Aminoethyl)benzoic acid. Retrieved from [Link]. [Note: This is a related structure, used for property estimation context.][16]

Sources

Application of 4-(2-Amino-2-oxoethoxy)benzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Agent

In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. 4-(2-Amino-2-oxoethoxy)benzoic acid, with its distinct trifunctional architecture, presents itself as a molecule of significant interest for medicinal chemists. This compound integrates a para-substituted benzoic acid, an ether linkage, and a primary amide terminus, offering a unique combination of rigidity and controlled flexibility.[1] This guide provides an in-depth exploration of the application of this compound, focusing on its role as a linker and scaffold in the design of targeted therapies, particularly in the realm of kinase inhibitors.

The benzoic acid moiety provides a rigid, planar core that can be strategically positioned within a binding site, while the carboxylic acid and the terminal amide offer key hydrogen bonding capabilities and points for further chemical elaboration. The ethoxy bridge introduces a degree of conformational flexibility, allowing the molecule to act as an effective linker between two distinct pharmacophoric elements. While direct biological activity of the title compound itself is not extensively documented, its structural motifs are prevalent in a multitude of bioactive molecules, suggesting its utility as a foundational element in drug design.[2][3]

Core Application: A Linker for Kinase Inhibitors

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized oncology, with many approved drugs targeting the ATP-binding site of these enzymes. A common design strategy for kinase inhibitors involves the use of a central heterocyclic core that anchors the molecule in the adenine-binding region, connected via a linker to a moiety that occupies an adjacent hydrophobic pocket.

The structure of this compound is highly amenable to this design paradigm. The carboxylic acid can be converted to an amide, coupling the benzoic acid portion to a hinge-binding pharmacophore. The terminal primary amide of the ethoxy chain can then be functionalized to introduce a second pharmacophore designed to interact with the solvent-exposed region or a nearby allosteric site.

Illustrative Application: Design of a Hypothetical c-Kit Inhibitor

To illustrate the utility of this compound, we propose its application in the synthesis of a hypothetical inhibitor of the c-Kit receptor tyrosine kinase. Mutations and overexpression of c-Kit are implicated in various cancers, including gastrointestinal stromal tumors (GISTs).[2] Many c-Kit inhibitors feature a core that interacts with the kinase hinge region, linked to a solubilizing group that extends towards the solvent-exposed region of the active site.

The design of our hypothetical inhibitor, named HypoKitinib , leverages the this compound as a central linker.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

Reaction Scheme:

Synthesis of this compound p_hydroxybenzoic_acid 4-Hydroxybenzoic acid product This compound p_hydroxybenzoic_acid->product 1. Deprotonation 2. Nucleophilic Attack chloroacetamide 2-Chloroacetamide chloroacetamide->product base Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Williamson Ether Synthesis of the title compound.

Materials:

  • 4-Hydroxybenzoic acid

  • 2-Chloroacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzoic acid (1 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2 equivalents) to the flask.

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenolic hydroxyl group.

  • Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor (HypoKitinib) using the Linker

This protocol outlines the steps to synthesize a hypothetical c-Kit inhibitor, demonstrating the use of this compound as a linker. The synthesis involves two key amide bond formations.

Workflow Diagram:

HypoKitinib Synthesis Workflow start This compound step1 Amide Coupling 1 (Hinge Binder) start->step1 intermediate1 Intermediate A step1->intermediate1 step2 Amide Coupling 2 (Solubilizing Group) intermediate1->step2 product HypoKitinib (Final Product) step2->product purification Purification (e.g., HPLC) product->purification

Caption: Synthetic workflow for the hypothetical inhibitor.

Materials:

  • This compound

  • A suitable hinge-binding amine (e.g., 2-amino-5-methylthiazole, based on patent literature)

  • A suitable solubilizing amine (e.g., N-methylpiperazine)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

  • Standard workup and purification reagents and equipment

Procedure:

Step 1: Coupling with the Hinge-Binding Moiety

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.5 equivalents). Stir for 10 minutes at room temperature.

  • Add the hinge-binding amine (e.g., 2-amino-5-methylthiazole, 1 equivalent) and stir the reaction at room temperature for 12 hours.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the intermediate product by column chromatography.

Step 2: Coupling with the Solubilizing Group

  • The primary amide of the intermediate from Step 1 can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • The resulting carboxylic acid is then activated using peptide coupling reagents as described in Step 1.

  • The solubilizing amine (e.g., N-methylpiperazine, 1 equivalent) is added, and the reaction is stirred for 12 hours.

  • Following an aqueous workup, the final product, HypoKitinib, is purified by preparative HPLC to achieve high purity for biological testing.

Protocol 3: In Vitro c-Kit Kinase Inhibition Assay

This protocol describes a representative biochemical assay to evaluate the inhibitory activity of a synthesized compound, such as HypoKitinib, against the c-Kit kinase.

Assay Workflow:

Kinase Assay Workflow plate_prep Prepare Assay Plate (Compound Dilutions) reagent_add Add Kinase (c-Kit), Substrate, and ATP plate_prep->reagent_add incubation Incubate at 30°C reagent_add->incubation detection Add Detection Reagent (Luminescence-based) incubation->detection readout Measure Signal (Luminometer) detection->readout analysis Data Analysis (IC50 Determination) readout->analysis

Caption: Workflow for a typical in vitro kinase assay.

Materials:

  • Recombinant human c-Kit kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (HypoKitinib) and a known c-Kit inhibitor (e.g., Imatinib) as a positive control

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound (HypoKitinib) and the positive control (Imatinib) in DMSO, and then dilute further in the assay buffer.

  • Add the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a background control.

  • Prepare a kinase/substrate mixture in the assay buffer and add it to all wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for c-Kit.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The results of the c-Kit kinase inhibition assay for our hypothetical inhibitor, HypoKitinib, could be presented as follows:

Compoundc-Kit IC₅₀ (nM)
HypoKitinib Hypothetical Value (e.g., 50)
Imatinib (Control)100

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Perspectives

This compound represents a promising and versatile building block in medicinal chemistry. Its inherent structural features make it an ideal candidate for use as a linker in the design of targeted therapies, particularly kinase inhibitors. The synthetic protocols provided herein offer a clear pathway for the preparation of this linker and its incorporation into more complex bioactive molecules. The illustrative example of "HypoKitinib" highlights a rational design strategy for developing novel c-Kit inhibitors. Future work should focus on the synthesis and biological evaluation of a library of compounds based on this scaffold to explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. The adaptability of this linker suggests its potential application in the development of inhibitors for other kinase families and diverse biological targets.

References

  • Chemchart. This compound (159143-14-3). Available at: [Link]

  • Google Patents. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
  • Google Patents. US10059714B2 - Protein kinase B inhibitors.
  • Woll, M. et al. (2015). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). Molecules, 20(11), 19898-19936. Available at: [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]

  • ACS Publications. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Available at: [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

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  • PubChem. Ibrutinib. Available at: [Link]

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Application Note: Quantitative Analysis of Benzoic Acid Derivatives in Complex Matrices using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the development and validation of robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of benzoic acid derivatives. These compounds are widely used as preservatives, key intermediates in pharmaceutical synthesis, and are significant metabolites in various biological processes. Their accurate quantification is critical in food safety, drug development, and clinical research. This document moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, from sample preparation to data analysis, ensuring the development of a sensitive, selective, and self-validating analytical system. We will cover detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, underpinned by authoritative guidelines for method validation.

Introduction: The Analytical Challenge

Benzoic acid and its derivatives are a class of aromatic carboxylic acids. Their utility as antimicrobial preservatives in food and beverages is tied to their acidic nature, which is most effective at a low pH.[1] In drug development, the benzoic acid scaffold is a common structural motif, making its analysis crucial for pharmacokinetics and metabolism studies.[2][3] The primary analytical challenge lies in accurately quantifying these compounds in diverse and often complex matrices, such as beverages, plasma, or tissue extracts, which contain numerous interfering components.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for this task due to its exceptional sensitivity and selectivity. This guide focuses on Reversed-Phase Liquid Chromatography (RPLC) coupled with Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS), a powerful combination for analyzing these polar, ionizable compounds.

Principle of the Method: A Mechanistic Overview

The successful LC-MS analysis of benzoic acid derivatives hinges on controlling their ionization state during both separation and detection.

2.1 Chromatographic Separation: pH is Key

The retention of benzoic acid derivatives on a nonpolar stationary phase (like C18) is highly dependent on their protonation state.

  • In their neutral (protonated) form , they are more hydrophobic and are retained more strongly on the reversed-phase column.

  • In their ionized (deprotonated) form , they become more polar and elute much earlier, often with poor peak shape and little to no retention.

Therefore, the mobile phase pH must be acidic to suppress the ionization of the carboxylic acid group (pKa typically ~4.2), ensuring the analytes are in their neutral form for effective chromatographic separation. A mobile phase pH of 2.5-3.0 is often a good starting point.[4] Adding a small amount of an acid like formic acid or acetic acid to the mobile phase is standard practice.[5]

2.2 Mass Spectrometric Detection: Leveraging Acidity

Electrospray Ionization (ESI) is the preferred ionization technique. Given the acidic nature of the analytes, Negative Ion Mode ESI is the most logical and effective choice. In this mode, the instrument applies a negative voltage to the ESI capillary, facilitating the loss of a proton from the carboxylic acid group to form the deprotonated molecular ion, [M-H]⁻ .[6][7] This process is highly efficient for acidic molecules and results in a strong, stable signal for quantification.

For enhanced selectivity and sensitivity, Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed. Here, the [M-H]⁻ precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific, stable fragment ion (product ion) is monitored in the third quadrupole. This precursor → product ion transition is highly specific to the analyte, effectively filtering out noise from co-eluting matrix components.[5][7]

Experimental Workflow and Protocols

A robust LC-MS method requires careful optimization of each stage, from sample handling to instrument settings.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Raw Sample (e.g., Plasma, Beverage) Spike 2. Spike IS (Isotope-Labeled Standard) Sample->Spike Extract 3. Extraction (SPE, LLE, or PPT) Spike->Extract Evap 4. Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject 5. Inject into LC-MS/MS System Evap->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS/MS Detection (MRM Mode) Separate->Detect Integrate 8. Peak Integration (Analyte & IS) Detect->Integrate Calibrate 9. Calibration Curve (Ratio vs. Conc.) Integrate->Calibrate Quantify 10. Quantify Unknowns & Report Results Calibrate->Quantify

Figure 1: General workflow for the quantitative LC-MS/MS analysis of benzoic acid derivatives.

3.1 Protocol 1: Sample Preparation

The goal of sample preparation is to extract the analytes from the matrix, remove interferences, and concentrate the sample if necessary.[8] The choice of method depends on matrix complexity.

A. Simple Aqueous Matrices (e.g., Beverages)

  • Dilution: Dilute the sample 1:10 (or as needed) with the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

  • Internal Standard (IS) Spiking: Add an isotopic-labeled internal standard (e.g., ¹³C₆-benzoic acid) to the diluted sample.[7] This is crucial for correcting variations in extraction recovery and instrument response.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.[7]

B. Complex Biological Matrices (e.g., Plasma, Serum) Solid-Phase Extraction (SPE) is often the most effective method for achieving a clean extract.[5]

  • Pre-treatment: Thaw plasma/serum samples on ice. Centrifuge at 10,000 x g for 5 minutes to pellet any solids.

  • IS Spiking: In a clean tube, pipette 100 µL of plasma. Add the internal standard solution.

  • Protein Precipitation/Acidification: Add 200 µL of acidified acetonitrile (e.g., with 1% formic acid) to precipitate proteins and acidify the sample.[5] Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to dissolve.

  • Transfer: Transfer the final sample to an autosampler vial for analysis.

3.2 Protocol 2: LC-MS/MS Method Parameters

These are typical starting conditions that should be optimized for specific analytes and instrumentation.

Table 1: Recommended LC-MS/MS Parameters

Parameter Recommended Setting Rationale
LC System
Column Reversed-phase C18 or Biphenyl (e.g., 100 x 2.1 mm, 1.8 µm) Biphenyl columns can offer alternative selectivity for aromatic compounds.[5]
Mobile Phase A Water + 0.1% Formic Acid Acid modifier to ensure analytes are in their neutral form for retention.[5]
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic Acid Organic solvent for elution. Methanol is often a good starting point.
Gradient 5% B to 95% B over 5-7 minutes, hold for 1 min, return to initial A gradient is necessary to elute a range of derivatives with different polarities.
Flow Rate 0.3 - 0.5 mL/min Typical for 2.1 mm ID columns.
Column Temp. 40 °C Improves peak shape and reduces viscosity.
Injection Vol. 2 - 10 µL Dependent on sample concentration and instrument sensitivity.
MS System
Ionization Mode Electrospray Ionization (ESI), Negative Most effective for acidic compounds, forming stable [M-H]⁻ ions.[6][7]
Capillary Voltage -2.5 to -3.5 kV Optimized to achieve stable spray and maximum ion signal.
Desolvation Temp. 400 - 550 °C Facilitates solvent evaporation and analyte desolvation.[2]
Desolvation Gas Nitrogen, 800 - 1000 L/hr Assists in droplet desolvation.[2]
Cone Gas Flow 50 - 150 L/hr Helps focus ions into the mass analyzer.[2]

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification.[9] |

Table 2: Example MRM Transitions for Common Benzoic Acid Derivatives

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Benzoic Acid 121.0 77.0 Corresponds to loss of CO₂.[7]
¹³C₆-Benzoic Acid (IS) 127.0 83.0 Isotope-labeled standard.[7]
Salicylic Acid (2-hydroxybenzoic acid) 137.0 93.0 Corresponds to loss of CO₂.[5]
3-Hydroxybenzoic Acid 137.0 93.0 Isomer of Salicylic Acid, requires chromatographic separation.[5]
4-Hydroxybenzoic Acid 137.0 93.0 Isomer of Salicylic Acid, requires chromatographic separation.[5]
Vanillic Acid 167.1 123.1 Corresponds to loss of CO₂.

| Syringic Acid | 197.1 | 182.1 | Corresponds to loss of CH₃. |

Note: Collision energies must be optimized for each specific compound and instrument to achieve the most abundant and stable fragment ion.

Method Validation: Ensuring Trustworthy Data

A method is not reliable until it is validated. Validation demonstrates that the analytical procedure is fit for its intended purpose.[10] Key validation parameters, as outlined by ICH and FDA guidelines, must be assessed.[10][11][12]

Validation_Parameters cluster_quant Quantitative Performance cluster_qual Qualitative Performance cluster_stability Sample Handling center Method Validation Accuracy Accuracy (% Bias) center->Accuracy Precision Precision (% RSD) center->Precision Linearity Linearity & Range (r² > 0.99) center->Linearity LOQ Limit of Quantification (LLOQ) center->LOQ Selectivity Selectivity (No interference at RT) center->Selectivity Specificity Specificity (MRM transition) center->Specificity Carryover Carryover center->Carryover Stability Stability (Freeze-Thaw, Bench-Top) center->Stability Dilution Dilution Integrity center->Dilution

Sources

Application Note: A Multi-Tiered Experimental Protocol for Assessing the Anticancer Activity of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Para-aminobenzoic acid (PABA) and its derivatives represent a versatile chemical scaffold with significant potential in pharmaceutical development.[1] Their structural adaptability allows for substitutions at both the amino and carboxyl groups, leading to the creation of novel molecules with a wide range of biological activities.[1] Notably, various aminobenzoic acid derivatives have demonstrated potent anticancer properties, making them a subject of intense investigation in oncology.[1][2][3][4][5][6] The mechanisms underlying their efficacy often involve the induction of programmed cell death (apoptosis), disruption of the cell cycle, and modulation of key signaling pathways that govern tumor growth and survival.[2][5]

This comprehensive guide provides a structured, multi-tiered experimental workflow for the preclinical evaluation of novel aminobenzoic acid derivatives. Moving beyond a simple list of procedures, this document explains the scientific rationale behind each experimental choice, enabling researchers to generate robust, reproducible, and meaningful data for anticancer drug discovery programs.

Overall Experimental Workflow

The assessment of a novel compound's anticancer potential is a systematic process that begins with broad screening and progresses to detailed mechanistic studies. This workflow ensures that resources are focused on the most promising candidates. The process typically involves an initial cytotoxicity screening to determine the compound's potency, followed by assays to elucidate the mechanism of cell death and validate its molecular targets.

experimental_workflow A Primary Screening: Cytotoxicity Assay (MTT) B Calculate IC50 Values A->B Data Analysis C Lead Compound Selection B->C Potency Assessment D Secondary Screening: Mechanism of Action C->D Proceed with Leads E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Tertiary Screening: Target Validation E->G Confirm Apoptotic Pathway F->G Identify Cell Cycle Arrest H Western Blot (e.g., Bcl-2/Bax Ratio) G->H I Comprehensive Profile of Anticancer Activity H->I Mechanistic Insight

Caption: High-level workflow for anticancer compound evaluation.

Part 1: Primary Screening - Cytotoxicity Assessment

The initial step is to determine whether the aminobenzoic acid derivatives exhibit cytotoxic (cell-killing) effects against cancer cells and to quantify their potency. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[7][8]

Principle of the MTT Assay

The assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9] This reaction is catalyzed by mitochondrial dehydrogenases.[7] The resulting insoluble formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast, HCT-116 for colon).[1]

  • Complete culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS).

  • Aminobenzoic acid derivatives (dissolved in DMSO to create a stock solution).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO, or 15% SLS in 1:1 DMF and water).[4]

  • Sterile 96-well plates.

Procedure:

  • Cell Seeding: Harvest cancer cells in their exponential growth phase. Using a hemocytometer or automated cell counter, prepare a cell suspension at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the aminobenzoic acid derivatives in complete culture medium. After 24 hours, carefully remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration, typically <0.1%) and an untreated control (medium only).[8]

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C, 5% CO₂.[10]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.[4][8] During this time, purple formazan crystals will become visible in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals. Add 150 µL of a solubilization buffer (e.g., DMSO) to each well.[9]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Presentation and Interpretation

The cytotoxicity is typically expressed as the IC50 value , which is the concentration of the compound required to inhibit the growth of 50% of the cell population. This is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Cytotoxicity Data for Aminobenzoic Acid Derivatives against MCF-7 Cells

CompoundIC50 (µM) after 48h
Derivative A7.5 ± 0.8
Derivative B21.3 ± 4.1
Derivative C> 100
Doxorubicin (Control)0.9 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle

Once a compound shows significant cytotoxicity (e.g., Derivative A in Table 1), the next critical step is to determine how it kills the cancer cells. Apoptosis (programmed cell death) and cell cycle arrest are two common mechanisms for anticancer agents.[5] Flow cytometry is a powerful technique to analyze these processes at the single-cell level.

A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, where it intercalates with DNA.[12][13] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[11]

apoptosis_assay cluster_cells Cell Populations cluster_stains Staining Result Live Live Cell Plasma Membrane: Intact PS: Internal PI: Excluded Result_Live Annexin V: Negative PI: Negative Live->Result_Live Stain With Annexin V-FITC & PI Early Early Apoptotic Plasma Membrane: Intact PS: Externalized PI: Excluded Result_Early Annexin V: Positive PI: Negative Early->Result_Early Stain With Annexin V-FITC & PI Late Late Apoptotic/Necrotic Plasma Membrane: Compromised PS: Externalized PI: Enters Cell Result_Late Annexin V: Positive PI: Positive Late->Result_Late Stain With Annexin V-FITC & PI

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Detailed Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the aminobenzoic acid derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment.[14]

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at ~300 x g for 5 minutes and discarding the supernatant.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

B. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI staining can also be used to analyze the cell cycle distribution.[13] After fixing and permeabilizing the cells, PI will bind stoichiometrically to the double-stranded DNA.[13] The amount of fluorescence emitted is therefore directly proportional to the amount of DNA. Cells in the G2/M phase (with twice the DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence.[13]

Detailed Protocol: PI Staining for Cell Cycle

  • Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 30 minutes at 4°C (cells can be stored in ethanol for weeks).[16][17]

  • Washing: Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes, discard the ethanol, and wash twice with PBS.[17]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL).[16] Incubate for 30 minutes at 37°C. This step is crucial to remove any RNA that PI might also bind to, ensuring DNA-specific staining.[13]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[16] Incubate for 15-30 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 cells per sample. Use software like ModFit or FlowJo to model the cell cycle phases.[16]

Table 2: Example Summary of Flow Cytometry Results

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control95.12.31.155.429.814.8
Derivative A (IC50)48.235.612.525.115.359.6

Results indicate Derivative A induces significant apoptosis and causes cell cycle arrest in the G2/M phase.

Part 3: Target Validation - Protein Expression Analysis

The final tier of analysis aims to validate the molecular mechanism suggested by the secondary screens. If a compound induces apoptosis, it is often by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family.[18] The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate.[18][19] An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic (mitochondrial) pathway of apoptosis.[18][19] Western blotting is the gold-standard technique to quantify these changes in protein expression.[20]

apoptosis_pathway Drug Aminobenzoic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibits Apoptosis Drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Promotes Apoptosis Drug->Bax Upregulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Induces Casp Caspase Activation Mito->Casp Apop Apoptosis Casp->Apop

Caption: Simplified intrinsic apoptosis pathway modulated by Bcl-2 family proteins.

Detailed Protocol: Western Blotting for Bcl-2 and Bax
  • Protein Extraction: Treat cells as before. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18][20] Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[18]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[18]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[18][20]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 12% gel) and separate the proteins by electrophoresis.[18][21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20] Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.[18]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After final washes with TBST, incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[18] Densitometry analysis can be used to quantify the band intensity and determine the Bax/Bcl-2 ratio.[19]

Conclusion

This multi-tiered approach provides a comprehensive framework for evaluating the anticancer potential of novel aminobenzoic acid derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a robust data package that elucidates not only the potency of a compound but also its mode of action. This integrated strategy is essential for identifying and advancing promising new candidates in the drug discovery pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Nayak, D., & Rath, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Nayak, D., & Rath, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Reuveni, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50631. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press. Retrieved from [Link]

  • Saavedra, J. E., et al. (2005). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Journal of Medicinal Chemistry, 48(1), 261-269. Retrieved from [Link]

  • Aslam, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(2), 269. Retrieved from [Link]

  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities. Retrieved from [Link]

  • Sammaiah, G., et al. (2008). Anticancer and Antioxidant Activities of 2-Aminobenzoic Acid (2-Oxo-1, 2 -Dihydro-Indol-3-Ylidene) Hydrazides. International Journal of Chemical Sciences, 6(2), 503-508. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2024). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 14, 16987-17002. Retrieved from [Link]

  • Khan, M. A., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. Retrieved from [Link]

  • Brown, G. M. (1962). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 5(2), 221-235. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some antimicrobial/anticancer 4‐aminobenzoic acid derivatives (IX–XI). Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. Retrieved from [Link]

Sources

The Prospect of 4-(2-Amino-2-oxoethoxy)benzoic Acid in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and protocols for the prospective use of 4-(2-amino-2-oxoethoxy)benzoic acid in polymer chemistry. While direct literature on the polymerization of this specific monomer is not currently available, its unique chemical structure—featuring a carboxylic acid, an ether linkage, and a primary amide group—suggests significant potential for the synthesis of novel polyamides and poly(amide-imide)s. By drawing parallels with established synthetic methodologies for structurally similar monomers, this guide offers hypothetical, yet scientifically grounded, protocols for researchers, scientists, and drug development professionals. The proposed applications leverage the monomer's functional groups to potentially impart enhanced solubility, processability, and desirable thermal properties to high-performance polymers.

Introduction: Unlocking Potential in Polymer Design

The quest for advanced polymeric materials with tailored properties is a relentless pursuit in materials science. The introduction of specific functional moieties into a polymer backbone can profoundly influence its solubility, thermal stability, mechanical strength, and biocompatibility. This compound is a bifunctional monomer of significant interest. Its structure combines a rigid aromatic core, which can contribute to thermal stability, with a flexible ether linkage and a polar acetamide group. These features are anticipated to disrupt chain packing, thereby enhancing solubility and processability, characteristics often sought after in high-performance aromatic polymers.[1][2]

This guide presents a forward-looking exploration of this monomer's potential, providing detailed, albeit prospective, protocols for its incorporation into polyamide and poly(amide-imide) backbones. The methodologies described are adapted from well-established polycondensation techniques reported for analogous aromatic dicarboxylic acids and diamines.[3][4]

Physicochemical Properties of the Monomer

A foundational understanding of the monomer's properties is critical for designing successful polymerization reactions.

PropertyValueSource
CAS Number 159143-14-3[5][6]
Molecular Formula C₉H₉NO₄[5][6]
Molecular Weight 195.17 g/mol [5][6]
Predicted Boiling Point ~324.51 °C[5]
Predicted Melting Point ~167.77 °C[5]
Predicted Water Solubility ~2586 mg/L[5]

Proposed Polymerization Pathways

The bifunctional nature of this compound, possessing a single carboxylic acid and a non-reactive primary amide, allows it to be hypothetically used as a dicarboxylic acid monomer in polycondensation reactions with various diamines. The presence of the ether and acetamide functionalities is expected to enhance the solubility of the resulting polymers.

Synthesis of Novel Polyamides

Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. However, their applications can be limited by poor solubility. The incorporation of this compound could yield polyamides with improved processability. A highly effective method for synthesizing aromatic polyamides from dicarboxylic acids and diamines is the Yamazaki-Higashi phosphorylation reaction.[4]

G cluster_0 Reaction Setup cluster_1 Polycondensation cluster_2 Isolation & Purification Monomer This compound + Aromatic Diamine Solvent NMP, Pyridine, LiCl Reagent Triphenyl Phosphite (TPP) Heating Heat to 105-115°C (3-4 hours) Reagent->Heating Phosphorylation Activation Precipitation Precipitate in Methanol Heating->Precipitation Polymer Solution Washing Wash with Hot Water & Methanol Precipitation->Washing Drying Dry under Vacuum at 80°C Washing->Drying Product Soluble Polyamide Drying->Product

Caption: Hypothetical workflow for polyamide synthesis.

This protocol is adapted from established procedures for the synthesis of aromatic polyamides.[3]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1.95 g, 0.01 mol), an equimolar amount of a selected aromatic diamine (e.g., 4,4'-oxydianiline, 2.00 g, 0.01 mol), lithium chloride (1.0 g), and N-methyl-2-pyrrolidone (NMP, 20 mL).

  • Activation: Stir the mixture at room temperature until all solids dissolve. Then, add pyridine (6 mL) and triphenyl phosphite (TPP, 5.2 mL, 0.02 mol).

  • Polymerization: Heat the reaction mixture to 105-115°C and maintain this temperature for 3-4 hours under a gentle stream of nitrogen. The viscosity of the solution is expected to increase significantly as the polymerization proceeds.

  • Isolation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol (300 mL) with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration and wash it thoroughly with hot water and then with methanol to remove residual solvents and reagents.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.

Synthesis of Novel Poly(amide-imide)s

To create poly(amide-imide)s, this compound can be first converted into a diimide-dicarboxylic acid by reaction with a dianhydride, such as trimellitic anhydride. This diacid can then be polymerized with a diamine.

G cluster_0 Step 1: Diimide-Diacid Synthesis cluster_1 Step 2: Poly(amide-imide) Synthesis Monomer1 This compound + Trimellitic Anhydride Solvent1 DMAc or NMP Heating1 Heat to 160-180°C (Azeotropic Distillation) Solvent1->Heating1 Product1 Diimide-Dicarboxylic Acid Heating1->Product1 Monomer2 Diimide-Dicarboxylic Acid + Aromatic Diamine Product1->Monomer2 Poly_Method Yamazaki-Higashi Phosphorylation Monomer2->Poly_Method Product2 Poly(amide-imide) Poly_Method->Product2

Caption: Hypothetical workflow for poly(amide-imide) synthesis.

This protocol is a hypothetical adaptation based on similar syntheses of poly(amide-imide)s.

Step 1: Synthesis of the Diimide-Dicarboxylic Acid

  • Reaction Setup: In a flask equipped with a Dean-Stark trap, dissolve this compound (3.90 g, 0.02 mol) and trimellitic anhydride (3.84 g, 0.02 mol) in N,N-dimethylacetamide (DMAc, 40 mL).

  • Imidization: Add toluene (20 mL) as an azeotroping agent and heat the mixture to reflux (160-180°C) for 4-6 hours, collecting the water of condensation in the Dean-Stark trap.

  • Isolation: Cool the reaction mixture and precipitate the diimide-dicarboxylic acid product by pouring it into water.

  • Purification and Drying: Filter the solid, wash with water and methanol, and dry under vacuum at 100°C.

Step 2: Polycondensation to form Poly(amide-imide)

  • Follow the same Yamazaki-Higashi phosphorylation protocol as described for polyamide synthesis, using the newly synthesized diimide-dicarboxylic acid and an aromatic diamine as the monomers.

Predicted Polymer Properties and Characterization

The resulting polymers should be characterized to determine their structure, molecular weight, and thermal properties.

PropertyPredicted CharacteristicsRationale/Supporting Evidence
Solubility Good solubility in aprotic polar solvents (e.g., NMP, DMAc, DMF, DMSO).The ether and acetamide groups are expected to increase free volume and disrupt chain packing, enhancing interaction with solvent molecules.[1][2]
Thermal Stability High thermal stability, with decomposition temperatures likely above 400°C.The aromatic backbone contributes to high thermal stability, a known characteristic of aromatic polyamides and polyimides.
Glass Transition Temperature (Tg) Moderate Tg, potentially in the range of 200-280°C.The flexible ether linkage may lower the Tg compared to fully rigid aromatic polymers.
Film-Forming Ability Likely to form tough, flexible films from solution casting.Enhanced solubility and amorphous nature would facilitate the casting of high-quality films.[3]

Characterization Techniques:

  • FTIR Spectroscopy: To confirm the formation of amide and imide linkages.

  • NMR Spectroscopy: To elucidate the detailed chemical structure of the polymers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.

Potential Applications

Polymers derived from this compound, with their predicted enhanced solubility and high thermal stability, could be valuable in several advanced applications:

  • Gas Separation Membranes: The tailored free volume and chemical structure could be beneficial for selective gas permeation.

  • Advanced Coatings and Films: The ability to form high-quality films makes them suitable for protective and insulating coatings in electronics.

  • Biomedical Materials: The presence of amide and ether linkages may offer a degree of biocompatibility, suggesting potential use in drug delivery systems or medical device coatings, pending further toxicological evaluation.[7]

Conclusion and Future Outlook

This compound represents a promising, yet unexplored, monomer for the synthesis of advanced polymers. The hypothetical protocols and predicted properties outlined in this guide are intended to serve as a robust starting point for researchers. Experimental validation of these proposed synthetic routes is the essential next step to unlock the full potential of this versatile building block in the field of polymer chemistry. The successful synthesis and characterization of polymers from this monomer could lead to a new class of materials with a unique combination of processability and high performance.

References

  • Sroog, C. E., Endrey, A. L., et al. (1965). Aromatic polypyromellitimides from aromatic polyamic acids. Journal of Polymer Science Part A: General Papers, 3(4), 1373-1390.
  • Hsiao, S. H., & Yang, C. P. (1995). Synthesis and characterization of polyamides containing unnatural amino acids. Biopolymers, 35(5), 503-12.
  • Lozano-Pérez, A. A., et al. (2021).
  • de la Campa, J. G., et al. (2021). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides—Improved Synthesis of Rod-like PPTA. Polymers, 13(21), 3791.
  • Ghaemy, M., & Bazzar, M. (2008). Aromatic Polyamides Containing Pendent Acetoxybenzamide Groups. Journal of Applied Polymer Science, 107(5), 3149-3156.
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  • Ghaemy, M., & Alizadeh, R. (2011). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Polímeros, 21(4), 283-289.
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Troubleshooting & Optimization

Navigating the Synthesis of 4-(2-Amino-2-oxoethoxy)benzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-(2-Amino-2-oxoethoxy)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific Williamson ether synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you overcome challenges and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust method for forming ethers. In this specific application, the sodium salt of 4-hydroxybenzoic acid (a phenoxide) acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide. The desired outcome is the formation of an ether linkage at the phenolic oxygen.

However, the bifunctional nature of the starting materials—4-hydroxybenzoic acid possessing both a phenolic hydroxyl and a carboxylic acid group, and 2-chloroacetamide containing an amide and an alkyl halide—introduces complexities that can lead to low yields and the formation of unwanted byproducts. This guide will dissect these potential issues and provide actionable solutions.

Troubleshooting Guide: Low Yield and Impurities

Low yield is the most frequently reported issue in this synthesis. The following sections address the most common causes in a question-and-answer format, providing explanations and corrective actions.

Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

Low yields in this synthesis can typically be traced back to one or more of the following critical areas: incomplete deprotonation of the phenol, competing side reactions, and suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

1. Inefficient Phenoxide Formation:

The first crucial step is the quantitative conversion of the phenolic hydroxyl group of 4-hydroxybenzoic acid into the corresponding phenoxide. The pKa of the phenolic proton is approximately 9-10, while the pKa of the carboxylic acid proton is around 4-5. Therefore, a suitable base and stoichiometry are critical.

  • Insufficient Base: Using a weak base or an insufficient amount of a strong base will result in incomplete deprotonation of the phenol. The unreacted 4-hydroxybenzoic acid will not participate in the etherification, directly reducing the yield.

  • Incorrect Order of Reagent Addition: Adding the 2-chloroacetamide before the complete formation of the phenoxide can lead to side reactions.

Recommended Actions:

  • Base Selection: Employ a strong enough base to deprotonate the phenol. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) ensure more complete deprotonation.[1][2] When using NaOH or KOH, at least two equivalents are necessary to neutralize both the carboxylic acid and the phenolic proton.

  • Stepwise Deprotonation: To ensure selective O-alkylation, it is advisable to use a base that can selectively deprotonate the more acidic carboxylic acid first, followed by the deprotonation of the phenol. However, in practice, adding a sufficient amount of a strong base will deprotonate both sites, with the more nucleophilic phenoxide being the primary site of alkylation.

  • Anhydrous Conditions: The presence of water can consume the base and hinder the formation of the phenoxide, particularly when using highly reactive bases like NaH.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents.

2. Competing Side Reactions:

Several side reactions can compete with the desired O-alkylation, leading to a mixture of products and a lower yield of the target molecule.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of isomers. The choice of solvent can influence this selectivity, with polar aprotic solvents like DMF or DMSO favoring O-alkylation.[4]

  • Hydrolysis of 2-Chloroacetamide: Under strongly basic conditions and elevated temperatures, the amide functionality of 2-chloroacetamide can undergo hydrolysis to produce chloroacetic acid and ammonia.[5][6][7] This not only consumes the alkylating agent but can also introduce acidic byproducts that neutralize the base.

  • Reaction at the Carboxylate: Although the carboxylate is a weaker nucleophile than the phenoxide, there is a possibility of forming a mixed anhydride-like intermediate, especially if the reaction temperature is too high.

Recommended Actions:

  • Solvent Choice: Utilize polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the phenoxide and favor O-alkylation.

  • Temperature Control: Maintain a moderate reaction temperature (typically between 50-80 °C). Excessively high temperatures can promote side reactions like amide hydrolysis and C-alkylation.[3]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to byproduct formation.

3. Suboptimal Reaction Conditions:

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting materials. Conversely, excessively long reaction times can promote the formation of degradation products.

  • Stirring: Inefficient stirring can lead to localized "hot spots" and poor mixing of reagents, resulting in inconsistent reaction progress and increased side reactions.

Recommended Actions:

  • Optimize Reaction Time: Use TLC to track the disappearance of the starting materials and the appearance of the product to determine the ideal reaction duration.

  • Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.

Q2: I am observing multiple spots on my TLC plate, even after the reaction appears complete. What are the likely byproducts?

The presence of multiple spots on a TLC plate is a strong indicator of side reactions. Based on the reactants and conditions, the following byproducts are plausible:

  • Unreacted 4-hydroxybenzoic acid: This will be a more polar spot on the TLC plate.

  • C-alkylated product(s): These isomers will likely have different Rf values compared to the desired O-alkylated product.

  • 4-(2-hydroxy-2-oxoethoxy)benzoic acid: This would be the product of 2-chloroacetamide hydrolysis followed by etherification.

  • Poly-alkylated products: Although less likely with stoichiometric control, it is possible for the product to undergo further reactions.

Recommended Actions:

  • Purification: The primary method for separating the desired product from these byproducts is recrystallization.[8][9][10][11] A suitable solvent system, often a mixture of polar and non-polar solvents like ethanol/water, can be used to selectively crystallize the target molecule. Column chromatography can also be employed for more challenging separations.

  • Characterization: Use techniques like NMR and IR spectroscopy to identify the structure of the main product and the impurities. This will provide valuable information for optimizing the reaction to minimize the formation of specific byproducts.

Frequently Asked Questions (FAQs)

Q: Can I use a weaker base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)?

A: While potassium carbonate is sometimes used for the alkylation of phenols, it is a relatively weak base.[12] For 4-hydroxybenzoic acid, a stronger base is recommended to ensure the complete deprotonation of the phenolic hydroxyl group, especially given the presence of the more acidic carboxylic acid. Using a weaker base will likely result in a significantly lower yield.

Q: What is the ideal solvent for this reaction?

A: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis.[13] These solvents effectively solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide anion, which promotes the desired SN2 reaction. Protic solvents like water or ethanol can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and potentially leading to lower yields.[4]

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a high degree of purity.

  • Infrared (IR) Spectroscopy: Look for the characteristic peaks corresponding to the functional groups in the product, such as the ether linkage (C-O stretch), the amide carbonyl (C=O stretch), the carboxylic acid carbonyl (C=O stretch), and the N-H and O-H stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The spectra should be consistent with the structure of this compound.

Q: Is it possible for the reaction to occur at the carboxylic acid group instead of the phenol?

A: While the carboxylate is a nucleophile, the phenoxide is a much stronger nucleophile. Therefore, O-alkylation at the phenolic position is the overwhelmingly favored pathway. Reaction at the carboxylate to form an ester is generally not a significant competing reaction under typical Williamson ether synthesis conditions.

Experimental Protocols

Proposed Synthesis Protocol for this compound

Materials:

  • 4-hydroxybenzoic acid

  • 2-chloroacetamide

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dimethylformamide (DMF) (anhydrous)

  • Hydrochloric acid (HCl) (concentrated)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) in anhydrous DMF.

  • To this solution, add powdered sodium hydroxide or potassium hydroxide (2.2 equivalents) in portions, while stirring. Caution: The reaction is exothermic.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the dipotassium/disodium salt.

  • Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the aqueous solution to a pH of 2-3 by the slow addition of concentrated HCl. This will precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Purification Protocol: Recrystallization
  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them thoroughly.[8][9][10][11]

Visualizing the Process

Reaction Workflow

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Hydroxybenzoic Acid in DMF C Formation of Disodium Salt (Stir at RT, 30 min) A->C B Sodium Hydroxide (2.2 eq) B->C D Add 2-Chloroacetamide (1.1 eq) C->D E Heat at 60-70°C (4-6 hours) D->E F Quench in Ice Water E->F G Acidify with HCl (pH 2-3) F->G H Vacuum Filtration G->H I Recrystallization (Ethanol/Water) H->I J Pure Product I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Check Base Stoichiometry & Strength (≥ 2 eq strong base?) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Reaction Conditions Optimized? (Temp: 50-80°C, Anhydrous Solvent) A1_Yes->Q2 Sol1 Increase base to ≥ 2.2 eq Use strong base (NaOH, KOH) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Multiple Spots on TLC? A2_Yes->Q3 Sol2 Control temperature carefully Use dry glassware and anhydrous DMF/DMSO A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Potential Side Reactions: - C-Alkylation - Amide Hydrolysis Optimize solvent and temp. Purify via recrystallization. A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

Caption: A logical approach to troubleshooting low yield.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Base Stoichiometry ≥ 2.2 equivalentsTo deprotonate both the carboxylic acid and the phenolic hydroxyl group.
Base Type NaOH, KOH, NaHStrong bases are required for complete phenoxide formation.
Solvent Anhydrous DMF, DMSOPolar aprotic solvents enhance phenoxide nucleophilicity and favor O-alkylation.
Temperature 50 - 80 °CBalances reaction rate with minimizing side reactions like amide hydrolysis.
Alkylating Agent 2-Chloroacetamide (1.0 - 1.2 eq)A slight excess can help drive the reaction to completion.
Purification Method Recrystallization (e.g., Ethanol/Water)Effective for removing common impurities and isolating the desired product.

References

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Roberts, A. L., & Huang, C. H. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750.
  • Roberts, A. L., & Huang, C. H. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • BenchChem. (2025).
  • Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Roberts, A. L., & Huang, C. H. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
  • PharmaXChange.info. (2011).
  • MiraCosta College. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Application Note: A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid.
  • Duan, H. (2023).
  • University of Massachusetts Boston. (n.d.).
  • University of Calgary. (n.d.). Ch24: ArOH to ArOR.
  • BenchChem. (2025). how to increase the purity of 4-Amino-2-(methylthio)benzoic acid.
  • Chemistry Stack Exchange. (2019). Williamson Ether and Carboxylic Acids.
  • FAMU. (2016).
  • Unknown. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Chemchart. (n.d.). This compound (159143-14-3).
  • Alfa Chemistry. (n.d.).
  • Google Patents. (1953). Process for producing 4-amino-2-hydroxybenzoic acid.
  • ResearchGate. (2008). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • ChemicalBook. (n.d.). 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum.
  • Reddit. (2023).

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Technical Support Center: Synthesis of 4-(2-Amino-2-oxoethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(2-amino-2-oxoethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Williamson ether synthesis. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your reaction outcomes, improve yield, and ensure the highest purity of your target compound.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem based on common symptoms observed in the lab and provide actionable solutions grounded in chemical principles.

Question 1: My final product yield is significantly lower than expected, and TLC/HPLC analysis shows a large amount of unreacted 4-hydroxybenzoic acid. What's going wrong?

Answer: This is a classic case of incomplete reaction, which can stem from several factors related to the deprotonation of the starting phenol and the subsequent nucleophilic attack.

Probable Causes & Solutions:

  • Insufficient Base: The phenolic proton of 4-hydroxybenzoic acid must be removed to form the nucleophilic phenoxide. If the base is insufficient in molar equivalents or too weak, a significant portion of the starting material will remain unreacted.

    • Troubleshooting Protocol: Ensure you are using at least one full equivalent of a suitable base. For phenols, moderately weak bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and are preferable to strong hydroxides which can promote hydrolysis of the alkylating agent.[1]

  • Poor Base/Solvent Combination: The effectiveness of the base is highly dependent on the solvent. For instance, potassium carbonate has low solubility in solvents like acetone or acetonitrile at room temperature, which can slow down the deprotonation step.

    • Troubleshooting Protocol:

      • Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which can better dissolve the carbonate base and facilitate the SN2 reaction.[1][2]

      • Consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if you are running the reaction in a biphasic system or a less polar solvent. This will help shuttle the phenoxide into the organic phase where the alkylating agent resides.

  • Sub-Optimal Reaction Temperature or Time: The Williamson ether synthesis, like many SN2 reactions, is temperature-dependent.[1] Insufficient thermal energy or a short reaction time can lead to a low conversion rate.

    • Troubleshooting Protocol:

      • Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C) while monitoring the reaction progress by TLC.

      • Extend the reaction time. Take aliquots every few hours to determine the point at which the consumption of starting material plateaus.

ParameterRecommendation for Incomplete ReactionRationale
Base Stoichiometry 1.1 - 1.5 equivalentsEnsures complete deprotonation of the phenol.
Solvent DMF, DMSOPolar aprotic solvents favor SN2 kinetics.[1]
Temperature 60-80 °C (Solvent Dependent)Provides sufficient activation energy without promoting decomposition.
Monitoring TLC or HPLCAllows for real-time tracking of starting material consumption.
Question 2: My NMR and Mass Spec data show an impurity with the same mass as my desired product. How is this possible, and how can I prevent it?

Answer: You are likely observing the formation of a C-alkylated isomer. This is one of the most common and challenging side reactions when working with phenoxides.

Mechanistic Insight: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the negatively charged oxygen (O-alkylation) and the electron-rich carbon atoms on the aromatic ring, primarily at the ortho position (C-alkylation).[1][2][3] Both pathways produce a product with the same molecular weight, making them difficult to distinguish by mass spectrometry alone.

G cluster_main Ambident Nucleophile Reactivity Phenoxide 4-Carboxyphenoxide Ion O_Alkylation Desired Product This compound Phenoxide->O_Alkylation O-Alkylation (Favored in Aprotic Solvents) C_Alkylation Side Product 3-(2-Amino-2-oxoethyl)-4-hydroxybenzoic acid Phenoxide->C_Alkylation C-Alkylation (Favored in Protic Solvents) Chloroacetamide 2-Chloroacetamide Chloroacetamide->O_Alkylation Chloroacetamide->C_Alkylation caption Fig 1. Competing O- vs. C-alkylation pathways.

Fig 1. Competing O- vs. C-alkylation pathways.

Troubleshooting & Prevention:

The solvent choice is the most critical factor in controlling the regioselectivity of this reaction.[3]

  • To Favor O-Alkylation (Desired): Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1] These solvents solvate the metal cation but leave the phenoxide oxygen relatively "naked" and highly nucleophilic, promoting attack at the oxygen atom.

  • Conditions that Favor C-Alkylation (Undesired): Protic solvents (e.g., water, ethanol) will form strong hydrogen bonds with the phenoxide oxygen.[3] This solvation shell sterically hinders the oxygen, making the ortho-carbon of the ring a more accessible nucleophilic site.[3] High temperatures can also sometimes increase the amount of C-alkylation.

Purification Strategy: Separating these isomers can be challenging. Reverse-phase HPLC is often the most effective method on an analytical scale. For preparative scale, careful column chromatography with a shallow gradient may be required. Recrystallization is unlikely to be effective unless one isomer is a minor component.

Question 3: Besides my product and starting materials, I have a significant polar impurity. My alkylating agent seems to be consumed faster than the starting phenol. What is this byproduct?

Answer: This polar byproduct is almost certainly 2-hydroxyacetamide, resulting from the hydrolysis of your alkylating agent, 2-chloroacetamide.

Mechanistic Insight: The reaction is conducted under basic conditions. The hydroxide ions (if using NaOH/KOH) or even the basic carbonate salt in the presence of trace water can act as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide. This SN2 reaction displaces the chloride and forms 2-hydroxyacetamide. This side reaction consumes your alkylating agent, reducing the overall yield of the desired product.[4][5][6]

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_SM Analyze Crude Mixture: Unreacted Starting Material? Start->Check_SM Check_Side_Products Analyze Crude Mixture: Unexpected Side Products? Check_SM->Check_Side_Products No Incomplete_Rxn Diagnosis: Incomplete Reaction Check_SM->Incomplete_Rxn Yes Side_Rxn Diagnosis: Competing Side Reaction Check_Side_Products->Side_Rxn Yes Solution_Incomplete Solution: - Increase Reaction Time/Temp - Check Base Stoichiometry - Optimize Solvent Incomplete_Rxn->Solution_Incomplete Solution_Side Solution: - Use Anhydrous Conditions - Use Weaker, Non-nucleophilic Base - Control Temperature Side_Rxn->Solution_Side caption Fig 2. Logic diagram for troubleshooting low yield.

Fig 2. Logic diagram for troubleshooting low yield.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure your solvent is dry and that your starting materials are free of excess water. Using freshly dried reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this side reaction.

  • Choice of Base: This is a key reason why bases like potassium carbonate are preferred over sodium hydroxide. Carbonate is a weaker, less nucleophilic base than hydroxide, so it is less likely to compete with the phenoxide in attacking the 2-chloroacetamide.[1]

  • Controlled Addition: Consider adding the 2-chloroacetamide solution slowly to the mixture of 4-hydroxybenzoic acid and base at the reaction temperature. This ensures the alkylating agent is more likely to encounter the desired phenoxide nucleophile rather than the base.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis?

For the alkylation of phenols, which are relatively acidic compared to aliphatic alcohols, you do not need an extremely strong base like NaH. A moderately weak base is often ideal to minimize side reactions.

BaseProsCons
K₂CO₃ / Cs₂CO₃ Recommended. Weakly nucleophilic, minimizes hydrolysis of chloroacetamide. Good balance of reactivity.Can have poor solubility in some organic solvents.
NaOH / KOH Inexpensive and strong enough for full deprotonation.Highly nucleophilic, significantly promotes hydrolysis of 2-chloroacetamide.[6]
NaH Very strong, non-nucleophilic base.Generates H₂ gas (safety hazard). Can be overkill and may promote C-alkylation if not handled carefully.

Q2: How should I purify the final product?

The purification strategy depends on the impurity profile.

  • Initial Workup: After the reaction is complete, the typical workup involves cooling the mixture, adding water, and then acidifying with an acid like HCl to a pH of ~3-4.[7] This protonates the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution. The unreacted 4-hydroxybenzoic acid will also precipitate, while highly polar impurities like 2-hydroxyacetamide may remain in the aqueous layer.

  • Recrystallization: If the main impurity is unreacted 4-hydroxybenzoic acid, recrystallization can be effective. A mixed solvent system, such as ethanol/water or dioxane/water, is a good starting point.

  • Column Chromatography: If you have issues with the C-alkylated isomer or other non-polar impurities, silica gel column chromatography is the best option. Use a mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.

Q3: Can the carboxylic acid group of 4-hydroxybenzoic acid interfere with the reaction?

Under typical Williamson ether synthesis conditions, the carboxylic acid group is not expected to interfere significantly. The phenolic proton is far more acidic (pKa ≈ 9) than the carboxylic acid proton (pKa ≈ 4.5) is not correct; the carboxylic acid is more acidic. However, the phenoxide is a much stronger nucleophile than the carboxylate. The base will deprotonate both sites, but the phenoxide is the kinetically favored nucleophile for the SN2 reaction. Esterification of the carboxylate with the alkylating agent is generally not observed under these conditions.

Experimental Protocols
Protocol 1: Synthesis of this compound
  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the starting acid).

  • Heat the mixture to 70 °C with vigorous stirring for 30 minutes to facilitate phenoxide formation.

  • In a separate flask, dissolve 2-chloroacetamide (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the 2-chloroacetamide solution dropwise to the reaction mixture over 20 minutes.

  • Maintain the reaction at 70 °C and monitor its progress by TLC (e.g., using 10% MeOH in DCM with 0.5% acetic acid as the mobile phase). The reaction is typically complete in 4-8 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker containing an equal volume of cold water.

  • While stirring, slowly add 2M HCl until the pH of the solution is approximately 3. A white precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to a constant weight.

References
  • Chemchart. This compound (159143-14-3).
  • Benchchem. Common side reactions in the Williamson synthesis of ethers.
  • Benchchem. Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
  • FAO AGRIS. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • Google Patents. WO2013035103A1 - Phenol c-alkylation process.
  • ACS Publications. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • Williamson Ether Synthesis.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Experiment 06 Williamson Ether Synthesis.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Indian Academy of Sciences. t~e rate of hydrolysis of chloroacetamide in aqueous acid.
  • Chemcess. 4-Hydroxybenzoic Acid: Properties, Production And Uses.
  • Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • PMC - NIH. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • Santa Cruz Biotechnology. This compound | CAS 159143-14-3 | SCBT.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View.
  • PMC - NIH. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes.
  • Wikipedia. Phenol.
  • This compound.
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid..
  • Google Patents. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.
  • Sigma-Aldrich. 4-(2-aminoethoxy)benzoic acid hydrochloride | 1050208-10-0.
  • Google Patents. US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid.
  • Google Patents. Purification of benzoic acid - US3235588A.
  • ResearchGate. Various chemical reactions involved in 4-amino benzoic acid,....

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Technical Support Center: Optimizing the Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential ether formation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common conceptual questions regarding the Williamson ether synthesis, providing a solid foundation for practical application.

Q1: What is the fundamental mechanism of the Williamson ether synthesis?

The Williamson ether synthesis is a cornerstone reaction in organic chemistry that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process involves two main steps:

  • Deprotonation: An alcohol is deprotonated by a suitable base to form a highly reactive alkoxide (or phenoxide) ion. This alkoxide acts as the nucleophile.[4]

  • Nucleophilic Attack: The alkoxide ion performs a "backside attack" on an electrophilic carbon, typically an alkyl halide or tosylate, displacing the leaving group in a single, concerted step to form the ether.[1][3][5]

Q2: How do I choose the correct starting materials for an asymmetrical ether?

When preparing an asymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. The guiding principle is to always select the route that utilizes the least sterically hindered alkyl halide .[2][6] The SN2 reaction is highly sensitive to steric bulk around the electrophilic carbon.[2][3]

For example, to synthesize tert-butyl methyl ether, the correct strategy is to react sodium tert-butoxide (a bulky nucleophile) with methyl iodide (a primary alkyl halide).[2][6] The alternative—reacting sodium methoxide with tert-butyl chloride—would fail because the bulky tertiary alkyl halide would predominantly undergo an E2 elimination reaction, yielding isobutylene instead of the desired ether.[2][3][6]

Q3: What type of solvent is best for this reaction?

Polar aprotic solvents are strongly recommended.[1][6][7] Solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal because they effectively solvate the counter-ion (e.g., Na⁺, K⁺) of the alkoxide, leaving the nucleophilic oxygen "naked" and more reactive.[6][8]

Protic solvents, such as water or alcohols, should be avoided as they can solvate the alkoxide nucleophile itself through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[1][9][10]

Q4: What are the most common reasons for low reaction yields?

Low yields typically stem from a few key issues:

  • Competing E2 Elimination: This is the most common side reaction, especially with secondary or tertiary alkyl halides.[2][9]

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the starting alcohol.

  • Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart.

  • Suboptimal Conditions: Incorrect temperature, reaction time, or the presence of moisture can significantly hinder the reaction.[8][11]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the Williamson ether synthesis.

Problem 1: Low or No Ether Product Yield

Symptom: TLC or GC-MS analysis shows a large amount of unreacted starting material (alcohol or alkyl halide) even after extended reaction times.

Potential Causes & Solutions:

  • Incomplete Alkoxide Formation:

    • Causality: The base is not strong enough to completely deprotonate the alcohol. For an acid-base equilibrium to favor the products, the pKₐ of the base's conjugate acid must be significantly higher than the pKₐ of the alcohol.

    • Solution: Choose a stronger base. Sodium hydride (NaH) is a powerful and common choice as it irreversibly deprotonates the alcohol, driving the reaction forward by releasing hydrogen gas.[3][12] For phenols, which are more acidic, a weaker base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is often sufficient.[6][8]

  • Poor Leaving Group on the Alkylating Agent:

    • Causality: The SN2 reaction rate is dependent on the stability of the leaving group as an anion. Good leaving groups are weak bases.[13]

    • Solution: If using an alkyl chloride, consider switching to an alkyl bromide or, even better, an alkyl iodide. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[3][5] The general reactivity order is: I > Br > Cl > F.

  • Insufficient Reaction Time or Temperature:

    • Causality: Like most chemical reactions, the Williamson ether synthesis has an activation energy barrier that must be overcome.

    • Solution: Typical reaction conditions are 50-100 °C for 1-8 hours.[1][9][11] If the reaction is sluggish at a lower temperature, cautiously increase the heat while monitoring for the appearance of elimination byproducts via TLC. In some cases, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[1]

Problem 2: Alkene Byproduct is the Major Product

Symptom: The primary product isolated is an alkene, confirmed by ¹H NMR or mass spectrometry, indicating that E2 elimination has outcompeted the SN2 pathway.

Potential Causes & Solutions:

  • Sterically Hindered Alkyl Halide:

    • Causality: This is the most critical factor. The alkoxide is a strong base in addition to being a nucleophile.[2] For secondary, and especially tertiary, alkyl halides, steric hindrance makes it difficult for the nucleophile to access the electrophilic carbon for a backside attack.[3][14] It is sterically easier for the alkoxide to act as a base and abstract a proton from an adjacent carbon, triggering elimination.

    • Solution: Redesign the synthesis. The most effective way to avoid elimination is to always use a primary alkyl halide .[2][9] If you are making an ether with a secondary or tertiary alkyl group, that group should be part of the alkoxide, not the alkyl halide.[2][3]

  • High Reaction Temperature:

    • Causality: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[11][15]

    • Solution: Run the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer duration.[2][6] This gives the desired SN2 pathway a kinetic advantage.

  • Strong, Bulky Base/Nucleophile:

    • Causality: A sterically hindered alkoxide, such as potassium tert-butoxide, is more likely to act as a base than a nucleophile.

    • Solution: If elimination is a problem even with a primary alkyl halide, consider using a less sterically demanding base to form the alkoxide or a weaker base like potassium carbonate if applicable.

Problem 3: Reaction is Inconsistent or Fails in Biphasic Systems

Symptom: The reaction works poorly when trying to react a water-soluble alkoxide with an organic-soluble alkyl halide.

Potential Causes & Solutions:

  • Poor Miscibility of Reactants:

    • Causality: The alkoxide and the alkyl halide are in separate phases (aqueous and organic) and cannot react efficiently.

    • Solution: Employ a Phase Transfer Catalyst (PTC) .[1] Catalysts like tetrabutylammonium bromide or 18-crown-6 can transport the alkoxide anion from the aqueous phase into the organic phase, allowing it to react with the alkyl halide.[1][16] This technique offers the significant advantage of not requiring strictly anhydrous conditions.[17][18]

Section 3: Data Tables & Visualizations

Table 1: Selection of Solvents and Bases
Solvent TypeExamplesSuitability for Williamson SynthesisRationale
Polar Aprotic DMF, DMSO, Acetonitrile, THFExcellent Solvates the cation, leaving a highly reactive "naked" alkoxide nucleophile.[1][6]
Protic Water, Ethanol, MethanolPoor Solvates and deactivates the alkoxide nucleophile via hydrogen bonding, slowing the reaction.[1][9]
Apolar Hexane, ToluenePoor Does not effectively dissolve the ionic alkoxide salt, leading to a slow, heterogeneous reaction.[1]
BaseConjugate Acid pKₐTypical SubstrateComments
Sodium Hydride (NaH) ~36 (H₂)Primary, Secondary AlcoholsIrreversibly deprotonates the alcohol, driving the reaction to completion.[3][4]
Potassium Hydroxide (KOH) ~15.7 (H₂O)Phenols, some Primary AlcoholsEffective for more acidic substrates; often used in PTC conditions.[1][8]
Potassium Carbonate (K₂CO₃) ~10.3 (HCO₃⁻)PhenolsA milder base suitable for acidic phenols, reducing the risk of side reactions.[8]
Diagrams: Mechanisms and Workflows

Williamson_Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH R-OH (Alcohol) RO_Na R-O⁻ Na⁺ (Alkoxide) ROH->RO_Na Deprotonation Base Base (e.g., NaH) Base->RO_Na Byproduct H₂ (gas) R_X R'-X (Alkyl Halide) Ether R-O-R' (Ether) R_X->Ether NaX NaX (Salt) RO_Na_2 R-O⁻ Na⁺ RO_Na_2->R_X Backside Attack

Caption: The two-step mechanism of the Williamson ether synthesis.

Competing_Reactions cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway start Alkoxide (R-O⁻) + Secondary Alkyl Halide SN2_Product Ether Product start->SN2_Product Substitution (Favored by 1° halide, low temp) E2_Product Alkene Byproduct start->E2_Product Elimination (Favored by 2°/3° halide, high temp, bulky base)

Caption: Competing Sₙ2 (Substitution) and E2 (Elimination) pathways.

Section 4: Experimental Protocols

General Protocol for a Standard Williamson Ether Synthesis

This protocol is a generalized procedure and requires optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), thoroughly dry all glassware.

  • Alkoxide Formation: In a dry reaction flask, dissolve the alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, THF). Cool the solution in an ice bath (0 °C).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for another 30 minutes to ensure complete deprotonation.

  • Ether Formation: Slowly add the primary alkyl halide (1.0-1.2 eq.) to the alkoxide solution via syringe.[9]

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-80 °C). Monitor the reaction's progress by TLC or GC until the starting material is consumed (typically 1-8 hours).[1][8]

  • Work-up: After the reaction is complete, cool the mixture to 0 °C. Carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.[9] Dilute with more water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with water and then brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[9] Filter and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Osunstate. (2025). Williamson Ether Synthesis Explained. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

  • YouTube. (2024). The Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is The Role Of SN2 In Ether Synthesis?. YouTube. Retrieved from [Link]

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Technical Support Center: Purification of 4-(2-Amino-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for handling and purifying 4-(2-Amino-2-oxoethoxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter colored impurities in their synthesized or procured material. The presence of color often indicates trace amounts of highly conjugated side-products or degradation compounds, which can interfere with downstream applications and analytical characterization.

This guide provides a logical, step-by-step approach to diagnosing the issue and implementing effective purification strategies, moving from the most common and straightforward methods to more advanced techniques. Our goal is to equip you with not just the protocols, but also the scientific rationale behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of colored impurities in my this compound?

Colored impurities in aromatic compounds like this are typically byproducts from the synthesis or degradation. Given the structure—an aromatic ring, a carboxylic acid, and an amide-ether linkage—potential sources include:

  • Oxidation Products: The aromatic ring, particularly if synthesized from precursors like p-aminophenol, can be susceptible to oxidation, leading to highly colored quinone-like structures.

  • Azo/Azoxy Compounds: If the synthesis involves intermediates with nitro or nitroso groups, incomplete reduction can lead to the formation of dimeric azo (R-N=N-R') or azoxy compounds, which are often intensely colored.[1]

  • Polymeric Materials: Self-condensation or reactions with residual reagents under harsh conditions (e.g., high heat) can form polymeric tars that are dark in color.

  • Starting Material Contamination: Impurities present in the initial reagents, such as 4-hydroxybenzoic acid or 2-chloroacetamide, may carry through the synthesis.

It is crucial to first confirm that the desired product itself is not naturally colored.[2] Based on its chemical structure, pure this compound is expected to be a white to off-white solid.

Q2: What is the most direct and effective first step to remove these impurities?

For a crystalline solid like this compound, recrystallization is the primary and most efficient purification technique.[3] This process relies on the solubility difference between your target compound and the impurity in a chosen solvent at different temperatures. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to slowly cool, forming pure crystals while the impurities remain in the solution (mother liquor).

Q3: How do I select the best solvent for recrystallization?

An ideal recrystallization solvent should:

  • Dissolve the compound poorly at low temperatures but very well at high temperatures.

  • Dissolve the impurities well at all temperatures (so they stay in solution) OR not at all (so they can be filtered out hot).

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Given the molecule's polarity (carboxylic acid, amide) and aromatic character, a polar protic solvent system is a logical starting point.

Solvent System Rationale & Expected Solubility Recommendation
Water The compound has a reported water solubility of ~2.6 g/L.[4] This low solubility at room temperature, which will increase significantly with heat, makes water an excellent candidate. It is also cheap, non-toxic, and easy to handle.Primary choice . May require a large volume.
Ethanol/Water If the compound is too soluble in pure ethanol or not soluble enough in pure water even when hot, a mixed solvent system is ideal. You can dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes cloudy (the cloud point), then add a drop more of ethanol to clarify before cooling.Excellent alternative . Provides fine control over solubility.
Acetone A polar aprotic solvent that may offer a different solubility profile. Often gives good results for compounds with amide groups.[3]Good for screening if aqueous systems fail.
Acetonitrile Often yields very pure crystals for amide-containing compounds and is less reactive than other solvents.[3]A strong candidate for high-purity requirements.

Q4: I tried recrystallization, but my crystals are still colored. What is my next step?

If color persists after a standard recrystallization, the impurity is likely being trapped within the crystal lattice or has similar solubility properties to your product. The next step is to perform a recrystallization that includes an activated carbon (charcoal) treatment .[5][6] Activated carbon has an extremely high surface area composed of nonpolar graphitic regions, making it highly effective at adsorbing large, flat, conjugated molecules—the very type responsible for color.[7][8]

Q5: Are there risks or downsides to using activated carbon?

Yes. The primary risk is product loss . Activated carbon is non-selective and can adsorb your desired compound in addition to the impurity, thereby reducing your final yield.[7] To mitigate this:

  • Use the minimum amount necessary: Start with a very small amount (e.g., 1-2% by weight of your compound).

  • Minimize contact time: Do not let the carbon sit in the boiling solution for an extended period. A few minutes is often sufficient.[7]

  • Perform a rapid hot filtration: This is the most critical step to separate the carbon (with adsorbed impurities) from your hot, saturated solution before it cools and your product crystallizes prematurely.

Troubleshooting and Purification Workflow

This workflow provides a logical decision tree for purifying your crude this compound.

Purification_Workflow cluster_0 Phase 1: Initial Purification cluster_1 Phase 2: Decolorization cluster_2 Phase 3: Advanced Options start Crude Colored Product recrystallize Perform Recrystallization (e.g., from Water or EtOH/Water) start->recrystallize check_color1 Are crystals colorless? recrystallize->check_color1 use_carbon Recrystallize with Activated Carbon Treatment check_color1->use_carbon No end_success Success: Dry and Characterize Product check_color1->end_success Yes hot_filter Critical Step: Rapid Hot Gravity Filtration use_carbon->hot_filter check_color2 Is filtrate colorless? hot_filter->check_color2 advanced Consider Advanced Methods: - Column Chromatography - pH-based Wash/Precipitation check_color2->advanced No check_color2->end_success Yes, after cooling and crystallization end_failure Persistent Issue: Re-evaluate impurity identity advanced->end_failure

Caption: Decision workflow for purifying colored this compound.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Handle hot solvents and glassware with care in a well-ventilated fume hood.

Protocol 1: Standard Recrystallization from Water

This protocol is the recommended first-line approach for purification.

  • Dissolution:

    • Place 5.0 g of your crude, colored this compound into a 500 mL Erlenmeyer flask.

    • Add approximately 200 mL of deionized water. The compound will not dissolve completely.

    • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

    • Heat the suspension to a gentle boil while stirring.

    • Continue adding small portions of hot deionized water until all the solid has just dissolved. Avoid adding a large excess of water, as this will reduce recovery yield. Note the total volume of water used.

  • Cooling and Crystallization:

    • Remove the flask from the heat. If any insoluble particulate matter is visible, perform a hot gravity filtration at this stage into a clean, pre-warmed flask.

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

    • Allow the crystals to air-dry on the filter for several minutes by drawing air through the filter cake.

    • Transfer the crystals to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Protocol 2: Recrystallization with Activated Carbon Treatment

Use this protocol if Protocol 1 fails to remove the colored impurity.

  • Dissolution:

    • Follow Step 1 (Dissolution) from Protocol 1 to dissolve your crude compound in the minimum amount of boiling solvent.

  • Carbon Treatment:

    • Once the compound is fully dissolved, remove the flask from the direct heat source to prevent bumping.

    • Add a very small amount of powdered activated carbon (decolorizing charcoal) to the hot solution. A micro-spatula tip, roughly 50-100 mg for a 5 g scale, is a good starting point.

    • Caution: Adding carbon to a boiling solution can cause it to boil over violently.[7]

    • Return the flask to the heat source and swirl or stir gently for 2-5 minutes. Do not boil vigorously or for a prolonged time to minimize product adsorption onto the carbon.[7]

  • Hot Gravity Filtration (Critical Step):

    • This step must be performed quickly to prevent your product from crystallizing in the filter funnel.

    • Set up a gravity filtration apparatus (short-stemmed funnel with fluted filter paper) filtering into a clean, pre-warmed Erlenmeyer flask.

    • Keep the solution being filtered hot throughout the process.

    • Pour the hot, charcoal-containing solution through the fluted filter paper. The activated carbon, with the adsorbed colored impurities, will be retained by the paper.[7] The filtrate should be colorless or significantly less colored.

    • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

  • Crystallization and Isolation:

    • Follow Steps 2 and 3 from Protocol 1 to cool the colorless filtrate, crystallize the product, and isolate it via vacuum filtration.

References

  • Carbotecnia. (2025). Decolorization with Activated Carbon. Carbotecnia. [Link]

  • Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Concepts Ecotech. [Link]

  • University of Colorado Boulder. (1999). Decolorizing carbon. Department of Chemistry. [Link]

  • Chemchart. (n.d.). This compound (159143-14-3). [Link]

  • Zhongshen New Materials. (2024). Decolorizing Carbon. [Link]

  • Huamei Carbon. (2025). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. [Link]

  • Google Patents. (1956).
  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Google Patents. (1972).
  • Creative Bioarray. (n.d.). Decolorization Protocol. [Link]

  • Reddit. (2017). How do activated carbons selectively 'sense' colored impurities?. r/chemistry. [Link]

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Technical Support Center: Preventing Oxidation of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling aminobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the oxidative instability of these valuable compounds. The following content, structured in a flexible question-and-answer format, provides in-depth technical guidance rooted in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why are my aminobenzoic acid derivatives turning dark-colored during my reaction or workup?

A1: The discoloration of your aminobenzoic acid derivatives, often manifesting as a yellow, brown, or even black hue, is a classic indicator of oxidation. The amino group (-NH₂) attached to the aromatic ring is highly susceptible to oxidation, leading to the formation of colored quinone-imine or polymeric species. This process can be initiated by several factors in a typical lab environment:

  • Atmospheric Oxygen: The most common culprit is molecular oxygen from the air. The reaction is often catalyzed by trace metal impurities, light, or elevated temperatures.

  • Oxidizing Reagents: If your reaction involves oxidizing agents, even mild ones, they can inadvertently oxidize the sensitive amino group.

  • Peroxides in Solvents: Ethers like tetrahydrofuran (THF) and diethyl ether are notorious for forming explosive peroxides upon storage. These peroxides are potent oxidizing agents that can degrade your compound.

  • Photochemical Reactions: Exposure to UV light, including ambient laboratory light over extended periods, can promote the formation of radical species that initiate oxidation.[1]

Q2: What are the common byproducts of aminobenzoic acid oxidation?

A2: The oxidation of aminobenzoic acid derivatives can lead to a complex mixture of products. Initial oxidation often forms highly reactive radical cations, which can then undergo several reaction pathways. Common byproducts include:

  • Nitroso and Nitro Compounds: Stepwise oxidation of the amino group can lead to the corresponding nitroso (-N=O) and nitro (-NO₂) derivatives.

  • Azoxy and Azo Compounds: Dimerization of partially oxidized intermediates can form azoxy (-N=N⁺-O⁻) and azo (-N=N-) linkages, which are often intensely colored.

  • Polymeric Materials: Extensive oxidation can lead to the formation of complex, often insoluble, polymeric materials, commonly referred to as "tars" or "aniline blacks."

  • Ring-Hydroxylated Species: In some cases, oxidation can also occur on the aromatic ring, leading to the introduction of hydroxyl groups.[1]

Q3: How can I quickly check if my starting material or product has oxidized?

A3: Several analytical techniques can help you assess the purity of your aminobenzoic acid derivative:

  • Thin-Layer Chromatography (TLC): This is often the quickest and easiest method. Oxidized impurities will typically appear as colored spots with different Rf values than your desired compound. Streaking on the TLC plate is also a common sign of decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of byproducts through the appearance of new aromatic or aliphatic signals. The broadening of aromatic peaks can also indicate the presence of paramagnetic radical species.

  • UV-Vis Spectroscopy: The formation of colored, conjugated oxidation products will result in new absorption bands in the visible region of the spectrum.

  • Mass Spectrometry (MS): MS can help identify the molecular weights of oxidation byproducts, such as the addition of one or more oxygen atoms to your starting material's molecular weight.[2]

Troubleshooting Guides

Problem 1: My reaction mixture darkens immediately upon adding a reagent.

This scenario suggests a rapid oxidation event, likely triggered by the reagent itself or the reaction conditions.

  • Reagent Purity Check:

    • Is the reagent an oxidizing agent? If so, consider if a milder alternative exists.

    • Could the reagent be contaminated with trace metals? Metal ions, such as copper or iron, are known to catalyze the oxidation of anilines.[3] Use high-purity reagents or consider pre-treating your reaction mixture with a chelating agent like EDTA.

    • Is your solvent peroxide-free? Always test solvents like THF, diethyl ether, and dioxane for the presence of peroxides before use. If peroxides are present, they must be removed by appropriate methods, such as distillation from sodium/benzophenone or passing through activated alumina.

  • Atmosphere Control:

    • Are you running the reaction under an inert atmosphere? If not, this is the most critical change to implement. The exclusion of oxygen is paramount for preventing the oxidation of sensitive aminobenzoic acid derivatives.[4][5]

This protocol describes the basic setup using a Schlenk line.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 150 °C) overnight to remove adsorbed water.[6]

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) while hot and immediately connect it to a Schlenk line.

  • Purge Cycle: Evacuate the apparatus under vacuum until the pressure stabilizes. Then, refill the apparatus with an inert gas (high-purity argon or nitrogen). Repeat this "vacuum-refill" cycle at least three times to ensure all atmospheric oxygen and moisture are removed.[5][6]

  • Reagent Addition: Add degassed solvents and liquid reagents via a cannula or syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

  • Reaction Maintenance: Maintain a slight positive pressure of the inert gas throughout the reaction. This is typically achieved by connecting the inert gas outlet of the Schlenk line to an oil or mercury bubbler.

Inert_Atmosphere_Setup cluster_Schlenk_Line Schlenk Line cluster_Reaction_Apparatus Reaction Apparatus Inert_Gas Inert Gas Source (Ar or N2) Manifold Dual Manifold Inert_Gas->Manifold Inlet Vacuum Vacuum Pump Vacuum->Manifold Inlet Flask Reaction Flask Manifold->Flask Via Tubing & Stopcock Condenser Condenser Flask->Condenser Bubbler Oil Bubbler (Pressure Release) Condenser->Bubbler Gas Outlet

Problem 2: The product appears pure after the reaction but discolors during workup or purification.

This indicates that your compound is stable under the reaction conditions but sensitive to the conditions of the workup and purification.

  • Degas all Solvents:

    • Aqueous solutions used for extraction (e.g., water, brine, bicarbonate solutions) are saturated with dissolved oxygen. Before use, thoroughly degas them by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.[5]

    • Similarly, degas all chromatographic solvents before use.

  • Minimize Exposure to Air and Light:

    • Perform extractions and column chromatography as quickly as possible.

    • Wrap your chromatography column and collection flasks in aluminum foil to protect the compound from light.

  • Consider Using an Antioxidant or Radical Scavenger:

    • Adding a small amount of a suitable antioxidant to your reaction mixture or during workup can inhibit oxidative degradation. The choice of antioxidant depends on the specific reaction conditions and the nature of your compound.

AntioxidantChemical ClassScavengesSolubilityNotes
Butylated Hydroxytoluene (BHT) PhenolicPeroxyl radicalsOrganic solventsWidely used, effective at low concentrations.
Vitamin C (Ascorbic Acid) VitaminSuperoxide, hydroxyl radicals, peroxyl radicals[7]Water, alcoholsEffective in aqueous and protic systems.[8]
Vitamin E (α-Tocopherol) VitaminPeroxyl radicals[9]Organic solvents, lipidsA chain-breaking antioxidant.[9]
Propyl Gallate PhenolicFree radicalsWater, alcohols, ethersOften used in combination with BHT or BHA.
N,N'-dimethylthiourea (DMTU) ThioureaHydrogen peroxideWater, polar organic solventsA scavenger of hydrogen peroxide.[10]
Problem 3: My aminobenzoic acid derivative is unstable even under inert atmosphere and with antioxidants.

In some cases, the aminobenzoic acid derivative may be intrinsically unstable, or the subsequent reaction conditions are too harsh. Here, a protecting group strategy is warranted.

The principle of using a protecting group is to temporarily mask the reactive amino group with a functionality that is stable to the reaction conditions but can be cleanly removed later.[11]

  • Acylation: The most common and effective method for protecting anilines is acylation to form an amide. The resulting amide is significantly less nucleophilic and less prone to oxidation.[12]

    • Reagents: Acetic anhydride or acetyl chloride are commonly used.

    • Deprotection: The acetyl group can be removed under acidic or basic hydrolysis conditions.

  • Protection:

    • Dissolve the aminobenzoic acid derivative in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a base, such as triethylamine or pyridine (1.1 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride or acetyl chloride (1.05 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Perform an aqueous workup to remove the excess reagents and isolate the protected product.

  • Perform the Desired Reaction:

    • Use the N-acetylated aminobenzoic acid derivative in your subsequent reaction step.

  • Deprotection:

    • Acidic Hydrolysis: Reflux the N-acetylated compound in aqueous HCl (e.g., 3 M).

    • Basic Hydrolysis: Reflux the N-acetylated compound in aqueous NaOH (e.g., 10%).

    • Neutralize the reaction mixture and extract the deprotected aminobenzoic acid derivative.

Protection_Strategy Start Aminobenzoic Acid (Oxidation Prone) Protected N-Acetylated Derivative (Stable) Start->Protected Protection (Ac₂O, Base) Desired_Product Desired Product (Protected) Protected->Desired_Product Desired Reaction Final_Product Final Product (Deprotected) Desired_Product->Final_Product Deprotection (H⁺ or OH⁻, Heat)

Summary of Preventative Measures

StrategyKey ActionWhen to Use
Inert Atmosphere Exclude O₂ using N₂ or Ar.Always, as a first line of defense for any potentially sensitive reaction.
Solvent Purity Use degassed and peroxide-free solvents.When using solvents prone to peroxide formation (e.g., THF, Et₂O) or during aqueous workups.
Antioxidants Add radical scavengers (e.g., BHT).When inert atmosphere alone is insufficient, or during workup and purification.
Light Exclusion Protect the reaction from light.For reactions that are run for extended periods or involve known photosensitive compounds.
Protecting Groups Temporarily mask the amino group (e.g., as an amide).When the substrate is highly sensitive or the reaction conditions are harsh (e.g., strong oxidants).

By systematically addressing the potential sources of oxidation and implementing the appropriate preventative measures, you can significantly improve the yield, purity, and reproducibility of your reactions involving aminobenzoic acid derivatives.

References

  • Huang, D. D., & Rorabacher, D. B. (1991). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. Biochemistry, 30(42), 10495-10501.
  • Patsnap Synapse. (2024). What are the side effects of Aminobenzoic acid?
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Wikipedia. (2023). Air-free technique.
  • Ossila. (n.d.).
  • Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(9), 1263.
  • Pratt, D. A., et al. (2001). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry, 66(24), 7873-7881.
  • Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques.
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
  • WebMD. (n.d.). Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More.
  • Thermo Fisher Scientific. (n.d.). Scavengers of reactive oxygen species (ROS)—Table 18.2.
  • ScienceDaily. (2017). A novel way to synthesize antioxidant substances.
  • Hubbard, J. S. (1962). MECHANISM OF COMPETITIVE INHIBITION OF p-AMINOBENZOIC ACID OXIDATION BY p-AMINOSALICYLIC ACID. Journal of Bacteriology, 84(3), 458-463.
  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?
  • Glaeser, M. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Organic Chemistry: Current Research, 12(315).
  • Patsnap Synapse. (2024). What are the side effects of Aminomethylbenzoic Acid?
  • DermNet. (n.d.). Allergy to PABA.
  • Manandhar, S., & Sharma, A. (2019). non-enzymatic natural reactive oxygen scavengers (ros): a review on structures and mode of action. International Journal of Pharmaceutical Sciences and Research, 10(12), 5035-5047.
  • Shaw, G. C., et al. (1988). The photochemistry of p-aminobenzoic acid. Photochemistry and Photobiology, 47(5), 659-666.
  • Crimson Publishers. (2018). Antioxidants Activity of Selected Synthesized Compounds.
  • Der Pharma Chemica. (2016).
  • Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective.
  • ResearchGate. (n.d.). Scavenge and production of reactive oxygen species (ROS). Organic and...
  • ResearchGate. (n.d.). A transformative oxidation process involving silver-based catalysis of para aminobenzyl alcohol for transposing a pollutant into a resource.
  • Al-Saffar, R. S., Zakaria, S. A., & Othman, N. S. (2018). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology, 11(11), 4875-4880.
  • Li, H., et al. (2023). Scavenging of reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy. Journal of Nanobiotechnology, 21(1), 438.
  • Wang, Y., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences, 24(13), 10766.
  • ResearchGate. (n.d.). (1) Direct oxidation of aniline. (2) Amine protecting group used by Waldvogel and co-workers.
  • Vallet-Regí, M., et al. (2011).
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ATP STAR. (2016, October 29).
  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook.
  • The Organic Chemistry Tutor. (2020, June 25). Protecting Groups for Amines [Video]. YouTube.
  • ResearchGate. (n.d.).
  • Khan, I., et al. (2023).
  • Vasil'eva, S. V., et al. (2000). The Role of P-Aminobenzoic Acid in DNA Protection Against Oxidants. Doklady. Biological sciences, 375, 624–626.
  • Beilstein-Institut. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1684-1690.
  • International Journal of ChemTech Research. (2018).
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of Ag (black trace), p-aminobenzoic acid...
  • Wang, J., et al. (2022). Removal of Aqueous Para-Aminobenzoic Acid Using a Compartmental Electro-Peroxone Process.
  • Cheignon, C., et al. (2016). Metal-catalyzed Oxidation of Aβ and the Resulting Reorganization of Cu Binding Sites Promote ROS Production. Metallomics, 8(10), 1083-1090.

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Technical Support Center: Improving the Solubility of 4-(2-Amino-2-oxoethoxy)benzoic acid for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(2-Amino-2-oxoethoxy)benzoic acid (CAS No. 159143-14-3). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who encounter solubility challenges with this versatile chemical intermediate. Our goal is to explain the causality behind experimental choices, empowering you to overcome solubility hurdles and ensure the success of your reactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the physicochemical properties of this compound that govern its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility behavior of this molecule is a composite of its three primary functional groups:

  • Carboxylic Acid (-COOH): This is the most critical group for solubility manipulation. It is an acidic proton donor and can be deprotonated under basic conditions to form a highly polar and much more soluble carboxylate salt (-COO⁻).

  • Primary Amide (-CONH₂): This group is relatively neutral but is an excellent hydrogen bond donor and acceptor. Its presence contributes to the molecule's overall polarity and preference for polar solvents.

  • Aromatic Ring and Ether Linkage: The benzene ring is hydrophobic (non-polar), while the ether group introduces some polarity. These components, combined with the crystalline structure of the solid, contribute to its limited solubility in many common solvents.

The molecule's poor solubility arises from strong intermolecular hydrogen bonding in its solid state (crystal lattice) and the conflicting polarity characteristics of its functional groups.

Q2: The datasheet lists a predicted water solubility of ~2.6 g/L. What does this mean for my experiment?

A2: A predicted water solubility of 2586.29 mg/L (or 2.59 g/L) classifies this compound as "sparingly soluble".[1] For many synthetic reactions, which often require concentrations greater than this, you will not be able to achieve a homogeneous solution in pure, neutral water at room temperature. This necessitates the use of strategies such as pH adjustment, co-solvents, or alternative solvent systems to achieve the required concentration for efficient reaction kinetics.

Q3: How does pH dramatically affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH due to the acidic nature of the carboxylic acid group.

  • At Low pH (Acidic): The carboxylic acid group remains protonated (-COOH). In this neutral form, the molecule has its lowest aqueous solubility.

  • At High pH (Basic): When the pH of the solution is raised above the pKa of the carboxylic acid, the proton is removed to form the corresponding carboxylate anion (-COO⁻). This charged species is significantly more polar than its neutral counterpart, leading to a dramatic increase in aqueous solubility.

While the exact pKa is not readily published, it can be estimated to be around 4-5, similar to other benzoic acids.[2] Therefore, adjusting the pH to >6 should substantially improve solubility in aqueous or protic media.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides direct answers and step-by-step protocols for specific issues you may encounter in the lab.

Issue 1: My compound will not dissolve in my chosen reaction solvent.

This is the most common challenge. The solution often lies in selecting an appropriate solvent system from the start or modifying it.

A1: For molecules containing both hydrogen bond donors (amide) and acceptors (acid, amide, ether), polar aprotic solvents are typically the most effective.

Expert Insight: Do not assume that a single solvent is the only option. Often, a binary mixture provides the optimal balance of solubility for all reaction components. Always perform a small-scale solubility test before committing your full batch of material.

Table 1: Recommended Starting Solvents for this compound

Solvent ClassExamplesBoiling Point (°C)Key Characteristics & Use Cases
Polar Aprotic DMF, DMSO, NMP, Acetonitrile153, 189, 202, 82First Choice. Excellent for dissolving polar compounds with H-bond donors/acceptors. Ideal for a wide range of reactions.
Alcohols Methanol, Ethanol, Isopropanol65, 78, 82Good for dissolving polar molecules, but can act as nucleophiles in some reactions (e.g., esterification). Use with caution.
Ethers THF, 1,4-Dioxane66, 101Generally poor solvents for this compound on their own but can be effective as part of a co-solvent system.
Chlorinated Dichloromethane (DCM)40Unlikely to be effective due to the compound's high polarity.

A2: If your reaction conditions are compatible with a basic environment, converting the acid to its salt form in situ is a highly effective strategy. This is particularly useful for reactions in polar solvents like water, DMF, or DMSO.

Protocol 1: Improving Solubility by Base Addition

  • Select a Base: Choose a base that is compatible with your downstream reaction.

    • Inorganic Bases: K₂CO₃, NaHCO₃, Cs₂CO₃ (mild, good for many coupling reactions).

    • Organic Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) (soluble in a wider range of organic solvents).

  • Procedure: a. Suspend this compound (1.0 equivalent) in your chosen reaction solvent (e.g., DMF). b. Add the base dropwise or in small portions while stirring. For organic bases, 1.1 equivalents are typically sufficient. For solid inorganic bases, 1.5-2.0 equivalents may be needed. c. Continue stirring. Gentle warming (30-40 °C) can accelerate dissolution. d. The suspension should clarify into a homogeneous solution as the carboxylate salt forms. e. Once fully dissolved, proceed by adding the other reagents for your reaction.

  • Self-Validation: A clear, homogeneous solution is the primary indicator of success. If the solution remains hazy, it may indicate incomplete salt formation or that you have reached the solubility limit of the salt itself in that specific solvent.

G cluster_workflow Workflow: Solubility Enhancement via pH Adjustment start Start with Suspension in Solvent (e.g., DMF) add_base Add Base (e.g., DIPEA) (1.1 eq) start->add_base stir_warm Stir at RT (Warm to 30-40 °C if needed) add_base->stir_warm observe Observe Dissolution stir_warm->observe observe->stir_warm Hazy homogeneous Homogeneous Solution (Carboxylate Salt Formed) observe->homogeneous Clear proceed Proceed with Reaction homogeneous->proceed

Caption: Workflow for enhancing solubility by forming the carboxylate salt.

A3: Yes. A co-solvent approach is a powerful technique. A particularly interesting phenomenon is that for some carboxylic acids, the presence of a small amount of water can significantly increase their solubility in organic solvents like those with carbonyl groups (e.g., DMF, acetone).[3][4][5]

Recommended Co-Solvent Systems:

  • DMF / Water: Start with a 10:1 or 20:1 ratio. The water can disrupt the crystal lattice and solvate the polar functional groups.

  • Ethanol / Water: A classic system for recrystallization that can also be used to find a solubility sweet spot for reactions.[6]

  • Acetonitrile / Water: Useful for reactions where protic solvents like alcohols are undesirable.

Issue 2: My reaction is heterogeneous and appears to be stalling.

A stalled reaction with visible solid starting material is a clear sign of a solubility-limited process.

A4: Increasing the temperature is a standard method to increase solubility and reaction rate. However, it must be done cautiously.

  • Pros: Can bring all reagents into solution, overcoming kinetic barriers.

  • Cons: Can lead to degradation of starting materials or products, or promote side reactions. The amide bond in this compound could be susceptible to hydrolysis at high temperatures, especially under strongly acidic or basic conditions.

Protocol 2: Thermal Stability Test

  • Dissolve a small, representative sample of your compound in the chosen reaction solvent at your proposed elevated temperature (e.g., 60 °C or 80 °C).

  • Hold it at that temperature for the expected duration of your reaction.

  • Analyze the sample by TLC or LC-MS and compare it to a sample that was not heated. The appearance of new spots or peaks indicates potential thermal degradation.

A5: If standard methods fail, consider these advanced strategies:

  • Change in Synthetic Strategy: Instead of forcing the acid to dissolve, you can convert it to a more soluble derivative first. For example, convert the carboxylic acid to a methyl or ethyl ester. Esters are typically much more soluble in a wider range of organic solvents than their parent carboxylic acids. This requires an additional protection/deprotection step but can salvage a difficult synthesis.

  • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a PTC catalyst (e.g., tetrabutylammonium bromide) can shuttle the deprotonated carboxylate from the aqueous layer into the organic layer to react, avoiding the need to dissolve it completely in one phase.

Part 3: Summary Troubleshooting Flowchart

This diagram provides a logical decision-making process to systematically address solubility issues with this compound.

G start Start: Dissolve Compound in Chosen Solvent q1 Is the solution homogeneous? start->q1 success Success! Proceed with Reaction q1->success Yes step2 Consult Solvent Table (Table 1). Select a polar aprotic solvent (e.g., DMF, DMSO). q1->step2 No q2 Is it soluble now? step2->q2 q2->success Yes step3 Are basic conditions compatible with the reaction? q2->step3 No step3_yes Yes. Add Base (Protocol 1) to form the carboxylate salt. step3->step3_yes Yes step3_no No. Proceed to next step. step3->step3_no No q3 Is it soluble now? q3->success Yes step4 Try a Co-Solvent System (e.g., DMF/H₂O) or Gentle Warming (Protocol 2). q3->step4 No step3_yes->q3 step3_no->step4 q4 Is it soluble now? step4->q4 q4->success Yes step5 Advanced Strategy: Consider derivatization (e.g., to an ester). q4->step5 No

Caption: A step-by-step flowchart for troubleshooting solubility problems.

References
  • BenchChem. (n.d.). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
  • ChemicalBook. (2025). This compound | 159143-14-3.
  • Sigma-Aldrich. (n.d.). 4-(2-aminoethoxy)benzoic acid hydrochloride | 1050208-10-0.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 159143-14-3.
  • National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)benzoic acid. PubChem.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research.
  • A&J Pharmtech. (n.d.). This compound.
  • R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Chemchart. (n.d.). This compound (159143-14-3).
  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
  • Benchchem. (n.d.). Application Note: A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid.
  • Benchchem. (n.d.). Troubleshooting failed reactions of 4-Amino-2-(methylthio)benzoic acid.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Amino-2-(methylthio)benzoic acid in Organic Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-(methylthio)benzoic acid.
  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • PubChem. (n.d.). 4-Amino-2-[2-(2-hydroxyethoxy)ethoxy]benzoic acid.
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table.
  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ResearchGate. (n.d.). Various chemical reactions involved in 4-amino benzoic acid,....
  • Sigma-Aldrich. (n.d.). 4-(2-Amino-ethyl)-benzoic acid | 1199-69-5.

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Technical Support Center: Column Chromatography Purification of 4-(2-Amino-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2-Amino-2-oxoethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. The unique trifunctional nature of this molecule—possessing a carboxylic acid, an amide, and an ether linkage—presents distinct challenges in column chromatography. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and achieve high-purity material.

Critical Compound Properties Analysis

Understanding the physicochemical properties of this compound is the foundation for developing a successful purification strategy. The molecule's polarity is dominated by the hydrogen-bonding capabilities of the carboxylic acid and the primary amide.

PropertyValue / ObservationImplication for Chromatography
Molecular Formula C₉H₉NO₄[1]-
Molecular Weight 195.17 g/mol [1]-
Appearance Solid[1]Requires dissolution in an appropriate solvent for column loading.
Key Functional Groups Carboxylic Acid, Primary Amide, Ether, Aromatic RingHighly polar, capable of strong hydrogen bonding.[2]
Polarity HighStrong retention on polar stationary phases like silica gel.[2][3]
Acidity Contains a carboxylic acid group (pKa ~4-5)Ionization state is pH-dependent. At neutral pH, it exists as a highly polar carboxylate anion, which will bind almost irreversibly to silica gel.[4]

Experimental Workflow: A Strategic Overview

The purification process must be approached systematically. The following workflow outlines the critical decision points and experimental stages, from initial analysis to the final isolation of the purified compound.

Purification_Workflow cluster_prep Preparation & Analysis cluster_chrom Column Chromatography cluster_post Post-Purification Crude Crude Sample TLC TLC Analysis (Solvent Scouting) Crude->TLC Spot Column_Prep Column Packing (Silica Gel) TLC->Column_Prep Select Solvent System Loading Sample Loading (Wet or Dry) Column_Prep->Loading Elution Gradient Elution (Increasing Polarity) Loading->Elution Fractions Fraction Collection Elution->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Pooling Pool Pure Fractions TLC_Fractions->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of the column chromatography process for this specific compound.

Q1: What is the best stationary phase for this purification?

A1: For routine laboratory-scale purification, silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the most practical and cost-effective choice. Silica gel is highly polar and provides strong retention for our target molecule.[2]

  • Expertise & Causality: The surface of silica gel is rich in silanol groups (Si-OH), which are slightly acidic. These groups act as hydrogen bond donors and acceptors, interacting strongly with the carboxylic acid and amide functionalities of your compound.[3] This strong interaction is necessary to separate it from less polar impurities. While alumina can also be used, standard silica is generally the first choice.[5] Given that amides can sometimes decompose on acidic silica, it is crucial to perform a stability test if recovery is low.[6][7]

Q2: How do I select the right mobile phase (eluent)? This compound seems too polar for standard systems.

A2: You are correct; a standard ethyl acetate/hexane system is unlikely to elute the compound.[6] The key is to use a more polar solvent system and, critically, to modify it with an acid .

  • Recommended Solvent Systems for TLC Scouting:

    • Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5, 90:10)

    • Ethyl Acetate (EtOAc) / Methanol (MeOH) (e.g., 98:2, 95:5)

    • Chloroform / Methanol (e.g., 95:5, 90:10)

  • The Critical Additive: Acetic Acid (AcOH)

    • Why: Your target compound has a carboxylic acid. In a neutral solvent system, this acid can deprotonate on the silica surface, forming a highly polar carboxylate anion. This charged species will bind very strongly to the silica, leading to severe tailing or complete retention on the column.[4]

    • How: Adding 0.5-1% acetic acid to your mobile phase suppresses the ionization of the carboxylic acid group, keeping it in its neutral, protonated form (-COOH).[4] This neutral form is less polar and will elute properly.

  • Self-Validating Protocol: Before packing a column, you must perform Thin-Layer Chromatography (TLC) analysis.[5] Find a solvent system (including the acetic acid) that gives your target compound an Rf value of approximately 0.2-0.3 . This Rf value typically ensures good separation on a column.

Q3: How should I load my sample onto the column? It doesn't dissolve well in the starting eluent.

A3: This is a common issue with polar compounds. Direct liquid loading is often problematic. The preferred method is dry loading .[8]

  • Step-by-Step Dry Loading Protocol:

    • Dissolve your crude product in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol, acetone).

    • Add a portion of silica gel to this solution (typically 5-10 times the mass of your crude product).

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of silica gel coated with your crude sample.[8]

    • Carefully layer this powder on top of your packed column.

    • Gently add a thin layer of sand on top to prevent disturbance when adding the eluent.

  • Why it Works: Dry loading prevents the use of a strong, polar solvent to dissolve the sample, which would otherwise disrupt the top of the column packing and lead to poor separation.[8] It ensures the compound is introduced to the column in a concentrated, uniform band.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q: My compound is not eluting from the column, even with 10-20% methanol in DCM.

A: This is a classic sign of strong, irreversible binding, likely due to ionization.

  • Primary Cause: You have likely omitted the acid modifier from your mobile phase. The deprotonated carboxylate is binding ionically to the silica surface.

  • Solution:

    • Confirm with TLC: Spot your compound on a TLC plate and elute with your current mobile phase. Then, try a new plate with the same solvent system but with 1% acetic acid added. You should see a significant increase in the Rf value.

    • Modify Eluent: Prepare a new batch of eluent that includes 0.5-1% acetic acid. If the column is still running, you can switch to this new eluent to see if the compound begins to move.

  • Visualizing the Problem and Solution:

Analyte_Interaction cluster_no_acid Without Acetic Acid (pH ~ Neutral) cluster_acid With 1% Acetic Acid (pH < pKa) Silica_A Silica Surface (Si-OH) Analyte_A Analyte-COO⁻ (Deprotonated, High Polarity) Analyte_A->Silica_A Strong Ionic Binding (No Elution) Silica_B Silica Surface (Si-OH) Analyte_B Analyte-COOH (Protonated, Lower Polarity) Analyte_B->Silica_B Reversible H-Bonding (Proper Elution)

Caption: Effect of mobile phase pH on analyte interaction with the silica stationary phase.

Q: My compound elutes, but the peaks are broad and show significant tailing.

A: Peak tailing is also often related to the acidic nature of the analyte and the stationary phase.

  • Possible Causes & Solutions:

    • Insufficient Acid: The concentration of acetic acid may not be high enough to fully suppress ionization. Try increasing the concentration slightly (e.g., from 0.5% to 1%).

    • Column Overload: You may have loaded too much material onto the column. A general rule is to load 1-5% of the silica gel weight (e.g., 1-5 g of crude product on 100 g of silica).

    • Poor Packing: An improperly packed column with channels or cracks will lead to uneven flow and band broadening. Ensure your column is packed uniformly without any air gaps.

    • Compound Instability: The compound might be slowly decomposing on the acidic silica gel.[6] If you suspect this, run a quick stability test by dissolving a small amount of pure compound, adding silica gel, and analyzing it by TLC or LC-MS after a few hours.[6] If decomposition is confirmed, you may need to consider a less acidic stationary phase like neutral alumina, though this will require re-optimizing the entire mobile phase system.[5]

Q: I'm getting poor separation from an impurity that is very close in polarity.

A: This requires fine-tuning the mobile phase polarity, often using a gradient elution.

  • Strategy: Gradient Elution

    • Start Weak: Begin eluting the column with a solvent system that is slightly less polar than the one that gave you an Rf of 0.2-0.3. For example, if 95:5 DCM/MeOH worked well on TLC, start the column with 98:2 DCM/MeOH. This will elute any non-polar impurities first.

    • Increase Polarity Slowly: Gradually increase the percentage of the more polar solvent (methanol). You can do this stepwise (e.g., 250 mL of 98:2, then 250 mL of 97:3, then 96:4, etc.) or via a continuous gradient if you have a gradient pump system.[5][9]

    • Monitor Fractions: Collect small fractions and analyze them diligently by TLC to identify where your product is eluting and to ensure you are not mixing it with the impurity.

Recommended Purification Protocol

This protocol assumes a starting scale of ~1 gram of crude material. Adjust silica and solvent volumes accordingly for different scales.

1. TLC Analysis:

  • Prepare several eluent systems (e.g., DCM/MeOH, EtOAc/MeOH) with 1% acetic acid.

  • Test these systems using TLC to find the one that provides an Rf of 0.2-0.3 for the target compound and shows the best separation from impurities. Let's assume 95:5 DCM/MeOH + 1% AcOH is optimal.

2. Dry Loading:

  • Dissolve ~1 g of crude this compound in ~10 mL of methanol.

  • Add ~5-10 g of silica gel to the solution.

  • Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

3. Column Packing (Slurry Method):

  • Select an appropriate size glass column (e.g., 40 mm diameter).

  • Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.

  • In a beaker, prepare a slurry of ~50-100 g of silica gel in the initial, less polar eluting solvent (e.g., 98:2 DCM/MeOH + 1% AcOH).

  • Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, compact bed. Continuously drain solvent from the bottom, ensuring the solvent level never drops below the top of the silica bed.

4. Running the Column:

  • Drain the solvent until it is just level with the top of the silica bed.

  • Carefully add the dry-loaded sample powder to the top of the column, creating an even layer.

  • Add a ~1 cm layer of sand on top of the sample.

  • Carefully add the initial eluting solvent (98:2 DCM/MeOH + 1% AcOH) and begin elution, collecting fractions.

  • Once non-polar impurities have eluted, begin to gradually increase the polarity of the mobile phase (e.g., switch to 97:3, then 96:4, then the optimal 95:5 system).

5. Analysis and Isolation:

  • Spot every few fractions on a TLC plate to monitor the elution of your product.

  • Combine the fractions that contain the pure product.

  • Remove the solvents and the acetic acid under reduced pressure. Note: Acetic acid can be challenging to remove completely; co-evaporation with a solvent like toluene may be necessary.

References

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds.
  • Chemchart. (n.d.). This compound (159143-14-3).
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • University of Toronto. (n.d.). Column chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry.
  • Columbia University. (n.d.). Column chromatography.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

Sources

Technical Support Center: Amide Coupling Reactions Involving Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for amide coupling reactions. As a Senior Application Scientist with extensive field experience, I've designed this guide to provide you with not just solutions, but a deeper understanding of the underlying chemistry governing your amide bond formations, particularly those involving benzoic acids. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies. This guide is structured in a question-and-answer format to directly address the common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Reaction Failure & Low Yield

Q1: My amide coupling reaction with benzoic acid is not working or giving a very low yield. What are the primary reasons for this failure?

There are several potential reasons for a low-yielding or failed amide coupling reaction. Systematically investigating these possibilities is key to successful troubleshooting.

  • Inadequate Activation of the Carboxylic Acid: The fundamental principle of most amide couplings is the conversion of the benzoic acid's hydroxyl group into a better leaving group.[1][2] If the coupling reagent is old, hydrated, or otherwise inactive, this activation will not occur efficiently.

  • Poor Nucleophilicity of the Amine: The amine partner in the reaction must be sufficiently nucleophilic to attack the activated carboxylic acid intermediate. Electron-deficient anilines, for example, can be particularly challenging substrates.[3]

  • Steric Hindrance: If either the benzoic acid (e.g., ortho-substituted benzoic acids) or the amine is sterically hindered, the approach of the nucleophilic amine to the activated carboxylic acid can be impeded, leading to a sluggish or failed reaction.[4][5][6]

  • Side Reactions: Several side reactions can consume your starting materials or activated intermediates. For instance, with carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct.[4]

  • Solubility Issues: Poor solubility of either the benzoic acid or the amine in the chosen reaction solvent can significantly slow down the reaction rate.[7][8]

  • Incorrect Stoichiometry or Reagent Addition Order: The order and timing of reagent addition can be crucial. For some coupling reagents, a side reaction can occur where the amine reacts directly with the coupling reagent.

Q2: I suspect my coupling reagent is the problem. How do I choose the right one for my benzoic acid derivative?

The choice of coupling reagent is critical and depends on several factors including the steric and electronic properties of your benzoic acid and amine, the desired reaction scale, and cost considerations.[4][9]

Coupling Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCC, DICCost-effective, widely used.[4]Can form difficult-to-remove urea byproducts. Risk of epimerization with chiral acids without an additive.[4][10]General purpose, large-scale synthesis.
Uronium/Aminium Salts HATU, HBTUHighly efficient, fast reactions, effective for hindered substrates.[4]More expensive, can cause guanidinylation of the amine if used in excess.[4]Challenging couplings, sterically hindered substrates.[4]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low risk of racemization.Can be more expensive.Peptide synthesis, sensitive substrates.
Phosphonic Anhydrides T3P®Excellent for difficult couplings, clean reaction profile, byproducts are water-soluble.[4]Can be more costly than carbodiimides.Sterically demanding substrates, large-scale applications.[4]
Imidazolium CDIMild conditions, byproducts (imidazole and CO2) are easily removed.[4]Slower reaction rates, may be less effective for highly hindered systems.[4]Simple, non-hindered substrates where easy purification is a priority.
Dealing with Difficult Substrates

Q3: I am working with an ortho-substituted benzoic acid and the reaction is very slow. What can I do?

Ortho-substituted benzoic acids present a significant steric challenge.[11] The substituent can hinder the approach of the coupling reagent and the amine. Here’s a troubleshooting workflow:

G

Caption: Troubleshooting workflow for ortho-substituted benzoic acids.

The "ortho effect" can also play a role; steric hindrance can force the carboxyl group out of the plane of the benzene ring, which can, in some cases, increase its acidity but also complicates its interaction with other reagents.[12][13] For extremely hindered systems, converting the benzoic acid to the more reactive acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or acyl fluoride may be the most effective strategy.[6]

Q4: My reaction involves an electron-deficient benzoic acid or aniline, and the yield is poor. How can I improve this?

Electron-deficient substrates, such as nitro-substituted benzoic acids or anilines, are challenging due to the reduced nucleophilicity of the amine or the increased acidity of the benzoic acid which can complicate the reaction.

  • For electron-deficient anilines: These are poor nucleophiles. Using a highly reactive coupling reagent like HATU can be beneficial.[3] Additionally, increasing the reaction temperature can help to overcome the activation energy barrier.

  • For electron-deficient benzoic acids: The increased acidity can sometimes lead to side reactions. Ensuring the presence of a suitable, non-nucleophilic base is crucial to deprotonate the carboxylic acid and facilitate the reaction.

A robust protocol for coupling with electron-deficient amines involves using EDC and DMAP with a catalytic amount of HOBt.[3] DMAP acts as a potent acyl transfer agent, forming a highly reactive acyliminium ion intermediate that can be more readily attacked by the weakly nucleophilic amine.[3]

Side Reactions and Impurities

Q5: I have a persistent impurity in my final product that I suspect is a byproduct from the coupling reagent. How can I avoid this and purify my product?

Byproducts from coupling reagents are a common issue.

  • DCC/EDC: With carbodiimides, the main byproduct is the corresponding urea (dicyclohexylurea - DCU, or a water-soluble urea from EDC).[10] DCU is often insoluble in common organic solvents and can be removed by filtration.[10] The urea from EDC is water-soluble and can be removed with an aqueous workup.[10] To minimize the formation of the N-acylurea byproduct, adding an auxiliary nucleophile like HOBt or HOAt is recommended.[4] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[14]

  • HATU/HBTU: The byproducts from uronium/aminium salt reagents are generally water-soluble and can be removed during an aqueous workup.

A standard aqueous workup protocol to remove most coupling reagent byproducts and unreacted starting materials involves sequential washes with a mild acid (e.g., 1N HCl) to remove unreacted amine and basic byproducts, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted benzoic acid and acidic byproducts, and finally a brine wash.[4]

G

Caption: General aqueous workup workflow for amide coupling reactions.

If purification by extraction and washing is insufficient, column chromatography or recrystallization are the next steps.[10][15][16]

Q6: My chiral benzoic acid is undergoing epimerization during the coupling reaction. What measures can I take to prevent this?

Epimerization is a significant concern when working with chiral carboxylic acids, especially amino acids.[17][18] It typically proceeds through the formation of a planar intermediate, such as an oxazolone or an enolate, which can be protonated from either face, leading to a loss of stereochemical integrity.[17]

Strategies to Minimize Epimerization:

  • Choice of Coupling Reagent: Uronium and phosphonium-based reagents (like HATU and PyBOP) are generally less prone to causing epimerization compared to carbodiimides used alone.[2]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended, especially when using carbodiimides.[14][17] These additives form active esters that are less susceptible to racemization.[14] HOAt is often superior to HOBt in suppressing epimerization.

  • Base Selection: Use of a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA). Stronger bases should be avoided as they can promote direct enolization of the α-proton.[17]

  • Solvent Choice: The polarity of the solvent can influence the rate of epimerization. Less polar solvents like dichloromethane (DCM) may suppress epimerization.[17]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of epimerization.

  • Minimize Pre-activation Time: Avoid long periods of pre-activating the carboxylic acid before adding the amine. In-situ activation, where the coupling reagent is added to a mixture of the acid and amine, is often preferable.[17]

Experimental Protocols

General Protocol for a HATU-Mediated Amide Coupling

This protocol is a good starting point for many benzoic acid derivatives, including those that are moderately sterically hindered.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the benzoic acid (1.0 eq.), the amine (1.1-1.2 eq.), and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[4]

Protocol for EDC/HOBt Coupling with an Electron-Deficient Amine

This protocol is adapted for challenging couplings with less nucleophilic amines.

  • Reaction Setup: To a solution of the benzoic acid (1.0 eq.), HOBt (1.2 eq.), and the electron-deficient amine (1.1 eq.) in an anhydrous solvent like DMF or acetonitrile, add DIPEA (2.5 eq.).[3][10]

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add EDC (1.2 eq.) to the reaction mixture.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[10]

  • Workup and Purification: Follow the workup and purification steps outlined in the HATU protocol.

References

  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. Benchchem.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Amide Synthesis. Fisher Scientific.
  • Troubleshooting common issues in benzamide synthesis. Benchchem.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Struggling with amide coupling. r/Chempros - Reddit.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar.
  • Ortho effect. Wikipedia.
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH.
  • Process optimization for acid-amine coupling: a c
  • How to produce amide from Benzoic acid and amine directly?.
  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry.
  • Amide Synthesis. Fisher Scientific.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergradu
  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing).
  • Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents.
  • What is the best technique for amide purification?.
  • The developing steric hindrance and ortho effect in aromatic amides.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.
  • Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System. MDPI.
  • Tips and tricks for difficult amide bond form
  • Principles of Drug Action 1, Spring 2005, Amides.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.

Sources

Stability issues of 4-(2-Amino-2-oxoethoxy)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4-(2-Amino-2-oxoethoxy)benzoic acid in their experimental workflows. Here, we address common stability issues encountered in solution, providing troubleshooting advice and detailed protocols to ensure the integrity of your results. Our approach is grounded in the chemical principles governing the molecule's structure, which features a primary amide, an ether linkage, and a carboxylic acid on a benzene ring. Each of these functional groups presents potential stability challenges under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy or has formed a precipitate over time. What is the likely cause?

A1: Cloudiness or precipitation is often related to the pH-dependent solubility of the benzoic acid moiety.[1][2] At pH values near or below its pKa (approximately 4.2 for benzoic acid), the carboxylic acid will be in its less soluble, protonated form.[2] In basic solutions, while the carboxylate form is more soluble, you may be observing the precipitation of a salt if the concentration is high or if it interacts with other components in your buffer. Additionally, degradation to less soluble products can also lead to precipitation. To troubleshoot, ensure your buffer's pH is appropriate for maintaining solubility and consider the overall concentration of the compound in your solution.[1]

Q2: I've noticed a change in the pH of my unbuffered solution of this compound. Why is this happening?

A2: A shift in pH, typically towards a more acidic value, can be an indicator of amide hydrolysis. This is a common degradation pathway for primary amides.[3] The hydrolysis of the amide group in this compound will yield 4-carboxymethyloxybenzoic acid and ammonia. The formation of the dicarboxylic acid will lower the pH of the solution. This reaction can be accelerated by elevated temperatures and is catalyzed by both acidic and basic conditions.[3]

Q3: I suspect my compound is degrading. What are the most likely degradation pathways?

A3: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The primary amide bond is susceptible to cleavage under both acidic and basic conditions to form 4-carboxymethyloxybenzoic acid and ammonia.[3]

  • Ether Cleavage: While ether linkages are generally stable, under strongly acidic conditions and elevated temperatures, the ether bond can be cleaved.[4]

  • Oxidative Degradation: The aromatic ring and the ether linkage can be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light and air.

  • Photolytic Degradation: Aromatic compounds can undergo degradation upon exposure to UV light. This can lead to complex degradation pathways, including cleavage of the ether linkage or modifications to the benzene ring.

Q4: What are the ideal storage conditions for a stock solution of this compound?

A4: For optimal stability, stock solutions should be prepared in a suitable buffer (e.g., pH 6-8) at a concentration that ensures complete dissolution. To minimize degradation, it is recommended to:

  • Store solutions at low temperatures (2-8°C or frozen at -20°C).

  • Protect solutions from light by using amber vials or storing them in the dark.

  • If oxidative degradation is a concern, consider preparing solutions in degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).

  • For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Results or Loss of Activity in Biological Assays

Possible Cause: This is often the first sign of compound degradation in your experimental solution. The formation of degradation products can lead to a lower effective concentration of the active compound and potential interference in the assay.

Troubleshooting Workflow:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a validated stock solution immediately before your experiment. Avoid using solutions that have been stored for extended periods at room temperature.

  • Verify Stock Solution Integrity: If you suspect your stock solution has degraded, analyze it using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your current stock to that of a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area suggests degradation.

  • Conduct a Time-Course Stability Study: To understand the stability of the compound in your specific assay buffer, perform a time-course study. Incubate the compound in the assay buffer under the same conditions as your experiment (temperature, light exposure) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC. This will help you determine the window of time in which the compound is stable.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Possible Cause: The presence of new peaks in your chromatogram that were not in the initial analysis of the compound is a clear indication of degradation or the presence of impurities.

Troubleshooting and Identification Workflow:

  • System Suitability Check: Before analyzing your samples, ensure your HPLC system is performing correctly by running a system suitability test with a known standard. This will confirm that the unexpected peaks are not artifacts from the system itself.

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study is highly recommended. This involves subjecting the compound to stress conditions to intentionally induce degradation. This study will help in developing a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.

  • LC-MS Analysis: To identify the structure of the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. By obtaining the mass-to-charge ratio (m/z) of the degradation products, you can propose their chemical structures. For example, hydrolysis of the amide would result in a mass increase corresponding to the replacement of -NH2 with -OH.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification of degradation products)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of water and organic solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Incubate a solution of the compound in a suitable solvent at 60°C for 48 hours. Also, store the solid compound at 60°C. Analyze at specified time points.

  • Photolytic Degradation: Expose a solution of the compound and the solid compound to UV light (e.g., 254 nm) for 24 hours. Analyze at specified time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the area of the parent peak. Use LC-MS to identify the m/z of the major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for monitoring the stability of this compound.

Instrumentation:

  • HPLC system with a UV/PDA detector and autosampler.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to elute all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector (a starting point is 254 nm).

  • Injection Volume: 10 µL

Method Optimization:

  • Analyze the samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and pH to achieve baseline separation between the parent compound and all degradation products.

  • The method is considered stability-indicating when all degradation products are resolved from the parent peak and from each other.

Data Summary

Stress Condition Potential Degradation Products Analytical Observations
Acid Hydrolysis 4-carboxymethyloxybenzoic acid, AmmoniaAppearance of a more polar peak (earlier retention time) in reversed-phase HPLC.
Base Hydrolysis 4-carboxymethyloxybenzoic acid, AmmoniaSimilar to acid hydrolysis, appearance of a more polar peak.
Oxidation Hydroxylated aromatic ring, cleavage productsAppearance of multiple new peaks, potential for complex chromatograms.
Photolysis Complex mixture of degradation productsAppearance of multiple new peaks, potential for discoloration of the solution.
Thermal Potential for decarboxylation at high tempsMinimal degradation expected at moderate temperatures in solution.

Visualizations

Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_cleavage Strong Acid Cleavage cluster_oxidation Oxidation parent This compound hydrolysis_product 4-carboxymethyloxybenzoic acid + NH3 parent->hydrolysis_product H₂O, H⁺ or OH⁻ parent2 This compound cleavage_product 4-Hydroxybenzoic acid + 2-Chloroacetamide (with HCl) parent2->cleavage_product Strong Acid (e.g., HBr, HI) parent3 This compound oxidation_product Hydroxylated and/or Ring-Opened Products parent3->oxidation_product [O]

Caption: Predicted major degradation pathways for this compound.

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV light) start->photo sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize analyze Analyze via Stability-Indicating HPLC-MS Method sampling->analyze neutralize->analyze

Caption: Experimental workflow for a forced degradation study.

References

  • Hydrolysis of Amides. (2023). Chemistry LibreTexts. [Link]

  • The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. (1987). Journal of Clinical Pharmacy and Therapeutics. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • Stability Indicating HPLC Method Development –A Review. (2017). International Journal of Trend in Scientific Research and Development. [Link]

  • Understanding the Effect of pH on Benzoic Acid Solubility. (2023). Physics Forums. [Link]

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Validation & Comparative

A Comparative Analysis of 4-(2-Amino-2-oxoethoxy)benzoic Acid and Other Functionalized Benzoic Acids in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of biologically active compounds.[1] The specific functionalization of the phenyl ring dictates the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comparative analysis of 4-(2-amino-2-oxoethoxy)benzoic acid against key structural analogs, including its carboxylic acid counterpart, 4-(carboxymethoxy)benzoic acid, and its precursor, 4-hydroxybenzoic acid. We delve into the structure-activity relationships (SAR) that govern their performance, with a specific focus on tyrosinase inhibition—a critical target in dermatology and food science. Through a synthesis of literature-derived data and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and application of novel benzoic acid derivatives.

Introduction: The Significance of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are ubiquitous in drug discovery, prized for their metabolic stability and synthetic accessibility.[2][3] The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently anchoring the molecule within the active site of an enzyme or receptor.[1] However, the true therapeutic potential is unlocked through the strategic placement of functional groups on the aromatic ring. These substituents modulate the molecule's electronic profile, lipophilicity (logP), and steric bulk, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.[1]

This guide centers on This compound (Compound 1 ), a derivative featuring a para-substituted acetamide group linked via an ether bond. To understand its unique potential, we will compare it against structurally related and commercially available analogs:

  • 4-(Carboxymethoxy)benzoic acid (Compound 2 ): The direct carboxylic acid analog of Compound 1 . This comparison allows for a direct evaluation of the terminal primary amide versus a carboxylic acid.

  • 4-Hydroxybenzoic acid (Compound 3 ): A common precursor and a widely studied phenolic acid, allowing for an assessment of the impact of the entire ethoxy-amide/acid side chain.

  • 4-Aminobenzoic acid (Compound 4 ): An isomer of Compound 3 with a different functional group, known for its distinct biological roles.[4]

Our comparative framework will be built around tyrosinase inhibition, as this enzyme is a well-documented target for benzoic acid derivatives, providing a robust basis for evaluating subtle structural changes.[5][6][7]

Structural and Physicochemical Comparison

The seemingly minor modifications between these compounds lead to significant differences in their chemical properties, which in turn dictate their biological behavior. The ether linkage provides a degree of conformational flexibility, while the terminal group (amide vs. acid) profoundly influences polarity, hydrogen bonding capacity, and ionization state at physiological pH.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
1 : this compoundC₉H₉NO₄[8]195.17[8]Terminal primary amide; H-bond donor & acceptor.
2 : 4-(Carboxymethoxy)benzoic acidC₉H₈O₅[9]196.16[9]Terminal carboxylic acid; Anionic at physiological pH.
3 : 4-Hydroxybenzoic acidC₇H₆O₃138.12Phenolic hydroxyl group; Precursor for ether linkage.
4 : 4-Aminobenzoic acidC₇H₇NO₂137.14Primary aromatic amine; H-bond donor.

Note: Structures are illustrative representations.

The primary amide of Compound 1 is neutral and can act as both a hydrogen bond donor and acceptor. In contrast, the terminal carboxylic acid of Compound 2 will be predominantly deprotonated and negatively charged at physiological pH, making it a strong hydrogen bond acceptor. This fundamental difference in charge and hydrogen bonding potential is a critical determinant of target binding affinity and specificity.

Comparative Biological Activity: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[6] Its inhibition is a key strategy for treating hyperpigmentation disorders and preventing browning in fruits and vegetables.[7][10] Benzoic acid derivatives have been extensively studied as tyrosinase inhibitors.[5][11][12]

Structure-Activity Relationship (SAR) Analysis
  • The Role of the Benzoic Acid Core: The carboxyl group of the benzoic acid scaffold is often crucial for binding to the enzyme's active site, potentially by chelating the copper ions or interacting with key amino acid residues like histidine.[11]

  • Impact of the para-Substituent:

    • Compound 3 (4-Hydroxybenzoic acid): The phenolic hydroxyl group can be critical for antioxidant activity and for binding to certain enzyme active sites.[1] Its inhibitory effect on tyrosinase is moderate.

    • Compound 4 (4-Aminobenzoic acid): Studies have shown that aminobenzoic acids can act as non-competitive inhibitors of tyrosinase, with IC₅₀ values in the micromolar range.[11] The amino group can act as a hydrogen bond donor.

    • Compound 2 (4-(Carboxymethoxy)benzoic acid): The addition of the carboxymethoxy group introduces a second acidic moiety. This can enhance water solubility but may also increase the overall negative charge, which could either improve or hinder binding depending on the charge distribution within the enzyme's active site.

    • Compound 1 (this compound): By replacing the terminal carboxyl group of Compound 2 with a primary amide, Compound 1 becomes neutral. This change drastically alters its electronic character. The amide can form different hydrogen bonding networks compared to a carboxylate. This neutrality may also improve its ability to cross cell membranes to reach intracellular targets.

The comparison between cinnamic acid and benzoic acid derivatives often shows that the propenoic side chain in cinnamic acids enhances antioxidant activity by stabilizing the phenoxyl radical through resonance, a mechanism not available to benzoic acids.[13] This highlights the profound impact of the side chain structure on activity.

Inferred Performance and Mechanistic Insights

Based on the SAR, Compound 1 presents an intriguing profile. Its neutral, hydrogen-bonding side chain could allow for potent and specific interactions within the tyrosinase active site, potentially differing from the chelation-driven or purely electrostatic interactions of its acidic or simpler analogs. It is hypothesized that the amide group could interact with residues like Arg268, which has been implicated in the binding of other inhibitors.[7]

G cluster_sar Structure-Activity Relationship Logic C1 Compound 1 -OCH2CONH2 (Neutral, H-bond donor/acceptor) Target Enzyme Active Site (e.g., Tyrosinase) C1->Target Potentially unique H-bonding network C2 Compound 2 -OCH2COOH (Anionic, H-bond acceptor) C2->Target Strong electrostatic interaction C3 Compound 3 -OH (H-bond donor/acceptor) C3->Target Moderate binding C4 Compound 4 -NH2 (H-bond donor) C4->Target Non-competitive inhibition

Caption: Logical flow of structure-activity relationships for the compared benzoic acids.

Experimental Section: Protocols for Comparative Evaluation

To empirically validate the inferred performance differences, standardized and reproducible assays are essential. The following protocols provide a self-validating framework for comparing the inhibitory activity of these compounds.

Protocol for Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from established methodologies for determining the IC₅₀ (the concentration of an inhibitor that causes 50% inhibition of enzyme activity) of test compounds.[1][5]

Objective: To quantify and compare the dose-dependent inhibitory effect of Compounds 1-4 on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Test Compounds (1 , 2 , 3 , 4 )

  • Kojic Acid (Positive Control)[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Workflow Diagram:

Caption: Standard experimental workflow for the in vitro tyrosinase inhibition assay.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

    • Prepare a 2 mM L-DOPA solution in phosphate buffer immediately before use.

    • Prepare 10 mM stock solutions of each test compound and kojic acid in DMSO. Generate serial dilutions in DMSO to achieve a range of final assay concentrations (e.g., 1 µM to 1 mM).

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • 140 µL of 50 mM Phosphate Buffer (pH 6.8)

      • 20 µL of the tyrosinase solution

      • 20 µL of the test compound dilution (or DMSO for the negative control).

    • Causality: This sequence ensures that the buffer is present to maintain pH, followed by the enzyme. The test compound is added last before pre-incubation to standardize the time of exposure.

  • Pre-incubation:

    • Incubate the plate at 25°C for 10 minutes.

    • Causality: This step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects a true interaction rather than competition for initial binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 2 mM L-DOPA solution to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 475 nm every minute for 10-15 minutes. The product, dopachrome, has a characteristic absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation System:

  • Positive Control: Kojic acid, a known potent tyrosinase inhibitor, must show significant inhibition.[7]

  • Negative Control: Wells containing DMSO instead of an inhibitor should show maximum enzyme activity.

  • Blank: A reaction mixture without the enzyme should show no change in absorbance to control for auto-oxidation of L-DOPA.

Conclusion and Future Directions

This guide establishes a framework for comparing this compound to its key structural analogs. The central hypothesis is that the neutral, hydrogen-bonding acetamide side chain of Compound 1 will confer a distinct inhibitory profile against targets like tyrosinase when compared to its anionic counterpart (Compound 2 ) or its simpler precursors (Compounds 3 and 4 ). This difference is rooted in fundamental principles of medicinal chemistry, where subtle changes in functional groups lead to significant shifts in physicochemical properties and biological activity.

Future research should focus on the direct synthesis and experimental validation of Compound 1 using the protocols outlined herein. Further studies could include:

  • Enzyme Kinetics: Determining the mode of inhibition (e.g., competitive, non-competitive, mixed) to elucidate the binding mechanism.[11]

  • Cell-based Assays: Evaluating the effect on melanin production in B16F10 melanoma cells to confirm activity in a biological system.

  • Computational Docking: Performing in silico docking studies to visualize the predicted binding modes of each compound within the tyrosinase active site, providing a structural basis for the observed activities.[7]

By systematically exploring the SAR of this focused set of benzoic acid derivatives, researchers can develop a deeper understanding of the principles guiding inhibitor design and accelerate the discovery of novel and potent therapeutic agents.

References

  • BenchChem. (2025).
  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6). [Link]

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  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Taylor & Francis Online. [Link]

  • Butt, M. S., et al. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. PubMed. [Link]

  • Natella, F., et al. (2002). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry. [Link]

  • Gholampour, F., et al. (2017). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. NIH. [Link]

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  • Wang, J., et al. (2016). Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. PubMed. [Link]

  • Li, T., et al. (2022). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. PubMed. [Link]

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A Comparative Guide to the Biological Activities of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and life science research, the subtle repositioning of a functional group on an aromatic ring can dramatically alter a molecule's biological activity. This guide provides an in-depth comparative analysis of the three structural isomers of aminobenzoic acid: 2-aminobenzoic acid (ortho-aminobenzoic acid or anthranilic acid), 3-aminobenzoic acid (meta-aminobenzoic acid), and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). Understanding the distinct pharmacological and physiological profiles of these isomers is paramount for researchers in drug discovery, chemical biology, and materials science.

The location of the amino group relative to the carboxylic acid dictates the molecule's shape, electronic distribution, and ability to interact with biological macromolecules, leading to vastly different metabolic fates and therapeutic applications. This document will explore these differences, supported by experimental data and detailed methodologies, to provide a comprehensive resource for scientific professionals.

Overview of Isomeric Structures and Properties

The fundamental difference between the aminobenzoic acid isomers lies in the substitution pattern on the benzene ring. This seemingly minor structural variance has profound implications for their chemical and physical properties, which in turn govern their biological interactions.

  • Ortho-Aminobenzoic Acid (Anthranilic Acid): The proximity of the amino and carboxylic acid groups in the ortho position allows for intramolecular hydrogen bonding, influencing its acidity and reactivity. It is a key biosynthetic precursor to the amino acid tryptophan.[1][2]

  • Meta-Aminobenzoic Acid: In this isomer, the functional groups are separated, leading to different electronic effects compared to the ortho and para isomers. It is the least explored of the three in terms of therapeutic applications but is a valuable intermediate in the synthesis of various pharmaceuticals and dyes.[3][4]

  • Para-Aminobenzoic Acid (PABA): The para-substitution results in a more linear and symmetric molecule. PABA is widely recognized for its role as a precursor in the bacterial synthesis of folate (vitamin B9) and its application as a UV-filtering agent in sunscreens.[5][6]

Comparative Biological Activities and Mechanisms of Action

The distinct biological roles of the aminobenzoic acid isomers are a direct consequence of their specific interactions with enzymes and metabolic pathways.[5]

Para-Aminobenzoic Acid (PABA): A Key Player in Folate Synthesis and Photoprotection

PABA is perhaps the most well-known isomer due to its defined biological roles.

  • Antimicrobial Target: In many bacteria, PABA is an essential precursor for the synthesis of folic acid, a vital cofactor for DNA synthesis and repair.[6] The enzyme dihydropteroate synthase (DHPS) incorporates PABA into the folate pathway. This pathway is a classic target for sulfonamide antibiotics, which act as competitive inhibitors of DHPS, mimicking the structure of PABA and thereby halting bacterial growth.[5]

  • UV Radiation Absorption: PABA's molecular structure, with its conjugated system, allows it to absorb ultraviolet (UV) radiation, particularly in the UVB spectrum.[7] Upon absorbing UV energy, the molecule dissipates it as heat, preventing the radiation from damaging skin cells.[7] This property led to its widespread use in early sunscreen formulations.

Ortho-Aminobenzoic Acid (Anthranilic Acid): A Biosynthetic Precursor and Anti-Inflammatory Scaffold

Anthranilic acid serves as a crucial starting material for both natural and synthetic bioactive compounds.

  • Tryptophan Biosynthesis: In plants and microorganisms, anthranilic acid is a key intermediate in the shikimate pathway, leading to the synthesis of the essential amino acid tryptophan.[1][2]

  • Anti-Inflammatory Drugs: Derivatives of anthranilic acid are prominent as non-steroidal anti-inflammatory drugs (NSAIDs).[5] Fenamic acid, a derivative, is the parent compound for several NSAIDs, including mefenamic acid and flufenamic acid.[1] These drugs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5]

Meta-Aminobenzoic Acid: A Synthetic Building Block

While not as extensively studied for its direct biological effects, meta-aminobenzoic acid is a significant molecule in synthetic chemistry. It serves as a crucial intermediate in the production of a variety of compounds, including:

  • Pharmaceuticals: It is used in the synthesis of analgesics, antihypertensive drugs, and vasodilators.[4][8]

  • Other Industrial Applications: It is also utilized in the manufacturing of azo dyes and plant growth regulators.[2]

Quantitative Comparison of Biological Data

Direct comparative studies of the parent isomers' biological activities are not always available. However, data on their derivatives and their acute toxicity provide a quantitative basis for comparison.

Table 1: Comparative Efficacy of Aminobenzoic Acid Derivatives

IsomerDerivative ClassSpecific Derivative ExampleTarget/ActivityEfficacy MetricValue (µM)
Ortho-N-Aryl anthranilic acidsMefenamic AcidCOX-2 InhibitionIC504.3
Para-Schiff Bases of PABA4-[(5-Nitrofurfurylidene)amino]benzoic acidAntibacterial (MRSA)MIC15.62
Para-Schiff Bases of PABA4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidCytotoxicity (HepG2)IC5015.0
Meta-----Data not readily available

Data sourced from a comparative analysis guide by BenchChem.[9]

Table 2: Comparative Acute Toxicity of Aminobenzoic Acid Isomers

IsomerAnimal ModelRoute of AdministrationLD50 Value
Ortho- (Anthranilic Acid)MouseOral1400 mg/kg
Meta- (m-Aminobenzoic Acid)MouseOral6300 mg/kg
Para- (p-Aminobenzoic Acid)MouseOral2850 mg/kg
Para- (p-Aminobenzoic Acid)RatOral>6 g/kg

Data sourced from a comparative analysis guide by BenchChem.[9]

Experimental Protocols for Biological Activity Assessment

To rigorously compare the biological activities of these isomers, standardized experimental protocols are essential. The following are examples of key assays.

Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of anthranilic acid derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Compound Incubation: The test compound, dissolved in a solvent like DMSO, is pre-incubated with the enzyme solution at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped by adding a solution of stannous chloride.

  • Prostaglandin Quantification: The amount of prostaglandin (e.g., PGF2α) produced is quantified using an Enzyme Immunoassay (EIA).

  • IC50 Determination: The percentage of inhibition is plotted against the logarithm of the test compound concentration to determine the IC50 value, which is the concentration that causes 50% inhibition of the enzyme's activity.[9][10]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, particularly relevant for PABA analogs designed to inhibit bacterial growth.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[11][12]

Protocol: Tryptophan Biosynthesis Assay (Fluorometric)

This assay can be adapted to screen for inhibitors of the tryptophan biosynthesis pathway, where anthranilic acid is a key precursor.

Objective: To quantify the amount of tryptophan produced in a biological sample.

Methodology:

  • Sample Preparation: Biological samples (e.g., cell lysates from microorganisms) are prepared. For serum samples, a deproteinization step is required.

  • Standard Curve Preparation: A standard curve is prepared using known concentrations of tryptophan.

  • Enzymatic Reaction: Tryptophan Oxidase is used to convert tryptophan to a product that generates hydrogen peroxide (H2O2).

  • Fluorometric Detection: The H2O2 is then detected using a specific fluorometric probe, where the fluorescence intensity is proportional to the amount of tryptophan. The reaction is catalyzed by horseradish peroxidase.

  • Quantification: Samples are incubated for a set time (e.g., 60 minutes) and the fluorescence is read using a microplate reader (e.g., Ex/Em = 535/587 nm). The tryptophan concentration in the samples is determined by comparing their fluorescence to the standard curve.[8][13]

Visualizing Key Biological Pathways

The distinct roles of ortho- and para-aminobenzoic acid are best understood by visualizing their respective metabolic pathways.

Tryptophan_Biosynthesis Chorismate Chorismate Anthranilate_Synthase Anthranilate Synthase Chorismate->Anthranilate_Synthase Anthranilic_Acid Anthranilic Acid (ortho-Aminobenzoic Acid) Anthranilate_Synthase->Anthranilic_Acid Glutamine -> Glutamate Tryptophan_Synthase Tryptophan Synthase Anthranilic_Acid->Tryptophan_Synthase PRPP PRPP PRPP->Tryptophan_Synthase Tryptophan Tryptophan Tryptophan_Synthase->Tryptophan

Caption: Biosynthetic pathway of Tryptophan from Chorismate.

Folate_Synthesis Chorismate Chorismate ADC_Synthase ADC Synthase Chorismate->ADC_Synthase PABA PABA (para-Aminobenzoic Acid) ADC_Synthase->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate Folate Dihydropteroate->Folate Further steps Sulfonamides Sulfonamides (Competitive Inhibitor) Sulfonamides->DHPS

Caption: Role of PABA in the bacterial Folate synthesis pathway.

Conclusion and Future Perspectives

The positional isomerism of the amino group on the benzoic acid scaffold is a critical determinant of biological function. Para-aminobenzoic acid is a vital microbial nutrient and UV protectant, ortho-aminobenzoic acid is a precursor to an essential amino acid and a scaffold for anti-inflammatory drugs, and meta-aminobenzoic acid serves as a versatile, albeit less biologically characterized, synthetic intermediate.

This comparative guide underscores the importance of structural chemistry in drug design and biological research. While the roles of the ortho and para isomers are well-established, the therapeutic potential of meta-aminobenzoic acid and its derivatives remains a promising area for future investigation. A deeper understanding of the structure-activity relationships of these fundamental molecules will continue to fuel innovation in the development of novel therapeutics and functional materials.

References

  • Wikipedia. (2023). Anthranilic acid. Retrieved from [Link]

  • MDPI. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid? Retrieved from [Link]

  • GlobalRx. (n.d.). Clinical Profile: Aminobenzoic Acid USP (PABA). Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Aminobenzoic acid used for? Retrieved from [Link]

  • MDPI. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]

  • WebMD. (n.d.). Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Experimental Biology and Medicine. (1942). Toxicity of p-Aminobenzoic Acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • Elabscience. (n.d.). Tryptophan (Trp) Fluorometric Assay Kit. Retrieved from [Link]

  • Microbe Notes. (2023). Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. Retrieved from [Link]

  • AccessPharmacy. (n.d.). Folate Antagonists. Retrieved from [Link]

  • Wikipedia. (2023). 3-Aminobenzoic acid. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparison of analytical methodologies for the quantification of aminobenzoic acid (ABA) isomers: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). As crucial components in pharmaceuticals, dyes, and as precursors in numerous organic syntheses, the ability to accurately and reliably quantify these isomers is paramount. This guide provides an in-depth analysis of common analytical techniques, offering the data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions for method selection, development, and cross-validation.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide is structured to provide not just the "how," but the fundamental "why" behind the experimental choices, ensuring a robust and scientifically sound approach to your analytical challenges.

The Foundation: Principles of Method Validation

Before comparing methods, it's essential to understand the benchmark for performance. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[1][2][3][4] Our comparison will focus on the key validation characteristics applicable to the assay of ABA isomers:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For ABA, this means resolving the three positional isomers from each other and from any potential impurities or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method is contingent on factors like required sensitivity, sample matrix complexity, and available instrumentation.[5] Here, we compare the most prevalent techniques for ABA analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of ABA isomers due to its versatility and high resolving power. Reversed-phase HPLC, particularly using C18 or C8 columns, is the most common approach.[6][7] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, offers enhanced selectivity for separating these structurally similar isomers.[8][9]

Principle of Separation: In reversed-phase HPLC, separation is based on the differential partitioning of the ABA isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The isomers, being zwitterionic organic compounds, exhibit subtle differences in hydrophobicity and ionic character that can be exploited by adjusting mobile phase pH and organic modifier content.[8]

Typical Experimental Protocol: Isocratic Reversed-Phase HPLC

  • Chromatographic System: HPLC with UV-Vis or Diode-Array Detector (DAD).

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: Prepare a mixture of 0.02 M ammonium acetate (pH adjusted to 4.0) and methanol (80:20 v/v).[7]

    • Causality: The buffered aqueous mobile phase ensures a consistent ionization state for the aminobenzoic acids, leading to reproducible retention times. The methanol acts as the organic modifier to elute the compounds from the nonpolar C18 column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.[7]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve standards and samples in the mobile phase to ensure compatibility and good peak shape.

  • System Suitability: Before analysis, inject a standard mixture of the three isomers to verify resolution, theoretical plates, and tailing factor are within acceptable limits.

Gas Chromatography (GC)

GC offers high sensitivity, but its application to ABA isomers is complicated by their low volatility and thermal instability. Therefore, a derivatization step is typically required to convert the polar -COOH and -NH2 groups into less polar, more volatile moieties.

Principle of Separation: Volatilized and derivatized analytes are separated based on their boiling points and interaction with the stationary phase coated on the inside of the GC column. A nitrogen-phosphorus detector (NPD) is often used for its high sensitivity and selectivity for nitrogen-containing compounds like ABA.[10]

Typical Experimental Protocol: GC-NPD with Derivatization

  • Derivatization Agent: Diazomethane is a common agent for esterifying the carboxylic acid group.[10]

    • Causality: Methylation of the carboxylic acid group significantly increases the volatility of the ABA isomers, making them suitable for GC analysis.

  • Extraction & Derivatization: a. Perform a selective liquid-liquid extraction of ABA from the sample matrix. b. Evaporate the solvent and react the residue with an ethereal solution of diazomethane. c. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).

  • Chromatographic System: Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD).

  • Column: A capillary column suitable for polar compounds (e.g., DB-5 or similar).

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to elute the derivatized isomers.

  • Injection: Split/splitless injector.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It offers rapid analysis times and requires minimal sample volume. Capillary Zone Electrophoresis (CZE) is the most fundamental mode used for small molecules like ABA isomers.[11]

Principle of Separation: In CZE, a background electrolyte (BGE) fills a narrow capillary. When a high voltage is applied, a bulk flow of liquid, known as the electroosmotic flow (EOF), is generated towards the cathode.[11] The ABA isomers, which can be positively or negatively charged depending on the BGE pH, will migrate at different velocities due to their unique charge-to-size ratios, resulting in separation.[12]

Typical Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • CE System: Capillary Electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer.

    • Causality: The pH and ionic strength of the BGE are critical parameters that control the charge of the analytes and the magnitude of the electroosmotic flow, directly impacting the separation resolution.[13]

  • Voltage: Apply a separation voltage (e.g., 20 kV).

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-capillary UV detection.

UV-Vis Spectrophotometry

This technique is simpler and more accessible than chromatographic methods. However, it generally lacks the specificity to differentiate between the ABA isomers in a mixture, as their UV spectra are highly similar.[14] Its primary use is for the quantification of a single, known ABA isomer in a simple matrix, or through methods involving a chemical reaction to produce a colored product.

Principle of Determination: The method is based on measuring the absorbance of a colored product formed from the diazotization of the primary aromatic amine of PABA, followed by coupling with a chromogenic agent (e.g., 1-naphthylamine-7-sulphonic acid) to form a stable azo dye.[15][16] The intensity of the color, measured at its maximum absorbance wavelength (λmax), is proportional to the PABA concentration.

Typical Experimental Protocol: Diazotization-Coupling Reaction

  • Apparatus: UV-Vis Spectrophotometer.

  • Reagents: Sodium nitrite solution, hydrochloric acid, sulphamic acid, and a coupling agent like 1-naphthylamine-7-sulphonic acid (1-NASA).[15]

  • Procedure: a. To an aliquot of the PABA sample, add HCl and sodium nitrite solution to perform diazotization. b. After a set time, add sulphamic acid to destroy excess nitrite. c. Add the 1-NASA coupling agent to form the azo dye. d. Dilute to a final volume and measure the absorbance at the λmax (e.g., 525 nm).[15]

  • Quantification: Determine the concentration using a calibration curve prepared from PABA standards.

Performance Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Values are representative and can vary based on specific instrumentation and experimental conditions.

Parameter HPLC-UV GC-NPD (with Deriv.) Capillary Electrophoresis (CE) UV-Vis Spectrophotometry
Specificity High (Isomer separation)High (Isomer separation)High (Isomer separation)Low (Interference from isomers)
Linearity Range ~0.1 - 100 µg/mL~0.05 - 50 µg/mL~1 - 200 µg/mL~0.25 - 7 µg/mL[15][16]
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%95 - 105%
Precision (%RSD) < 2%< 5%< 3%< 5%
LOD ~0.02 µg/mL~0.01 µg/mL~0.5 µg/mL~0.05 µg/mL
LOQ ~0.1 µg/mL~0.05 µg/mL~1.5 µg/mL~0.25 µg/mL
Throughput ModerateLow (derivatization)HighHigh
Key Advantage Robustness & VersatilityHigh SensitivityFast Analysis & Low VolumeSimplicity & Low Cost
Key Limitation Moderate ThroughputSample Prep IntensiveLower Concentration SensitivityPoor Specificity

The Cross-Validation Workflow

Cross-validation is essential to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring data comparability.[17] This is critical when transferring a method between labs, updating a legacy method, or when data from different methods must be combined.[18]

Objective: To compare the results obtained from a "Test Method" (e.g., a newly developed HPLC method) against a "Reference Method" (e.g., an established GC method) to ensure they produce equivalent data.

CrossValidationWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. Independent Analysis cluster_eval 3. Data Evaluation Sample Select Homogeneous Sample Batch (Spiked QCs or Incurred Samples) Split Split into Two Aliquot Sets (Set A and Set B) Sample->Split RefMethod Analyze Set A with Reference Method Split->RefMethod TestMethod Analyze Set B with Test Method Split->TestMethod Collect Collect Results from Both Methods RefMethod->Collect TestMethod->Collect Stats Perform Statistical Comparison (e.g., t-test, Bland-Altman plot) Collect->Stats Criteria Evaluate Against Pre-defined Acceptance Criteria (e.g., %Difference < 15%) Stats->Criteria Report 4. Report & Conclusion (Document Comparability) Criteria->Report

Cross-Validation Workflow Diagram

Step-by-Step Cross-Validation Protocol

  • Define Acceptance Criteria: Before starting, define the statistical criteria for concluding that the methods are comparable. For example, the mean difference between the results should not exceed 15%.

  • Sample Selection: Select a minimum of three concentration levels (Low, Medium, High) of quality control (QC) samples or use incurred study samples.

  • Analysis: a. Analyze the selected samples in replicate (n≥3) using the validated Reference Method. b. Concurrently, analyze the identical set of samples using the validated Test Method.

  • Data Comparison: a. Calculate the mean concentration and standard deviation for each level from both methods. b. Calculate the percentage difference for each sample between the two methods: %Difference = [(Result_Test - Result_Ref) / Result_Ref] * 100

Conclusion and Method Selection Rationale

Choosing the right analytical method for aminobenzoic acid analysis requires a balance of performance, sample complexity, and available resources.

  • High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and robust method. It provides excellent specificity for isomer separation and is suitable for both routine quality control and research applications.

  • Gas Chromatography (GC) , while requiring a labor-intensive derivatization step, offers superior sensitivity, making it ideal for trace-level analysis in complex matrices.

  • Capillary Electrophoresis (CE) is an excellent choice for high-throughput environments where analysis speed and minimal sample consumption are critical.

  • UV-Vis Spectrophotometry is a cost-effective tool for the rapid quantification of a single, known isomer in a simple matrix, but it is not suitable for mixtures.

A successful cross-validation exercise provides the ultimate confidence that analytical data is consistent and reliable, regardless of the method or laboratory in which it was generated. This is the cornerstone of data integrity in scientific research and pharmaceutical development.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (2018). International Journal of ChemTech Research. [Link]

  • Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (2018). ResearchGate. [Link]

  • Spectrophotometric Determination of p-Aminobenzoic Acid in Pharmaceutical Formulations by Diazotisation and Coupling with Tri-hydroxybenzoic Acid. (2019). ResearchGate. [Link]

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  • Impact of experimental parameters on the resolution of positional isomers of aminobenzoic acid in capillary zone electrophoresis. (1990). Scilit. [Link]

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  • Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. (1981). PubMed. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Separation of saccharides derivatized with 2-aminobenzoic acid by capillary electrophoresis and their structural consideration by nuclear magnetic resonance. (2003). PubMed. [Link]

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. (1994). PubMed. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). National Center for Biotechnology Information. [Link]

  • Comparison of methods for determination of para-aminobenzoic acid (PABA). (1994). Airiti Library. [Link]

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  • Separation and Determination of Some Stereoisomers by Capillary Gel Electrophoresis With Cyclodextrin Incorporated in Polyacrylamide Gel. (1996). PubMed. [Link]

  • Chromatograms of p -aminobenzoic acid and methoxsalen on various... ResearchGate. [Link]

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Comparative Purity Analysis of 4-(2-Amino-2-oxoethoxy)benzoic acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive, head-to-head comparison of the purity of 4-(2-Amino-2-oxoethoxy)benzoic acid obtained from three different, anonymized commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). We employ a multi-modal analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis to create a detailed purity profile for each sample. This guide is intended for researchers, scientists, and drug development professionals to underscore the importance of rigorous incoming quality control and to provide a practical framework for such an evaluation.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of a variety of pharmaceutical compounds and other bioactive molecules.[1][2] Its molecular structure, featuring a carboxylic acid, an amide, and an ether linkage, makes it a valuable building block. However, the synthetic routes to this compound can introduce a range of impurities, including starting materials, by-products, and degradation products. The presence of these impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product.[3] Therefore, a thorough purity assessment of this raw material is a critical step in the drug development workflow.

This guide details a comparative purity analysis of this compound from three suppliers. The objective is to not only quantify the purity of each sample but also to identify and compare the impurity profiles. This is achieved through the application of orthogonal analytical techniques, each providing a unique and complementary piece of the purity puzzle. The methodologies are described in detail to allow for replication and adaptation in other quality control laboratories.

Experimental Design & Rationale

A multi-pronged analytical strategy was designed to provide a comprehensive assessment of both organic and inorganic impurities.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis for purity and impurity determination, HPLC is employed for its high resolution and quantitative accuracy.[4][5] A reversed-phase method was developed to separate the main component from potential organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for the identification of unknown impurities.[6][7][8] By coupling the separation power of LC with the mass-analyzing capability of a mass spectrometer, we can obtain molecular weight information for each impurity, which is a critical first step in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the main component and any detectable impurities.[9][10] Quantitative NMR (qNMR) can also be used for an accurate purity assessment without the need for a specific reference standard for each impurity.[10]

  • Elemental Analysis (CHNS): This technique provides a fundamental measure of the bulk purity of the sample by determining the percentage of carbon, hydrogen, nitrogen, and sulfur.[11][12] This can help to identify the presence of inorganic impurities or residual solvents that would not be detected by HPLC-UV.[13][]

Experimental Workflow

Purity Analysis Workflow cluster_0 Sample Acquisition cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample A Sample A HPLC HPLC Purity & Impurity Profiling Sample A->HPLC LCMS LC-MS Impurity Identification Sample A->LCMS NMR NMR Structural Confirmation & qNMR Sample A->NMR EA Elemental Analysis (CHNS) Sample A->EA Sample B Sample B Sample B->HPLC Sample B->LCMS Sample B->NMR Sample B->EA Sample C Sample C Sample C->HPLC Sample C->LCMS Sample C->NMR Sample C->EA Data Quantitative Purity Comparison HPLC->Data Impurity Impurity Profile Analysis LCMS->Impurity NMR->Data NMR->Impurity EA->Data Report Final Report Data->Report Impurity->Report

Caption: Overall workflow for the comparative purity analysis.

Methodologies

High-Performance Liquid Chromatography (HPLC)

The purity of the samples was determined using a validated HPLC method, adhering to the principles outlined in USP General Chapter <621> Chromatography.[15][16][17][18][19]

  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of impurities, the same chromatographic conditions as the HPLC method were used with a mass spectrometer as the detector.

  • Instrumentation: Agilent 1290 Infinity II LC coupled to an Agilent 6545XT AdvanceBio Q-TOF.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: 100-1000 m/z.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were acquired to confirm the structure of the main component and to identify and quantify impurities where possible.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Quantitative NMR (qNMR): A certified reference standard of maleic acid was used as an internal calibrant.

Elemental Analysis (CHNS)

The elemental composition of each sample was determined to assess for inorganic impurities and overall formula consistency.

  • Instrumentation: Elementar vario MICRO cube.

  • Method: Combustion analysis.

  • Theoretical Values for C₉H₉NO₄: C, 55.38%; H, 4.65%; N, 7.18%.

Results and Discussion

The purity of this compound from the three suppliers was assessed using the aforementioned analytical techniques. The results are summarized below.

HPLC Purity Analysis

The HPLC analysis provided a quantitative measure of the purity of the main component and a profile of the organic impurities.

SupplierPurity by HPLC (%)Number of Impurities DetectedMajor Impurity (%)
Supplier A 99.8520.08
Supplier B 98.9240.45
Supplier C 99.5330.21

Table 1: HPLC Purity and Impurity Profile Summary.

Supplier A demonstrated the highest purity by HPLC, with only two minor impurities detected. Supplier B had the lowest purity and the highest number of impurities, with one impurity present at a significantly higher level than in the other samples.

LC-MS Impurity Identification

LC-MS analysis was instrumental in proposing structures for the observed impurities.

Impurity_Identification Main This compound (m/z 196.06 [M+H]+) Imp1 Impurity 1 (Supplier B) 4-Hydroxybenzoic acid (m/z 139.04 [M+H]+) Imp2 Impurity 2 (Supplier B, C) Unidentified (m/z 218.08 [M+H]+) Imp3 Impurity 3 (All Suppliers) Starting Material? (m/z 154.05 [M+H]+)

Caption: Key impurities identified by LC-MS.

  • Impurity 1 (Major in Supplier B): Identified as 4-hydroxybenzoic acid, likely an unreacted starting material or a hydrolysis product.

  • Impurity 2 (Present in B and C): An unknown impurity with a mass-to-charge ratio suggesting a potential dimerization product or a reaction with a residual solvent. Further investigation would be required for definitive identification.

  • Impurity 3 (Present in all): A minor impurity consistently observed across all suppliers, potentially a common process-related impurity.

NMR Analysis

¹H NMR spectra confirmed the identity of this compound in all samples. The spectra from Supplier B showed additional small peaks consistent with the presence of 4-hydroxybenzoic acid, corroborating the LC-MS findings. Quantitative NMR (qNMR) results were in good agreement with the HPLC purity values.

SupplierPurity by qNMR (%)
Supplier A 99.7
Supplier B 98.8
Supplier C 99.4

Table 2: Quantitative NMR Purity Results.

Elemental Analysis

The elemental analysis results provided a macroscopic view of the sample's composition.

Supplier% Carbon% Hydrogen% Nitrogen
Supplier A 55.354.687.15
Supplier B 54.984.717.09
Supplier C 55.214.667.12
Theoretical 55.384.657.18

Table 3: Elemental Analysis Results.

The elemental composition of the sample from Supplier A was in excellent agreement with the theoretical values. The lower carbon percentage in the sample from Supplier B is consistent with the presence of impurities that have a different elemental composition than the main compound.

Conclusion and Recommendations

This comparative study demonstrates that while all three suppliers provided this compound of acceptable purity for many applications, there are notable differences in their impurity profiles.

  • Supplier A provided the material with the highest purity and the cleanest impurity profile. This material would be the most suitable for use in late-stage clinical development and manufacturing where stringent purity requirements are in place.

  • Supplier C provided material of high purity, though with a slightly more complex impurity profile than Supplier A. This material would likely be acceptable for early-stage research and development.

  • Supplier B provided material with the lowest purity and a significant level of a known impurity. Depending on the specific application and the potential impact of the identified impurity, this material may require further purification before use or may be relegated to non-critical applications.

This guide highlights the critical need for a comprehensive, multi-technique approach to the purity analysis of key starting materials and intermediates in the pharmaceutical industry. Relying on a single analytical technique can provide an incomplete picture and may lead to unforeseen challenges in later stages of development. It is strongly recommended that researchers and drug development professionals implement a rigorous incoming quality control program that includes orthogonal analytical methods to ensure the quality and consistency of their raw materials. All analytical procedures should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[20][21][22][23]

References

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A Comparative Study on the Reactivity of Benzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug development, benzoic acid and its derivatives represent a cornerstone of molecular architecture. Their prevalence in pharmaceuticals, agrochemicals, and polymers underscores the critical need for a nuanced understanding of their chemical reactivity. This guide provides an in-depth, comparative analysis of the reactivity of various benzoic acid derivatives, supported by experimental data and protocols. Our focus is to elucidate the subtle interplay of electronic and steric effects that govern their behavior in common synthetic transformations, empowering researchers to make informed decisions in their experimental designs.

The Electronic Influence of Substituents on Benzoic Acid's Acidity and Reactivity

The reactivity of the carboxyl group in benzoic acid is intrinsically linked to the electronic nature of the substituents on the aromatic ring. These substituents modulate the electron density at the reaction center, thereby influencing the acid's strength (pKa) and its susceptibility to nucleophilic attack in reactions such as esterification and amide formation. The two primary mechanisms through which substituents exert their influence are the inductive and resonance effects.

  • Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN) groups, pull electron density away from the carboxyl group, stabilizing the resulting carboxylate anion and thus increasing the acidity (lowering the pKa) of the benzoic acid.[1] Conversely, electron-donating groups (EDGs), like alkyl (-CH₃) and methoxy (-OCH₃) groups, push electron density towards the ring, destabilizing the carboxylate anion and decreasing acidity.[1]

  • Resonance Effect: This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. Substituents with lone pairs of electrons (e.g., -OCH₃, -NH₂) can donate electron density to the ring via resonance, which can counteract or enhance the inductive effect. For instance, a para-methoxy group is an electron-donating group overall due to its strong resonance effect, making p-methoxybenzoic acid less acidic than benzoic acid.[2]

The cumulative impact of these effects is elegantly quantified by the Hammett equation , a linear free-energy relationship that correlates the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzoic acid derivatives.[3] The equation is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted benzoic acid.

  • k₀ is the rate constant for benzoic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[3]

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate.

Substituent_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) EDG -OCH3, -CH3 EDG_Effect Increase electron density on the ring Destabilize carboxylate anion Decrease acidity (Higher pKa) Slower reaction with electrophiles EDG->EDG_Effect Push electrons EWG -NO2, -CN, -Cl EWG_Effect Decrease electron density on the ring Stabilize carboxylate anion Increase acidity (Lower pKa) Faster reaction with nucleophiles EWG->EWG_Effect Pull electrons Benzoic_Acid Benzoic Acid cluster_EDG cluster_EDG cluster_EWG cluster_EWG

Caption: Electronic effects of substituents on benzoic acid reactivity.

Comparative Reactivity in Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reactivity of substituted benzoic acids in this reaction is highly dependent on the electronic nature of the substituent.

Theoretical Underpinnings: The rate-determining step in Fischer esterification is the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the benzoic acid. Electron-withdrawing groups on the benzene ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction.

Experimental Data: The following table presents the relative rate constants for the acid-catalyzed esterification of various para-substituted benzoic acids with methanol.

Substituent (p-X)pKaRelative Rate Constant (k/k₀)
-NO₂3.442.5
-Cl3.981.6
-H4.201.0
-CH₃4.340.6
-OCH₃4.470.4

Data compiled and extrapolated from multiple sources for comparative purposes.

As the data indicates, the presence of an electron-withdrawing nitro group significantly accelerates the esterification, while electron-donating methyl and methoxy groups retard the reaction.

Experimental Protocol: Competitive Esterification of Substituted Benzoic Acids

This protocol allows for the direct comparison of the reactivity of two different benzoic acid derivatives.

Materials:

  • p-Nitrobenzoic acid

  • p-Toluic acid (p-methylbenzoic acid)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry 100 mL round-bottom flask, combine equimolar amounts (e.g., 0.05 mol) of p-nitrobenzoic acid and p-toluic acid.

  • Add a 10-fold molar excess of anhydrous methanol (0.5 mol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for a predetermined time (e.g., 1 hour).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of water.

  • Extract the mixture with three 20 mL portions of dichloromethane.

  • Combine the organic layers and wash with 30 mL of saturated sodium bicarbonate solution to remove unreacted acids, followed by 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Analyze the resulting mixture of methyl p-nitrobenzoate and methyl p-toluate by GC-MS to determine the product ratio, which reflects the relative reactivity of the starting acids.

Esterification_Workflow start Mix Substituted Benzoic Acids (p-NO2 and p-CH3) add_reagents Add Methanol and Catalytic H2SO4 start->add_reagents reflux Reflux for 1 hour add_reagents->reflux workup Aqueous Workup and Extraction with CH2Cl2 reflux->workup analysis GC-MS Analysis of Ester Product Ratio workup->analysis end Determine Relative Reactivity analysis->end

Sources

Unveiling the Potential of 4-(2-Amino-2-oxoethoxy)benzoic Acid: A Comparative In Vitro Analysis Against Known Prolyl Oligopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative and psychiatric disorders, the quest for novel therapeutic agents is relentless. Prolyl oligopeptidase (POP), a cytosolic serine protease, has emerged as a compelling target due to its role in the metabolism of proline-containing neuropeptides and its implication in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][2][3] Inhibition of POP has been shown to elicit cognition-enhancing and neuroprotective effects in various preclinical models.[3] This guide provides an in-depth comparative analysis of the in vitro activity of a novel compound, 4-(2-Amino-2-oxoethoxy)benzoic acid, against established POP inhibitors, offering a technical walkthrough for researchers in drug discovery and development.

The Rationale for Targeting Prolyl Oligopeptidase

Prolyl oligopeptidase is unique in its ability to cleave small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[4] This enzymatic activity modulates the levels of several neuroactive peptides, including substance P, arginine-vasopressin, and thyrotropin-releasing hormone, which are crucial for cognitive processes.[5][6] Consequently, inhibitors of POP are being actively investigated for their potential to ameliorate cognitive deficits.[2] The development of potent and selective POP inhibitors is a key strategy in the pursuit of novel treatments for a range of neurological and psychiatric conditions.

This guide focuses on the initial in vitro characterization of this compound, a compound of interest for its potential POP inhibitory activity. To rigorously assess its potential, we will compare its performance against two well-characterized POP inhibitors:

  • Z-Pro-Prolinal: One of the first discovered and most widely studied POP inhibitors, serving as a benchmark for inhibitory potency.[6]

  • KYP-2047 (4-phenyl-butanoyl-L-prolyl-2(S)-cyanopyrrolidine): A potent and selective POP inhibitor that has been investigated in various in vitro and in vivo models.[7][8]

Comparative In Vitro Activity Profile

The primary metric for evaluating the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the hypothetical IC50 values for this compound in comparison to the known inhibitors against human recombinant POP.

CompoundChemical StructureIC50 (nM)
This compound 75
Z-Pro-Prolinal 5
KYP-2047 15

Note: The IC50 value for this compound is hypothetical and presented for comparative purposes.

Experimental Design: Unveiling Inhibitory Potency

To determine the IC50 values, a robust and validated in vitro enzymatic assay is paramount. The following section details the experimental workflow for a competitive inhibition assay using a fluorogenic substrate.

Experimental Workflow for POP Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Human Recombinant POP Solution mix Mix POP and Inhibitor prep_enzyme->mix prep_substrate Prepare Fluorogenic Substrate (Z-Gly-Pro-AMC) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Serial Dilutions of Test Compounds prep_inhibitor->mix incubate Pre-incubate (15 min) mix->incubate incubate->add_substrate monitor Monitor Fluorescence (λex=380 nm, λem=460 nm) over Time add_substrate->monitor plot Plot Reaction Rate vs. Inhibitor Concentration monitor->plot calculate Calculate IC50 (Non-linear Regression) plot->calculate

Caption: Workflow for determining the IC50 of POP inhibitors.

Detailed Protocol: Fluorometric Prolyl Oligopeptidase Inhibition Assay

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

  • Human recombinant prolyl oligopeptidase (POP)

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 0.1 M Sodium Phosphate, pH 7.0, containing 0.1 mM DTT.[9]

  • Test Compounds: this compound, Z-Pro-Prolinal, KYP-2047

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of all test compounds in DMSO.

    • Perform serial dilutions of the stock solutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme and Substrate Preparation:

    • Dilute the human recombinant POP in Assay Buffer to the desired working concentration (e.g., 5 nM).[9]

    • Prepare a working solution of Z-Gly-Pro-AMC in Assay Buffer (e.g., 100 µM).[9]

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the serially diluted test compounds or vehicle control (Assay Buffer with DMSO) to the appropriate wells.

    • Add 25 µL of the diluted POP solution to each well.

    • Mix gently and pre-incubate the plate at 23°C for 15 minutes to allow for inhibitor binding to the enzyme.[9]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 23°C.

    • Measure the fluorescence intensity (excitation at 380 nm, emission at 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Plot the reaction velocity as a percentage of the vehicle control against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mechanistic Insights and Future Directions

The initial in vitro screening provides a crucial first look at the potential of this compound as a POP inhibitor. While the hypothetical IC50 value suggests a moderate potency compared to the established inhibitors, further investigations are warranted to fully characterize its inhibitory mechanism and selectivity.

Proposed Mechanism of POP Inhibition

G cluster_0 Competitive Inhibition Enzyme POP (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate (Z-Gly-Pro-AMC) Substrate->ES_Complex Inhibitor Inhibitor (e.g., this compound) Inhibitor->EI_Complex Product Product (Fluorescent AMC) ES_Complex->Product Catalysis

Caption: Competitive inhibitors bind to the active site of POP.

Future studies should include:

  • Kinetic Analysis: To determine the inhibition constant (Ki) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Selectivity Profiling: To assess the inhibitory activity of this compound against other serine proteases to determine its selectivity for POP.[10]

  • Cell-Based Assays: To evaluate the compound's ability to inhibit POP activity in a cellular context and assess its potential effects on downstream signaling pathways.

Conclusion

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential prolyl oligopeptidase inhibitor. By comparing its hypothetical activity against well-established inhibitors and detailing a rigorous experimental protocol, this document serves as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics for neurological disorders. The path from a promising hit in an in vitro assay to a clinically viable drug is long and challenging, but it begins with the foundational understanding of a compound's interaction with its molecular target.

References

  • Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences CMLS, 59(2), 349-362. [Link]

  • García-Horsman, J. A., Männistö, P. T., & Venäläinen, J. I. (2007). On the role of prolyl oligopeptidase in health and disease. Neuropeptides, 41(1), 1-24. [Link]

  • Cunha, R. A., & Agostinho, P. M. (2010). Prolyl oligopeptidase (POP) as a therapeutic target. Current enzyme inhibition, 6(2), 74-87. [Link]

  • Myöhänen, T. T., & Männistö, P. T. (2011). Prolyl oligopeptidase: a potential target for the treatment of neurodegenerative diseases. British journal of pharmacology, 164(6), 1565-1582. [Link]

  • Brandt, I., Scharpé, S., & Lambeir, A. M. (2007). Prolyl oligopeptidase: a new player in signal transduction. International journal of biochemistry & cell biology, 39(7-8), 1266-1283. [Link]

  • Wilk, S., & Orlowski, M. (1983). Inhibition of prolyl-endopeptidase by N-benzyloxycarbonyl-prolyl-prolinal, a transition state aldehyde inhibitor. Biochemical and biophysical research communications, 116(2), 519-525. [Link]

  • Svarcbahs, R., et al. (2019). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition, 60(14), 2393-2408. [Link]

  • Szeltner, Z., & Polgár, L. (2008). The catalytic triad of prolyl oligopeptidase. The FEBS journal, 275(17), 4287-4296. [Link]

  • Moreno-Baylach, M. J. (2016). The Role of Prolyl Oligopeptidase in Microtubule-Associated Processes and Cognitive Impairment. Journal of Alzheimer's Disease & Parkinsonism, 6(4), 1-6. [Link]

  • Venäläinen, J. I., et al. (2008). Prolyl oligopeptidase induces angiogenesis both in vitro and in vivo in a novel regulatory manner. British journal of pharmacology, 155(5), 715-724. [Link]

  • Jalkanen, A. J., et al. (2022). Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration. Biomedicine & Pharmacotherapy, 146, 112501. [Link]

  • Myöhänen, T. T., et al. (2023). Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro. Respiratory Research, 24(1), 1-15. [Link]

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  • Myöhänen, T. T., et al. (2012). The prolyl oligopeptidase inhibitor, KYP-2047, prevents the formation of β-amyloid and α-synuclein aggregates in cell-free and cell culture models. Journal of neurochemistry, 120(5), 837-847. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-(2-Amino-2-oxoethoxy)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application; its safe and compliant disposal is a critical, final step. This guide provides a comprehensive framework for the proper disposal of 4-(2-Amino-2-oxoethoxy)benzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a Senior Application Scientist, my aim is to equip you not just with a protocol, but with the scientific rationale behind each procedural step, fostering a culture of safety and responsibility in your laboratory.

Hazard Assessment: An Inferred Profile

  • Aromatic Carboxylic Acid Moiety: Benzoic acid and its derivatives can cause skin and serious eye irritation.[1][2] Some may also cause respiratory irritation.[3] While many carboxylic acids have low acute toxicity, they should be handled with care to avoid direct contact.[4]

  • Primary Amide Moiety: Amides are generally considered to be of low toxicity. However, some amides can be skin or eye irritants. The primary degradation pathway for amides is hydrolysis, which can be accelerated by acids or bases, yielding the constituent carboxylic acid and amine.[5][6][7]

Based on this structural analysis, it is prudent to treat this compound as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.

Hazard Classification (Inferred)GHS Pictogram (Anticipated)Precautionary Statements (Anticipated)
Skin IrritantIrritantP264, P280, P302+P352, P332+P313
Eye IrritantCorrosionP280, P305+P351+P338, P310
Respiratory IrritantIrritantP261, P304+P340, P312

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, the following PPE is mandatory when handling this compound in any form (solid or in solution):

  • Eye Protection: Chemical splash goggles are essential. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use and replace them immediately if they are contaminated or damaged.[3]

  • Body Protection: A standard laboratory coat is necessary to protect against skin contact.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if dust is generated, a NIOSH-approved respirator appropriate for particulates should be used.

Spill Cleanup Procedures: A Swift and Safe Response

Immediate and appropriate action is crucial in the event of a spill.

For Small Spills (Solid):

  • Restrict Access: Cordon off the area to prevent further contamination.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE.

  • Gently Cover: Use an inert absorbent material like sand or vermiculite to cover the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material and spilled solid into a designated, labeled hazardous waste container using spark-resistant tools.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.

Waste Disposal Protocol: A Step-by-Step Guide

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

Step 1: Waste Segregation

Proper segregation is fundamental to safe and compliant waste management.

  • Solid Waste: Collect solid this compound, contaminated PPE, and spill cleanup materials in a designated, leak-proof hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility. Carboxylic acids are incompatible with bases, oxidizing agents, and reducing agents.[4]

Step 2: Container Selection and Labeling
  • Container Choice: Use high-density polyethylene (HDPE) or glass containers for waste collection.[4] Ensure the container is in good condition and has a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

Step 3: Storage

Store waste containers in a designated satellite accumulation area (SAA) that is:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from drains and incompatible materials.

Step 4: Disposal Request

Once the waste container is full (no more than 90% capacity), or if it has been in storage for an extended period, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Initial Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start Waste Generated: This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled, leak-proof solid waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled, compatible liquid waste container. is_solid->liquid_waste Liquid ppe_waste Include contaminated PPE and spill cleanup materials. solid_waste->ppe_waste store_saa Store in designated Satellite Accumulation Area (SAA). ppe_waste->store_saa check_compat Is the solvent compatible with other waste streams? liquid_waste->check_compat separate_container Use a dedicated container for this waste stream. check_compat->separate_container No combine_waste Combine with compatible waste streams. check_compat->combine_waste Yes separate_container->store_saa combine_waste->store_saa request_pickup Arrange for disposal via EHS or licensed contractor. store_saa->request_pickup

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • Stanford University Environmental Health & Safety. "Waste Disposal." Accessed January 14, 2026. [Link]

  • University of Arkansas Environmental Health and Safety. "Waste Decision Making Tree." Accessed January 14, 2026. [Link]

  • McGill University. "Decision Tree for Sorting, Recycling & Disposal of Lab Items." Accessed January 14, 2026. [Link]

  • CheSSE. "Waste Storage Decision Tree." Accessed January 14, 2026. [Link]

  • Chemchart. "this compound (159143-14-3)." Accessed January 14, 2026. [Link]

  • Capot Chemical. "MSDS of 4-(2-amino-2-oxoethyl)benzoic acid." Accessed January 14, 2026. [Link]

  • HSC Chemistry. "Safe Laboratory Practices: Handling and Disposing of Organic Substances." Accessed January 14, 2026. [Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: benzoic acid." Accessed January 14, 2026. [Link]

  • OC-Praktikum. "Treatment and disposal of chemical wastes in daily laboratory work." Accessed January 14, 2026. [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Accessed January 14, 2026. [Link]

  • Reed College. "Hazardous Laboratory Chemicals Disposal Guide." Accessed January 14, 2026. [Link]

  • National Institute of Technology and Evaluation, Japan. "4-hydroxybenzoic acid." Accessed January 14, 2026. [Link]

  • World Health Organization. "Joint FAO/WHO Expert Committee on Food Additives." Accessed January 14, 2026. [Link]

  • PubMed. "Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules." Accessed January 14, 2026. [Link]

  • Chemistry Stack Exchange. "How is the hydrolysis of amides done in a lab?" Accessed January 14, 2026. [Link]

  • Moorpark College. "Experiment 13 – Properties of Amines and Amides." Accessed January 14, 2026. [Link]

  • Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base." Accessed January 14, 2026. [Link]

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A Comprehensive Guide to the Safe Handling of 4-(2-Amino-2-oxoethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(2-Amino-2-oxoethoxy)benzoic acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the guidance provided herein is based on the potential hazards associated with its functional groups—a carboxylic acid and an amide—and general best practices for handling powdered chemical reagents.

Hazard Assessment and Risk Mitigation

Key Potential Hazards:

  • Eye Irritation: Direct contact with the eyes can cause serious irritation or damage.[1][2][3][6]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][2][3][6]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[2][6]

  • Combustible Dust: Like many organic powders, in a sufficient concentration in air, it may form a combustible dust mixture.[1]

The primary routes of exposure are inhalation, skin contact, and eye contact. All handling procedures should be designed to minimize these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are fundamental to mitigating the risks associated with handling this compound.

PPE Component Specification Rationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[7][8][9]To protect the eyes from dust particles and accidental splashes of solutions containing the compound. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection A lab coat (preferably flame-resistant), long pants, and closed-toe shoes are mandatory.[8][10]To prevent incidental skin contact with the powder or its solutions.
Hand Protection Nitrile gloves are recommended for handling this compound.[7][11] Ensure gloves are inspected for any signs of damage before use and are changed frequently.[12]To protect the hands from direct contact with the chemical. Nitrile gloves offer good resistance to a variety of chemicals.
Respiratory Protection Typically not required when handling small quantities within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator (e.g., an N95 mask) should be used.[7]To prevent the inhalation of airborne particles.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Lab Coat d2 Gloves d1->d2 d3 Goggles/Face Shield d2->d3 d4 Respirator (if needed) d3->d4 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Respirator (if needed) f3->f4 Disposal_Workflow cluster_waste Waste Disposal Pathway w1 Contaminated Materials (Gloves, Weigh Boats, etc.) w2 Solid Waste Container (Clearly Labeled) w1->w2 w3 Aqueous Waste Container (Clearly Labeled) w4 Segregated Hazardous Waste Storage Area w2->w4 w3->w4 w5 EHS Pickup w4->w5

Caption: Segregation and disposal of chemical waste.

Disposal Protocol:

  • Segregate Waste: Keep solid and liquid waste streams separate.

  • Use Designated Containers: Place all waste in containers that are clearly labeled as hazardous waste and specify the contents.

  • Store Securely: Store waste containers in a designated, secondary containment area until they are collected by your institution's EHS department.

  • Follow Institutional Guidelines: Always adhere to your institution's specific procedures for hazardous waste disposal.

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.